SJF-0628
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C51H57F2N9O7S2 |
|---|---|
分子量 |
1010.2 g/mol |
IUPAC 名称 |
(2S,4R)-1-[2-[[2-[4-[4-[3-[2,6-difluoro-3-(propylsulfonylamino)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C51H57F2N9O7S2/c1-6-21-71(68,69)59-40-16-15-39(52)43(44(40)53)45(65)38-26-55-48-37(38)22-34(25-54-48)32-11-13-35(14-12-32)61-19-17-60(18-20-61)28-42(64)58-47(51(3,4)5)50(67)62-27-36(63)23-41(62)49(66)56-24-31-7-9-33(10-8-31)46-30(2)57-29-70-46/h7-16,22,25-26,29,36,41,47,59,63H,6,17-21,23-24,27-28H2,1-5H3,(H,54,55)(H,56,66)(H,58,64)/t36-,41+,47?/m1/s1 |
InChI 键 |
MBCAVOCJJAQHHT-GXEJUTRWSA-N |
产品来源 |
United States |
Foundational & Exploratory
SJF-0628: An In-depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
SJF-0628 is a potent and selective degrader of mutant BRAF proteins, operating through a Proteolysis Targeting Chimera (PROTAC) mechanism. This bifunctional molecule co-opts the cellular ubiquitin-proteasome system to induce the degradation of pathogenic BRAF variants, notably BRAF V600E, which are implicated in a range of cancers. By recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound marks the target protein for proteasomal degradation, leading to the profound and sustained inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound is a PROTAC composed of three key moieties: a ligand that binds to mutant BRAF (derived from the BRAF inhibitor vemurafenib), a ligand that recruits the VHL E3 ubiquitin ligase, and a flexible linker connecting the two.[1][2] The primary mechanism of action involves the formation of a ternary complex between the mutant BRAF protein, this compound, and the VHL E3 ligase.[3] This proximity, induced by this compound, facilitates the transfer of ubiquitin from the E3 ligase to the mutant BRAF protein. Polyubiquitination of the target protein serves as a molecular flag, marking it for recognition and subsequent degradation by the 26S proteasome.[4][5]
The degradation of mutant BRAF leads to a significant reduction in its cellular levels, thereby inhibiting the downstream MAPK signaling cascade. This is evidenced by a decrease in the phosphorylation of MEK and ERK, key kinases in this pathway.[1] The sustained suppression of MAPK signaling ultimately inhibits cell proliferation and induces apoptosis in cancer cells harboring BRAF mutations.[6][7] A key feature of this compound is its selectivity for mutant BRAF over its wild-type (WT) counterpart. This selectivity is attributed to the conformational differences between mutant and WT BRAF, which influences the stability of the ternary complex.[3]
Quantitative Data Presentation
The efficacy of this compound has been quantified across various cancer cell lines and in vivo models. The following tables summarize the key data points.
Table 1: In Vitro Degradation and Cell Viability
| Cell Line | Cancer Type | BRAF Status | DC50 (nM) | EC50 (nM) | IC50 (nM) | Max Inhibition (%) | Citation |
| DU-4475 | Triple-Negative Breast Cancer | V600E | - | - | 163 | 91.5 | [1] |
| Colo-205 | Colorectal Cancer | V600E | - | - | 37.6 | 85.2 | [1] |
| LS-411N | Colorectal Cancer | V600E | - | - | 96.3 | 65.2 | [1] |
| HT-29 | Colorectal Cancer | V600E | - | - | 53.6 | 63.0 | [1] |
| RKO | Colorectal Cancer | V600E | - | - | <1000 | 42.0 | [1] |
| SK-MEL-28 | Melanoma | V600E | 6.8 - 28 | 37 | - | - | [2] |
| SK-MEL-239 C4 | Melanoma | p61-BRAF V600E | 72 | 218 | - | - | [1] |
| SK-MEL-246 | Melanoma | G469A | 15 | - | - | - | [1] |
| H1666 | Lung Cancer | G466V | 29 | - | - | - | [1] |
| CAL-12-T | - | - | 23 | - | - | - | [1] |
DC50: Half-maximal degradation concentration; EC50: Half-maximal effective concentration (for growth inhibition); IC50: Half-maximal inhibitory concentration.
Table 2: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Dosing Regimen | Key Outcomes | Citation |
| SK-MEL-246 | 50 mg/kg, i.p., twice daily | Induced tumor shrinkage beyond initial size within 10 days. | [1] |
| SK-MEL-246 | 100 mg/kg, i.p., once daily | Induced tumor shrinkage beyond initial size. | [1] |
| A375 | 50 mg/kg and 150 mg/kg, i.p. | Marked degradation of BRAF (DMAX >90%). | [1] |
i.p.: Intraperitoneal; DMAX: Maximum degradation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Western Blot for Protein Degradation
This protocol is for assessing the degradation of a target protein following treatment with a small molecule degrader.
1. Materials and Reagents:
-
Cell line expressing the protein of interest (e.g., BRAF V600E)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Polyacrylamide gels
-
SDS-PAGE running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRAF, anti-pMEK, anti-pERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
2. Cell Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time points (e.g., 2, 4, 8, 16, 24 hours).
3. Sample Preparation:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration using a BCA assay.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and add Laemmli sample buffer.
-
Denature samples by heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto a polyacrylamide gel and run SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect protein bands using an ECL substrate and an imaging system.
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
1. Materials and Reagents:
-
Cells of interest
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized buffer)
-
Multi-well spectrophotometer
2. Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to attach and grow for 24 hours.
-
Treat cells with a serial dilution of this compound and a vehicle control.
-
Incubate for the desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
In Vivo Ubiquitination Assay
This assay is used to detect the ubiquitination of a target protein in living cells.
1. Materials and Reagents:
-
HEK293T cells
-
Plasmids expressing tagged versions of the protein of interest (e.g., HA-BRAF V600E) and ubiquitin (e.g., His-Ubiquitin)
-
Transfection reagent
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (denaturing, e.g., containing SDS)
-
Dilution buffer
-
Nickel-NTA agarose (B213101) beads (for His-tagged ubiquitin) or appropriate antibody-conjugated beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
2. Procedure:
-
Co-transfect cells with plasmids for the tagged protein of interest and tagged ubiquitin.
-
Allow protein expression for 24-48 hours.
-
Treat cells with this compound and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins) for a few hours.
-
Lyse cells under denaturing conditions to disrupt protein-protein interactions.
-
Dilute the lysate to reduce the denaturant concentration.
-
Perform a pull-down of the ubiquitinated proteins using beads that bind to the ubiquitin tag.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the ubiquitinated proteins from the beads.
-
Analyze the eluate by Western blot using an antibody against the protein of interest.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This technique is used to demonstrate the formation of the BRAF-SJF-0628-VHL ternary complex.
1. Materials and Reagents:
-
Cells expressing the target proteins (endogenously or via transfection)
-
This compound
-
Non-denaturing lysis buffer with protease and phosphatase inhibitors
-
Primary antibody for immunoprecipitation (e.g., anti-VHL or anti-BRAF)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
2. Procedure:
-
Treat cells with this compound or vehicle control.
-
Lyse cells in a non-denaturing buffer to preserve protein complexes.
-
Pre-clear the lysate with beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the bead-complexes to remove non-specifically bound proteins.
-
Elute the proteins from the beads.
-
Analyze the input, unbound, and eluted fractions by Western blot, probing for all three components of the expected ternary complex (BRAF, VHL, and a marker for the E3 ligase complex).
Xenograft Mouse Model for In Vivo Efficacy
This protocol outlines the general steps for evaluating the anti-tumor activity of this compound in a mouse model.
1. Materials and Reagents:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell line of interest (e.g., SK-MEL-246)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
2. Procedure:
-
Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control according to the desired dosing schedule (e.g., intraperitoneally, once or twice daily).
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot to confirm target degradation).
Conclusion
This compound represents a promising therapeutic strategy for cancers driven by BRAF mutations. Its mechanism of action, centered on the targeted degradation of mutant BRAF via the ubiquitin-proteasome system, offers a distinct and potentially more durable anti-cancer effect compared to traditional kinase inhibitors. The selective nature of this compound for mutant over wild-type BRAF suggests a favorable therapeutic window. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals to further investigate and build upon the therapeutic potential of this compound and other targeted protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. The Targeted Degradation of BRAF V600E Reveals the Mechanisms of Resistance to BRAF-Targeted Treatments in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a potent small-molecule degrader against oncogenic BRAFV600E protein that evades paradoxical MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Counting & Health Analysis [sigmaaldrich.com]
- 7. broadpharm.com [broadpharm.com]
SJF-0628: A Technical Guide to a Mutant-Selective BRAF Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
SJF-0628 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of mutant BRAF proteins, a key driver in various cancers. This document provides a comprehensive technical overview of this compound, including its mechanism of action, chemical properties, and preclinical data. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.
Introduction
The BRAF gene is one of the most frequently mutated oncogenes in human cancers, with the V600E mutation being the most common. While BRAF inhibitors like vemurafenib (B611658) have shown clinical efficacy, the development of resistance remains a significant challenge. This compound represents a novel therapeutic strategy that utilizes the ubiquitin-proteasome system to induce the degradation of mutant BRAF proteins, offering a potential advantage over traditional occupancy-based inhibitors.
This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a warhead based on the BRAF inhibitor vemurafenib.[1][2][3] This design allows this compound to recruit the VHL E3 ligase to the mutant BRAF protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Chemical and Physical Properties
This compound is a complex small molecule with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₅₁H₅₇F₂N₉O₇S₂ | [3][4][5] |
| Molecular Weight | 1010.19 g/mol | [3] |
| CAS Number | 2413035-41-1 | [3][4][5] |
| Purity | ≥98% | [3] |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Store at -20°C | [3] |
Mechanism of Action
This compound functions as a PROTAC to induce the selective degradation of mutant BRAF. The proposed mechanism involves the formation of a ternary complex between the mutant BRAF protein, this compound, and the VHL E3 ligase. This proximity induces the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the BRAF protein, marking it for degradation by the 26S proteasome.
Figure 1: Mechanism of action of this compound.
Preclinical Efficacy
In Vitro Activity
This compound has demonstrated potent and selective degradation of various BRAF mutants in cancer cell lines.
Table 1: In Vitro Degradation and Proliferation Inhibition
| Cell Line | BRAF Status | DC₅₀ (nM) | Dₘₐₓ (%) | EC₅₀ (nM) | Reference |
| SK-MEL-28 | Homozygous BRAFV600E | 6.8 | >95 | 37 | [1] |
| A375 | Homozygous BRAFV600E | - | - | - | [1] |
| SK-MEL-239 C4 | BRAFWT/BRAF-p61V600E | 72 | >80 | 218 | [1] |
| HCC-364 vr1 | BRAFWT/BRAF-p61V600E | 147 | >90 | - | [1] |
| CAL-12-T | Homozygous BRAFG466V | 23 | >90 | - | [1] |
| H1666 | Heterozygous BRAFG466V | 29 | >80 | - | [1] |
| DU-4475 | - | - | - | 163 | [6] |
| Colo-205 | - | - | - | 37.6 | [6] |
| LS-411N | - | - | - | 96.3 | [6] |
| HT-29 | - | - | - | 53.6 | [6] |
| RKO | - | - | - | <1000 | [6] |
Table 2: Kinase Inhibitory Activity
| Kinase | IC₅₀ (nM) | Reference |
| BRAFWT | 5.8 | [1] |
| BRAFV600E | 1.87 | [1] |
In Vivo Activity
In a xenograft model using SK-MEL-246 cells, this compound demonstrated significant anti-tumor activity.[6] Administration of this compound at 50 mg/kg twice daily or 100 mg/kg once daily led to tumor shrinkage.[6] The treatment also resulted in marked degradation of BRAF and reduced MAPK signaling in the xenograft tumors.[6]
Experimental Protocols
Cell Culture and Treatment
Inducible NIH3T3 cells expressing V5-BRAF constructs were cultured and treated with 100-200 ng/mL of doxycycline (B596269) for 24 hours to induce BRAF expression.[1][2] Cells were then treated with increasing concentrations of this compound.[1][2] For washout experiments, SK-MEL-28 cells were treated with this compound for 24 hours, after which the compound was removed, and BRAF levels were monitored over time.[1]
Western Blotting
To assess protein degradation, cells were lysed and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against BRAF, p-MEK, p-ERK, and a loading control (e.g., actin or tubulin). Following incubation with secondary antibodies, protein bands were visualized.
Cell Viability Assays
Cell proliferation was measured using assays such as CellTiter-Glo. Cells were seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 3-5 days).[6] Cell viability was then determined according to the manufacturer's protocol.
In Vivo Xenograft Studies
Female nu/nu mice were subcutaneously implanted with cancer cells (e.g., SK-MEL-246).[7] Once tumors reached a certain volume, mice were treated with this compound or vehicle control via intraperitoneal (i.p.) injection.[6][7] Tumor volumes and body weights were measured regularly.[7]
Figure 2: General experimental workflow for evaluating this compound.
Signaling Pathway Analysis
This compound-mediated degradation of mutant BRAF leads to the downregulation of the MAPK/ERK signaling pathway. This is evidenced by the decreased phosphorylation of MEK and ERK in treated cells.[1][2][6]
Figure 3: Impact of this compound on the MAPK/ERK signaling pathway.
Conclusion
This compound is a promising preclinical candidate that effectively and selectively degrades mutant BRAF proteins. Its ability to overcome resistance mechanisms associated with traditional BRAF inhibitors warrants further investigation. The data presented in this guide provide a solid foundation for researchers and drug developers to explore the full therapeutic potential of this compound in the treatment of BRAF-mutant cancers.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. SJF 0628 | Active Degraders | Tocris Bioscience [tocris.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the SJF-0628 BRAF V600E Degradation Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The BRAF V600E mutation is a key oncogenic driver in a significant portion of human cancers, most notably melanoma. While BRAF inhibitors have shown clinical efficacy, the emergence of resistance limits their long-term utility. SJF-0628, a potent and selective proteolysis-targeting chimera (PROTAC), represents a novel therapeutic strategy by inducing the targeted degradation of the BRAF V600E protein. This guide provides a comprehensive technical overview of the this compound degradation pathway, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling and experimental workflows.
Introduction to this compound: A BRAF V600E Degrader
This compound is a heterobifunctional small molecule consisting of three key components: a ligand that binds to the BRAF V600E protein (based on the BRAF inhibitor vemurafenib), a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting these two elements.[1] By simultaneously engaging both the target protein and the E3 ligase, this compound facilitates the formation of a ternary complex, leading to the polyubiquitination of BRAF V600E and its subsequent degradation by the proteasome.[1][2] A key advantage of this approach is its selectivity for mutant BRAF, largely sparing the wild-type (WT) protein, which can mitigate some of the toxicities associated with non-selective BRAF inhibition.[3]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound across various cancer cell lines and xenograft models.
Table 1: In Vitro Degradation and Inhibitory Activity of this compound
| Cell Line | Cancer Type | BRAF Status | DC50 (nM) | IC50 (nM) | EC50 (nM) | Maximal Inhibition (%) | Reference(s) |
| DU-4475 | Triple-Negative Breast Cancer | V600E (Heterozygous) | - | 163 | - | 91.5 | [4] |
| Colo-205 | Colorectal Cancer | V600E (Heterozygous) | - | 37.6 | - | 85.2 | [4] |
| LS-411N | Colorectal Cancer | V600E (Heterozygous) | - | 96.3 | - | 65.2 | [4] |
| HT-29 | Colorectal Cancer | V600E (Heterozygous) | - | 53.6 | - | 63.0 | [4] |
| RKO | Colorectal Cancer | V600E (Heterozygous) | - | <1000 | - | 42.0 | [4] |
| SK-MEL-28 | Melanoma | V600E (Homozygous) | 6.8 - 28 | - | 37 | - | [5][6] |
| SK-MEL-239 C4 | Melanoma | V600E (p61 Splice Variant) | 72 | - | 218 | - | [4] |
| SK-MEL-246 | Melanoma | G469A (Class 2 Mutant) | 15 | - | - | - | [4] |
| H1666 | Non-Small Cell Lung Cancer | G466V (Class 3 Mutant) | 29 | - | - | - | [4] |
| CAL-12-T | Non-Small Cell Lung Cancer | G466V (Class 3 Mutant) | 23 | - | - | - | [4] |
DC50: Concentration for 50% degradation; IC50: Concentration for 50% inhibition of cell viability; EC50: Concentration for 50% effective response (cell growth inhibition).
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Dosing Regimen | Outcome | Reference(s) |
| A375 (BRAF V600E) | 50-150 mg/kg, i.p., once daily for 3 days | Marked BRAF degradation (Dmax >90%) | [4] |
| SK-MEL-246 (BRAF G469A) | 50 mg/kg, i.p., twice daily | Tumor shrinkage beyond initial size | [4] |
| SK-MEL-246 (BRAF G469A) | 100 mg/kg, i.p., once daily | Tumor shrinkage beyond initial size | [4] |
Dmax: Maximum degradation observed.
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects by hijacking the ubiquitin-proteasome system to induce the degradation of BRAF V600E, which in turn inhibits the constitutively active MAPK signaling pathway.
BRAF V600E Signaling Pathway and this compound Intervention
Experimental Workflow for Assessing this compound Activity
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Cell Culture and Drug Treatment
-
Cell Lines: DU-4475, Colo-205, LS-411N, HT-29, and RKO cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. SK-MEL-28 and other melanoma cell lines were cultured in DMEM with similar supplements. All cells were grown at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound was dissolved in DMSO to prepare a stock solution. For experiments, the stock solution was diluted in culture medium to the desired final concentrations (e.g., 10 nM to 1000 nM). Cells were treated for various time points, typically ranging from 1 to 72 hours, as indicated in the specific experimental descriptions.
Western Blot Analysis
-
Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (typically 20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) on 4-12% Bis-Tris gels and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes were blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Membranes were then incubated with primary antibodies overnight at 4°C. The following primary antibodies were used: anti-BRAF, anti-BRAF V600E, anti-phospho-MEK (Ser217/221), anti-MEK, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and anti-GAPDH or anti-β-actin as a loading control. After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Cells were seeded in 96-well opaque-walled plates at a density of 2,000-5,000 cells per well and allowed to attach overnight.
-
Treatment: Cells were treated with a serial dilution of this compound or vehicle control (DMSO) for 72 hours.
-
Assay Procedure: After the incubation period, the plates were equilibrated to room temperature. An equal volume of CellTiter-Glo® reagent was added to each well. The contents were mixed on an orbital shaker for 2 minutes to induce cell lysis. The plate was then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Luminescence was measured using a plate reader. The signal is proportional to the amount of ATP, which is indicative of the number of viable, metabolically active cells.
In Vivo Ubiquitination Assay
-
Cell Transfection and Treatment: Cells were co-transfected with plasmids encoding HA-tagged ubiquitin and the protein of interest (if applicable). Following transfection, cells were treated with this compound and the proteasome inhibitor MG132 (to allow accumulation of ubiquitinated proteins).
-
Lysis under Denaturing Conditions: Cells were lysed in a denaturing buffer containing 1% SDS to disrupt protein-protein interactions and inactivate deubiquitinating enzymes.
-
Immunoprecipitation: The lysate was diluted to reduce the SDS concentration and then subjected to immunoprecipitation using an antibody against BRAF V600E.
-
Western Blotting: The immunoprecipitated proteins were resolved by SDS-PAGE and immunoblotted with an anti-HA antibody to detect ubiquitinated BRAF V600E.
In Vivo Xenograft Studies
-
Animal Models: Athymic nude mice were used for the xenograft studies.
-
Tumor Implantation: Cancer cells (e.g., A375 or SK-MEL-246) were suspended in a mixture of media and Matrigel and injected subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reached a palpable size (e.g., 100-200 mm³), mice were randomized into treatment and control groups. This compound was formulated in a suitable vehicle (e.g., 5% DMSO, 5% ethanol, 20% Solutol HS 15 in D5W) and administered via intraperitoneal (i.p.) injection according to the specified dosing schedule.
-
Tumor Measurement and Analysis: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised, and protein extracts were prepared for Western blot analysis to confirm BRAF degradation and pathway inhibition. Animal body weight was also monitored as an indicator of toxicity.
Conclusion
This compound represents a promising therapeutic agent that effectively induces the degradation of oncogenic BRAF V600E. Its mechanism of action, leveraging the cell's own protein disposal machinery, offers a distinct advantage over traditional kinase inhibition. The data presented in this guide highlight the potent and selective activity of this compound in preclinical models, supporting its further development as a potential treatment for BRAF V600E-driven cancers. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of targeted protein degradation and cancer drug discovery.
References
- 1. Cancers | Free Full-Text | The Targeted Degradation of BRAF V600E Reveals the Mechanisms of Resistance to BRAF-Targeted Treatments in Colorectal Cancer Cells [mdpi.com]
- 2. Multiple murine BRafV600E melanoma cell lines with sensitivity to PLX4032 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 4. BRAF protein immunoprecipitation, elution, and digestion from cell extract using a microfluidic mixer for mutant BRAF protein quantification by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Patient-derived tumor xenograft model to guide the use of BRAF inhibitors in metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
The Selective Degradation of Mutant BRAF by SJF-0628: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of activating mutations in the BRAF kinase, particularly the V600E mutation, has revolutionized the treatment of melanoma and other cancers. However, the efficacy of first-generation BRAF inhibitors is often limited by acquired resistance and paradoxical activation of the MAPK pathway in wild-type BRAF cells. SJF-0628, a potent and selective Proteolysis Targeting Chimera (PROTAC), represents a paradigm shift in targeting mutant BRAF. By hijacking the cell's natural protein degradation machinery, this compound selectively induces the degradation of mutant BRAF, offering a promising strategy to overcome the limitations of traditional inhibitors. This technical guide provides a comprehensive overview of the preclinical data on this compound, with a focus on its selectivity for mutant BRAF, and details the experimental protocols used to elucidate its mechanism of action.
Introduction to this compound: A Mutant-Selective BRAF Degrader
This compound is a heterobifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a linker to a moiety that binds to the BRAF kinase.[1][2] This design allows this compound to act as a molecular bridge, bringing mutant BRAF in proximity to the VHL E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[3] A key feature of this compound is its remarkable selectivity for mutant forms of BRAF over the wild-type (WT) protein, which is attributed to the conformational differences between the two.[4] This selectivity is crucial for minimizing off-target effects and overcoming the paradoxical pathway activation often seen with conventional BRAF inhibitors.[4]
Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data demonstrating the potency and selectivity of this compound across various preclinical models.
Table 1: In Vitro Kinase Inhibition by this compound
| Kinase Target | IC50 (nM) |
| BRAF WT | 5.8 |
| BRAF V600E | 1.87 |
Data from radioactive in vitro kinase assays.[2]
Table 2: Degradation Potency of this compound in BRAF-Mutant Cell Lines
| Cell Line | BRAF Mutation | DC50 (nM) | Dmax (%) |
| SK-MEL-28 | BRAF V600E (homozygous) | 6.8 | >95 |
| A375 | BRAF V600E (homozygous) | Not specified, but similar to SK-MEL-28 | >90 |
| SK-MEL-239 C4 | p61-BRAF V600E | 72 | >80 |
| SK-MEL-246 | BRAF G469A | 15 | Not specified |
| H1666 | BRAF G466V (heterozygous) | 29 | >80 |
| CAL-12-T | BRAF G466V | 23 | Not specified |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.[2]
Table 3: Anti-proliferative Activity of this compound in BRAF-Mutant Cell Lines
| Cell Line | BRAF Mutation | EC50 (nM) |
| SK-MEL-28 | BRAF V600E | 37 |
| SK-MEL-239 C4 | p61-BRAF V600E | 218 |
| DU-4475 | BRAF V600E | 163 |
| Colo-205 | BRAF V600E | 37.6 |
| LS-411N | BRAF V600E | 96.3 |
| HT-29 | BRAF V600E | 53.6 |
EC50: Half-maximal effective concentration for cell growth inhibition.[2][5]
Table 4: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | BRAF Mutation | Dosing Regimen | Outcome |
| A375 | BRAF V600E | 50-150 mg/kg, i.p., once daily for 3 days | Marked BRAF degradation (Dmax >90%) |
| SK-MEL-246 | BRAF G469A | 50 mg/kg, i.p., twice daily | Tumor shrinkage |
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the key signaling pathways and the mechanism of action of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
Western Blot Analysis for Protein Degradation
This protocol is used to assess the degradation of BRAF and the phosphorylation status of downstream effectors like MEK and ERK.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., SK-MEL-28, A375) in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 10 nM to 1000 nM) for specified durations (e.g., 1 to 48 hours).[5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-BRAF, anti-pMEK, anti-pERK, anti-GAPDH) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control.[4]
Cell Viability Assay
This assay measures the effect of this compound on cancer cell proliferation.
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well.
-
Compound Treatment: After 24 hours, treat cells with a serial dilution of this compound (e.g., 0.01 nM to 1000 nM) for 72 hours.[5]
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or absorbance using a plate reader. Calculate the half-maximal effective concentration (EC50) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of this compound on BRAF kinase activity.
Methodology:
-
Reaction Setup: In a 96-well plate, combine recombinant BRAF kinase (WT or mutant) with a kinase buffer containing ATP and a specific substrate (e.g., MEK1).
-
Inhibitor Addition: Add varying concentrations of this compound to the wells.
-
Kinase Reaction: Incubate the plate at 30°C to allow the phosphorylation reaction to proceed.
-
Detection: Quantify kinase activity by measuring the amount of phosphorylated substrate, often using a radioactive (32P-ATP) or luminescence-based (e.g., Kinase-Glo®) method.[2]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
NanoBRET™ Ternary Complex Formation Assay
This live-cell assay directly measures the formation of the BRAF-SJF-0628-VHL ternary complex.
Methodology:
-
Cell Engineering: Co-express a NanoLuc®-tagged BRAF (donor) and a HaloTag®-tagged VHL (acceptor) in a suitable cell line (e.g., HEK293T).
-
Compound Treatment: Treat the cells with this compound.
-
BRET Measurement: If a ternary complex forms, the NanoLuc® donor and HaloTag® acceptor are brought into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET). Measure the BRET signal using a specialized plate reader.
-
Data Analysis: An increase in the BRET ratio indicates the formation of the ternary complex.
Murine Xenograft Models
In vivo studies are crucial to evaluate the anti-tumor efficacy of this compound.
Methodology:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., A375 or SK-MEL-246) into the flank of immunocompromised mice (e.g., nu/nu mice).[2]
-
Tumor Growth and Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound via intraperitoneal (i.p.) injection at specified doses and schedules.[2][5]
-
Efficacy Assessment: Monitor tumor volume and mouse body weight regularly.
-
Pharmacodynamic Analysis: At the end of the study, harvest tumors to assess BRAF protein levels and MAPK pathway signaling by western blot or immunohistochemistry.
Conclusion
This compound is a highly promising PROTAC degrader that demonstrates potent and selective degradation of mutant BRAF. Its ability to spare wild-type BRAF suggests a wider therapeutic window compared to traditional BRAF inhibitors. The preclinical data strongly support its continued development as a novel therapeutic for BRAF-mutant cancers. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of targeted protein degradation and cancer drug discovery. Further investigation into the long-term efficacy and potential resistance mechanisms of this compound in various cancer models is warranted.
References
SJF-0628: A Technical Guide to its Role in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SJF-0628, a Proteolysis Targeting Chimera (PROTAC), and its role in the targeted degradation of the BRAF protein, a key player in cancer signaling pathways.
Core Concept: Targeted Protein Degradation with this compound
This compound is a heterobifunctional small molecule designed to selectively eliminate mutated BRAF protein from cells.[1] It operates through the mechanism of targeted protein degradation, a novel therapeutic strategy that leverages the cell's own ubiquitin-proteasome system to destroy specific proteins.[2]
Composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a moiety derived from the BRAF inhibitor vemurafenib, this compound acts as a molecular bridge.[1][2][3] This proximity induces the VHL E3 ligase to tag the BRAF protein with ubiquitin, marking it for destruction by the proteasome.[2] This degradation-based approach offers a compelling alternative to traditional occupancy-driven inhibitors, with the potential for enhanced selectivity and the ability to overcome resistance.[2]
A key characteristic of this compound is its selectivity for mutant forms of BRAF, such as BRAFV600E, over the wild-type protein (BRAFWT).[1] This selectivity is crucial for minimizing off-target effects and toxicity in healthy cells.
Mechanism of Action and Signaling Pathway
This compound's primary mechanism involves the formation of a ternary complex between the mutant BRAF protein and the VHL E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the BRAF protein, leading to its subsequent degradation by the proteasome.
The degradation of BRAF, a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, leads to the downstream inhibition of MEK and ERK phosphorylation.[2][4] This pathway is frequently hyperactivated in cancers due to mutations in BRAF, driving uncontrolled cell proliferation. By degrading BRAF, this compound effectively shuts down this pro-survival signaling cascade.
Quantitative Data Summary
The efficacy of this compound has been evaluated across various cancer cell lines, primarily focusing on its ability to degrade BRAF and inhibit cell growth.
Table 1: In Vitro Degradation and Inhibitory Activity of this compound
| Cell Line | BRAF Mutation | DC50 (nM) | DMAX (%) | Reference(s) |
| SK-MEL-28 | Homozygous V600E | 6.8 | >95% | [3] |
| SK-MEL-239 C4 | WT / p61-V600E | 72 | >80% | [3][4] |
| SK-MEL-246 | Not Specified | 15 | Not Specified | [4] |
| H1666 | Heterozygous G466V | 29 | >80% | [3][4] |
| CAL-12-T | Homozygous G466V | 23 | >90% | [3][4] |
| A375 | Homozygous V600E | Not Specified | >90% (at 50 & 150 mg/kg in xenografts) | [4] |
DC50: Half-maximal degradation concentration. DMAX: Maximal degradation.
Table 2: In Vitro Kinase Inhibition by this compound
| Kinase | IC50 (nM) | Reference(s) |
| BRAFWT | 5.8 | [3][5] |
| BRAFV600E | 1.87 | [3][5] |
| ARAF | 0.27 | [5] |
| CRAF | 37.6 | [5] |
IC50: Half-maximal inhibitory concentration.
Table 3: Cell Viability and Growth Inhibition by this compound
| Cell Line | EC50 (nM) | IC50 (nM) | Maximal Inhibition (%) | Reference(s) |
| SK-MEL-28 | 37 | - | - | [1][2][3] |
| SK-MEL-239 C4 | 218 | - | ~80% | [3][4] |
| DU-4475 | - | 163 | 91.5% | [4] |
| Colo-205 | - | 37.6 | 85.2% | [4] |
| LS-411N | - | 96.3 | 65.2% | [4] |
| HT-29 | - | 53.6 | 63.0% | [4] |
| RKO | - | <1000 | 42.0% | [4] |
EC50: Half-maximal effective concentration. IC50: Half-maximal inhibitory concentration.
Experimental Methodologies
While detailed, step-by-step protocols for the synthesis and use of this compound are proprietary to the developing laboratories, the following outlines the key experimental approaches cited in the literature.
Cell Culture and Drug Treatment
Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For experiments, cells are seeded and allowed to adhere overnight. This compound, dissolved in a suitable solvent such as DMSO, is then added to the media at varying concentrations for specified durations (e.g., 1 to 48 hours).[4]
Western Blotting for Protein Degradation
To assess protein levels, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for BRAF, phospho-MEK, phospho-ERK, and a loading control (e.g., GAPDH or β-actin). Following incubation with a secondary antibody, the protein bands are visualized and quantified.
Cell Viability Assays
The effect of this compound on cell proliferation and viability is commonly measured using assays such as the MTT or CellTiter-Glo assay. Cells are treated with a range of this compound concentrations for a set period (e.g., 72 hours).[4] The assay reagent is then added, and the resulting signal (absorbance or luminescence), which is proportional to the number of viable cells, is measured.
In Vivo Xenograft Studies
To evaluate the in vivo efficacy of this compound, human cancer cells are subcutaneously implanted into immunodeficient mice.[4] Once tumors are established, mice are treated with this compound (e.g., intraperitoneally at 50 mg/kg twice daily or 100 mg/kg once daily) or a vehicle control.[4] Tumor volume and body weight are monitored throughout the study. At the end of the experiment, tumors may be excised for analysis of protein degradation and pathway inhibition.[4]
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation. Its ability to selectively induce the degradation of mutant BRAF, a key oncogenic driver, highlights the therapeutic potential of PROTACs. The data summarized herein demonstrates its potent and selective activity in vitro and in vivo, providing a strong rationale for its further development as a potential cancer therapeutic. The experimental approaches described form the basis for the continued investigation and characterization of this and other novel protein degraders.
References
SJF-0628 VHL E3 Ligase Recruitment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SJF-0628, a potent and mutant-selective degrader of the BRAF protein. By recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound initiates the targeted degradation of pathogenic BRAF mutants, offering a promising therapeutic strategy for cancers harboring these mutations. This document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated biological pathways and workflows.
Introduction to this compound
This compound is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is composed of a ligand that binds to the VHL E3 ligase, a linker, and a ligand that binds to the BRAF kinase.[1] Specifically, the BRAF ligand is based on the kinase inhibitor vemurafenib.[2] This design allows this compound to act as a molecular bridge, bringing the VHL E3 ligase into close proximity with the target BRAF protein. This induced proximity facilitates the ubiquitination of BRAF, marking it for degradation by the proteasome.[3] A key feature of this compound is its selective degradation of mutant forms of BRAF (such as BRAFV600E) over the wild-type protein (BRAFWT).[1][2]
A corresponding negative control compound, SJF-0661, is often used in experiments. SJF-0661 has an identical structure to this compound, except for an inverted stereocenter in the VHL ligand, which prevents it from binding to VHL and thus inducing degradation.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds from various in vitro and in-cell experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 1010.19 g/mol | [5] |
| Formula | C₅₁H₅₇F₂N₉O₇S₂ | [5] |
| CAS Number | 2413035-41-1 | [5] |
| Solubility | Soluble to 100 mM in DMSO | [5] |
| Purity | ≥98% | [2][5] |
Table 2: In Vitro Kinase Inhibition
| Compound | Target | IC₅₀ (nM) | Reference |
| This compound | BRAFWT | 5.8 | [1] |
| This compound | BRAFV600E | 1.87 | [1] |
Table 3: Cellular Degradation and Activity
| Compound | Cell Line | Target | DC₅₀ (nM) | Dₘₐₓ (%) | EC₅₀ (nM) | Reference |
| This compound | SK-MEL-28 (homozygous BRAFV600E) | BRAFV600E | 6.8 | >95 | 37 | [1][6] |
| This compound | A375 (homozygous BRAFV600E) | BRAFV600E | Not specified | Not specified | Not specified | [1] |
| This compound | SK-MEL-239 (heterozygous BRAFV600E) | BRAFV600E | Minimal Degradation | Not specified | Not specified | [1] |
| This compound | SK-MEL-239 C4 | BRAF | 72 | Not specified | 218 | [7] |
| This compound | SK-MEL-246 | BRAF | 15 | Not specified | 243 | [7][8] |
| This compound | H1666 (heterozygous BRAFG466V) | BRAF | 29 | >80 | Not specified | [6][7] |
| This compound | CAL-12-T (BRAFG466V) | BRAF | 23 | Not specified | Not specified | [7] |
| This compound | DU-4475 | BRAFV600E | Not specified | Not specified | 163 | [7] |
| This compound | Colo-205 | BRAFV600E | Not specified | Not specified | 37.6 | [7] |
| This compound | LS-411N | BRAFV600E | Not specified | Not specified | 96.3 | [7] |
| This compound | HT-29 | BRAFV600E | Not specified | Not specified | 53.6 | [7] |
| This compound | RKO | BRAFV600E | Not specified | Not specified | <1000 | [7] |
| Vemurafenib | SK-MEL-28 | N/A | N/A | N/A | 215 | [1][6] |
| SJF-0661 | SK-MEL-28 | N/A | N/A | N/A | 243 | [1][6] |
Signaling Pathway and Mechanism of Action
This compound leverages the ubiquitin-proteasome system to achieve targeted protein degradation. The diagram below illustrates the signaling pathway initiated by this compound.
Caption: Mechanism of this compound-mediated degradation of mutant BRAF.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize this compound.
-
Cell Lines: A variety of cancer cell lines with different BRAF mutation statuses are used, including SK-MEL-28 (homozygous BRAFV600E), A375 (homozygous BRAFV600E), and SK-MEL-239 (heterozygous BRAFV600E).[1]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: this compound and control compounds are dissolved in DMSO to create stock solutions. For experiments, cells are treated with the desired concentrations of the compounds for the specified durations (e.g., 24-72 hours).[7]
This protocol is used to assess the levels of BRAF and downstream signaling proteins.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against BRAF, pMEK, pERK, and a loading control (e.g., GAPDH or β-actin). Subsequently, membranes are incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the protein levels relative to the loading control. The DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximal degradation) are calculated.[1]
This assay measures the effect of this compound on cell proliferation.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound, vemurafenib, or SJF-0661 for a specified period (e.g., 72 hours).[7]
-
Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read on a plate reader. The EC₅₀ (half-maximal effective concentration) for cell growth inhibition is calculated from the dose-response curves.[1][6]
This assay confirms the formation of the VHL-SJF-0628-BRAF ternary complex.[9]
-
Protein Purification: Recombinant GST-tagged VBC (VHL, Elongin B, Elongin C) complex and BRAF proteins (wild-type and mutant) are purified.
-
Bead Immobilization: The GST-VBC complex is immobilized on glutathione-sepharose beads.
-
Incubation: The beads are incubated with purified BRAF protein in the presence of increasing concentrations of this compound, DMSO (vehicle control), or SJF-0661 (negative control).
-
Washing and Elution: The beads are washed to remove unbound proteins, and the bound proteins are eluted.
-
Analysis: The eluted proteins are analyzed by Western blotting using antibodies against BRAF and VHL to detect the formation of the ternary complex.[1]
Experimental and Logical Workflows
The following diagrams illustrate the workflows for key experimental and logical processes in the study of this compound.
Caption: Workflow for assessing protein degradation via Western blotting.
Caption: Rationale for the mutant selectivity of this compound.
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation. Its ability to selectively induce the degradation of mutant BRAF proteins through the recruitment of the VHL E3 ligase provides a powerful tool for cancer research and a promising avenue for the development of novel therapeutics. The data and protocols outlined in this guide offer a comprehensive resource for researchers working with or interested in this compound and the broader application of PROTAC technology. The key to its mutant selectivity appears to lie not in its binding affinity to BRAF alone, but in its ability to preferentially form a stable ternary complex with mutant BRAF and VHL within the cellular environment.[1] Further investigation into the structural and conformational dynamics of this ternary complex will likely yield even greater insights into the rational design of next-generation protein degraders.
References
- 1. biorxiv.org [biorxiv.org]
- 2. SJF 0628 | Active Degraders | Tocris Bioscience [tocris.com]
- 3. Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SJF 0628 | Active Degraders: R&D Systems [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
The Core Principle of SJF-0628 Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJF-0628 is a potent and selective degrader of BRAF, a serine/threonine-protein kinase that plays a crucial role in the MAPK/ERK signaling pathway. As a Proteolysis Targeting Chimera (PROTAC), this compound functions by inducing the ubiquitination and subsequent proteasomal degradation of its target protein.[1] A key feature of this compound is its remarkable selectivity for mutant forms of BRAF, such as V600E, over the wild-type (WT) protein.[2] This in-depth technical guide elucidates the underlying principles of this selectivity, presenting quantitative data, detailed experimental protocols, and visual representations of the key mechanisms and workflows.
The selectivity of this compound does not arise from a simple difference in binding affinity to the target protein alone. In fact, the warhead of this compound, based on the BRAF inhibitor vemurafenib (B611658), binds to both mutant and wild-type BRAF.[3] The core of its selectivity lies in the differential ability to form a stable ternary complex between BRAF, this compound, and the E3 ubiquitin ligase von Hippel-Lindau (VHL).[3] This guide will delve into the experimental evidence supporting this principle.
Quantitative Data on this compound Activity
The following tables summarize the in vitro and in-cell activity of this compound, highlighting its potency and selectivity.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| BRAF WT | 5.8 |
| BRAF V600E | 1.87 |
Data from radiolabeled in vitro kinase assays.[3]
Table 2: Cellular Degradation and Anti-proliferative Activity of this compound
| Cell Line | BRAF Status | DC50 (nM) | EC50 (nM) |
| SK-MEL-28 | BRAF V600E (homozygous) | 6.8 | 37 |
| A375 | BRAF V600E (homozygous) | N/A | N/A |
| SK-MEL-239 C4 | BRAF p61-V600E | 72 | 218 |
| SK-MEL-246 | BRAF G469A (Class 2) | 15 | N/A |
| H1666 | BRAF G466V (Class 3) | 29 | N/A |
| CAL-12-T | BRAF G466V (Class 3) | 23 | N/A |
| DU-4475 | BRAF V600E | N/A | 163 |
| Colo-205 | BRAF V600E | N/A | 37.6 |
| LS-411N | BRAF V600E | N/A | 96.3 |
| HT-29 | BRAF V600E | N/A | 53.6 |
DC50 (half-maximal degradation concentration) and EC50 (half-maximal effective concentration for growth inhibition) values were determined in various cancer cell lines.[1][3][4]
Signaling Pathway Modulation
This compound-mediated degradation of mutant BRAF leads to the downregulation of the MAPK/ERK signaling pathway, a critical driver of cell proliferation in many cancers. The following diagram illustrates the canonical MAPK/ERK pathway and the point of intervention by this compound.
Experimental Workflows and Protocols
The selectivity of this compound is elucidated through a series of key experiments. The logical workflow for assessing this selectivity is depicted below, followed by detailed protocols for each critical step.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to demonstrate the formation of the BRAF:this compound:VHL ternary complex in cells.
Materials:
-
Cells expressing V5-tagged BRAF (WT or mutant)
-
This compound
-
DMSO (vehicle control)
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors
-
Anti-V5 antibody (for immunoprecipitation)
-
Anti-Cullin 2 antibody (for detection of VHL complex component)
-
Anti-V5 antibody (for detection of BRAF)
-
Protein A/G magnetic beads
-
Wash Buffer: Lysis buffer with 0.1% Triton X-100
-
Elution Buffer: 2x Laemmli sample buffer
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with this compound (e.g., 1 µM) or DMSO for a short duration (e.g., 1-2 hours) to minimize degradation and capture the ternary complex.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with anti-V5 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
-
Washing: Pellet the beads using a magnetic stand and wash three times with Wash Buffer.
-
Elution: Resuspend the beads in Elution Buffer and boil at 95°C for 5 minutes to elute the protein complexes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-Cullin 2 and anti-V5 antibodies to detect the co-immunoprecipitated VHL complex and BRAF, respectively.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the engagement of this compound with BRAF in intact cells by measuring changes in the thermal stability of the target protein upon ligand binding.
Materials:
-
Cells of interest
-
This compound
-
DMSO
-
PBS
-
Lysis Buffer (as in Co-IP protocol)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
Procedure:
-
Cell Treatment: Treat cells with this compound or DMSO for 1-2 hours at 37°C.
-
Heat Shock:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis: Lyse the cells by three cycles of freeze-thawing (liquid nitrogen and 37°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of soluble BRAF by Western blotting. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Kinome-wide Selectivity Profiling
To assess the broader selectivity of this compound, a kinome-wide screen can be performed using mass spectrometry-based proteomics.
Procedure:
-
Cell Treatment: Treat cells with this compound or DMSO for a defined period (e.g., 6 hours).
-
Cell Lysis and Protein Digestion: Lyse the cells, and digest the proteins into peptides using trypsin.
-
Tandem Mass Tag (TMT) Labeling: Label the peptides from different treatment groups with isobaric TMT reagents.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify changes in the abundance of thousands of proteins across the proteome.
-
Data Analysis: Identify proteins that are significantly downregulated in the this compound-treated samples compared to the control. This will reveal the on-target (BRAF) and any potential off-target degradation events.
The Underlying Principle of Selectivity: A Logical Framework
The experimental evidence points to a multi-step mechanism governing the selectivity of this compound. The following diagram illustrates the logical relationship between binary binding, ternary complex formation, and selective degradation.
Conclusion
The selectivity of the BRAF degrader this compound for mutant over wild-type BRAF is a nuanced process that extends beyond simple binary target engagement. While the vemurafenib warhead of this compound binds to both forms of the kinase, the key determinant of selective degradation is the preferential formation of a stable and productive ternary complex with mutant BRAF and the VHL E3 ligase. This enhanced stability of the ternary complex with the mutant protein leads to its efficient ubiquitination and subsequent degradation by the proteasome, while the wild-type protein is largely spared. This principle of leveraging the biophysical properties of the ternary complex provides a powerful strategy for developing highly selective targeted protein degraders. The experimental workflows and protocols detailed in this guide provide a comprehensive framework for the investigation and validation of such selective PROTACs.
References
The PROTAC SJF-0628: A Targeted Approach to Overcoming Resistance in MAPK-Driven Cancers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation, frequently driven by mutations in genes such as BRAF, is a hallmark of numerous cancers. While targeted inhibitors of BRAF have shown clinical efficacy, the development of resistance remains a significant challenge. This technical guide provides a comprehensive overview of SJF-0628, a Proteolysis Targeting Chimera (PROTAC), that offers a novel strategy to combat resistance by inducing the selective degradation of mutant BRAF. We will delve into its mechanism of action, its effects on the MAPK signaling cascade, and present key quantitative data and experimental methodologies.
Introduction to this compound: A Mutant-Selective BRAF Degrader
This compound is a heterobifunctional molecule designed to specifically target and eliminate mutant BRAF proteins.[1] It is classified as a PROTAC, a novel therapeutic modality that hijacks the cell's natural protein disposal system to induce the degradation of a target protein.
Structurally, this compound is composed of three key components:
-
A ligand for mutant BRAF: This "warhead" is based on the BRAF inhibitor vemurafenib, which provides selectivity for BRAF proteins.[1][2]
-
A ligand for an E3 ubiquitin ligase: this compound incorporates a ligand for the von Hippel-Lindau (VHL) E3 ligase.[1][2]
-
A linker: A piperazine-based linker connects the BRAF ligand and the VHL ligand, enabling the formation of a ternary complex.[1][2]
By simultaneously binding to both mutant BRAF and the VHL E3 ligase, this compound brings the two in close proximity. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the BRAF protein. The polyubiquitinated BRAF is then recognized and degraded by the proteasome, leading to its clearance from the cell.[2] A key advantage of this compound is its selectivity for mutant forms of BRAF, such as BRAFV600E, while sparing the wild-type (WT) protein.[1] This selectivity is crucial for minimizing off-target effects and potentially widening the therapeutic window.
Mechanism of Action and Impact on MAPK Signaling
The canonical MAPK signaling pathway is initiated by upstream signals that lead to the activation of RAS proteins. Activated RAS then recruits and activates RAF kinases (ARAF, BRAF, CRAF), which in turn phosphorylate and activate MEK1/2. Activated MEK1/2 then phosphorylates and activates ERK1/2, which translocates to the nucleus to regulate the transcription of genes involved in cell growth and proliferation.
Mutations in BRAF, such as the common V600E mutation, lead to constitutive activation of the kinase, resulting in uncontrolled downstream signaling through the MAPK pathway, driving tumorigenesis.[3][4][5]
This compound intervenes at the level of BRAF. By inducing the degradation of mutant BRAF, it effectively removes a key upstream driver of the MAPK cascade. This leads to a significant reduction in the phosphorylation of MEK (pMEK) and ERK (pERK), the downstream effectors of BRAF.[3][6] The inhibition of MEK and ERK phosphorylation ultimately suppresses the pro-proliferative and survival signals that are hyperactive in BRAF-mutant cancer cells.[6][7]
Quantitative Data Summary
The efficacy of this compound has been evaluated across a panel of cancer cell lines, demonstrating potent and selective degradation of mutant BRAF and subsequent inhibition of cell growth.
Table 1: In Vitro Degradation of Mutant BRAF by this compound
| Cell Line | Cancer Type | BRAF Mutation | DC50 (nM) | Dmax (%) | Reference |
| SK-MEL-28 | Melanoma | V600E (homozygous) | 6.8 | >95 | [2] |
| SK-MEL-239 C4 | Melanoma | V600E (p61 splice variant) | 72 | >80 | [2][6] |
| SK-MEL-246 | Melanoma | G469A | 15 | >95 | [2][6] |
| H1666 | Lung Cancer | G466V | 29 | - | [6] |
| CAL-12-T | - | - | 23 | - | [6] |
DC50: Half-maximal degradation concentration. Dmax: Maximal degradation.
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50/EC50 (nM) | Reference |
| DU-4475 | Triple-Negative Breast Cancer | 163 (IC50) | [6] |
| Colo-205 | Colorectal Cancer | 37.6 (IC50) | [6] |
| LS-411N | Colorectal Cancer | 96.3 (IC50) | [6] |
| HT-29 | Colorectal Cancer | 53.6 (IC50) | [6] |
| SK-MEL-28 | Melanoma | 37 (EC50) | [1][6] |
| SK-MEL-239-C4 | Melanoma | 218 (EC50) | [6] |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for key experiments used to characterize the effects of this compound.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines such as SK-MEL-28 (melanoma), DU-4475 (triple-negative breast cancer), and Colo-205 (colorectal cancer) are commonly used.
-
Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations. Cells are treated for specified durations (e.g., 24, 48, or 72 hours) depending on the assay.
Western Blotting for Protein Degradation and Pathway Modulation
Western blotting is employed to assess the levels of BRAF, pMEK, pERK, and other relevant proteins.
-
Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies overnight at 4°C. Recommended primary antibodies include those against BRAF (e.g., B-Raf antibody, Cat. No. AF3424), pMEK, pERK, and a loading control (e.g., GAPDH or β-actin).[1] After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assays
Cell viability assays are performed to determine the cytotoxic or cytostatic effects of this compound.
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: The next day, the medium is replaced with fresh medium containing various concentrations of this compound.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a commercially available kit, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. The luminescence is read using a plate reader.
-
Data Analysis: The results are normalized to vehicle-treated control cells, and IC50 or EC50 values are calculated using non-linear regression analysis.
Conclusion and Future Directions
This compound represents a promising therapeutic agent that effectively circumvents the limitations of traditional BRAF inhibitors by inducing the degradation of mutant BRAF. Its ability to potently and selectively eliminate the driver of aberrant MAPK signaling highlights the potential of PROTAC technology in cancer therapy. The preclinical data summarized in this guide underscores the potential of this compound as a valuable tool for cancer research and a lead compound for the development of novel therapeutics for BRAF-mutant cancers. Further investigations, including in vivo efficacy and safety studies, are warranted to translate these promising preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Encoding BRAF inhibitor functions in protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SJF 0628 | Active Degraders | Tocris Bioscience [tocris.com]
- 7. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to SJF-0628 Induced Ternary Complex Formation for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SJF-0628 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of mutant BRAF proteins, a key driver in several cancers. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action involving the formation of a ternary complex with the von Hippel-Lindau (VHL) E3 ubiquitin ligase. We present collated quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows to facilitate further research and development in the field of targeted protein degradation.
Introduction to this compound
This compound is a heterobifunctional molecule that consists of a ligand that binds to the E3 ubiquitin ligase VHL, a linker, and a ligand that binds to the BRAF protein.[1] By simultaneously engaging both the target protein (mutant BRAF) and the E3 ligase, this compound facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] This targeted degradation approach offers a promising therapeutic strategy to overcome the limitations of traditional kinase inhibitors, such as acquired resistance.[3]
Mechanism of Action: Ternary Complex Formation
The cornerstone of this compound's activity is the formation of a stable ternary complex comprising this compound, the neosubstrate (mutant BRAF), and the E3 ligase (VHL). This proximity-induced event is critical for the subsequent transfer of ubiquitin from the E3 ligase to the target protein.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound across various cell lines and experimental conditions.
Table 1: In Vitro Degradation and Cell Viability
| Cell Line | BRAF Status | DC50 (nM) | DMAX (%) | EC50 (nM) |
| SK-MEL-28 | Homozygous BRAF V600E | 6.8[3] | >95[3] | 37[3] |
| A375 | Homozygous BRAF V600E | Similar to SK-MEL-28[3] | >90[3] | - |
| SK-MEL-239 C4 | BRAF WT / p61-BRAF V600E | 72[3] | >80[3] | 218[3] |
| HCC-364 vr1 | BRAF WT / p61-BRAF V600E | 147[3] | >90[3] | - |
| SK-MEL-246 | BRAF G469A | 15[3] | >95[3] | 45[3] |
| H1666 | Heterozygous BRAF G466V | 29[3] | >80[3] | - |
| CAL-12-T | Homozygous BRAF G466V | 23[3] | >90[3] | - |
Table 2: Kinase Inhibition
| Kinase | IC50 (nM) |
| BRAF WT | 5.8[3] |
| BRAF V600E | 1.87[3] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of this compound.
Western Blotting for BRAF Degradation
This protocol is for assessing the degradation of BRAF and the phosphorylation status of downstream MAPK pathway proteins.
Materials:
-
Cell lines (e.g., SK-MEL-28, A375)
-
This compound (and vehicle control, e.g., DMSO)
-
Lysis Buffer (RIPA buffer supplemented with protease and phosphatase inhibitors is recommended)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Polyacrylamide gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRAF, anti-phospho-MEK, anti-phospho-ERK, anti-GAPDH). A list of antibodies can be found in the supplementary materials of related publications.[2]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time points (e.g., 24, 48 hours).[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and run the gel.
-
Protein Transfer: Transfer proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control.
Immunoprecipitation for Ternary Complex Formation
This protocol is designed to detect the interaction between BRAF and VHL in the presence of this compound.
Materials:
-
Treated cell lysates (as prepared for Western Blotting)
-
Immunoprecipitation (IP) Lysis Buffer (a non-denaturing buffer is recommended to preserve protein-protein interactions)
-
Antibody specific to one of the proteins in the complex (e.g., anti-V5 for V5-tagged BRAF)
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., IP Lysis Buffer)
-
Elution Buffer (e.g., Laemmli sample buffer)
Procedure:
-
Lysate Preparation: Prepare cell lysates from treated and control cells using a non-denaturing IP lysis buffer.
-
Immunoprecipitation: Incubate the lysate with the primary antibody for 2-4 hours at 4°C with gentle rotation.
-
Bead Binding: Add pre-washed protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash several times with wash buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by resuspending in Laemmli sample buffer and boiling.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against the components of the expected ternary complex (e.g., BRAF and VHL).
Cell Viability Assay
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
96-well plates
-
Cell lines of interest
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or crystal violet)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Treatment: After allowing cells to adhere, treat with a serial dilution of this compound.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).[4]
-
Assay: Add the cell viability reagent according to the manufacturer's instructions.
-
Measurement: Measure the signal (luminescence, absorbance, etc.) using a plate reader.
-
Data Analysis: Calculate the EC50 values by plotting the percentage of viable cells against the log of the drug concentration.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nu/nu mice)
-
Cancer cell line (e.g., SK-MEL-246)
-
This compound
-
Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[4]
Procedure:
-
Cell Implantation: Subcutaneously implant cancer cells into the flanks of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Randomization: Randomize mice into treatment and control groups.
-
Treatment: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at the specified dose and schedule (e.g., 50 mg/kg, twice daily).[5]
-
Monitoring: Measure tumor volume and mouse body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting to confirm BRAF degradation).
Conclusion
This compound represents a significant advancement in the development of targeted protein degraders for cancers driven by mutant BRAF. Its mechanism, centered on the induced formation of a ternary complex, provides a powerful and selective means of eliminating the oncogenic driver protein. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further investigation and innovation in the exciting field of PROTAC-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. The Targeted Degradation of BRAF V600E Reveals the Mechanisms of Resistance to BRAF-Targeted Treatments in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
The Selective Degradation of BRAF Mutants by SJF-0628: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRAF mutations are key drivers in a multitude of cancers, yet therapeutic strategies have been largely focused on the V600E mutation, leaving other mutant classes underserved. The emergence of Proteolysis Targeting Chimeras (PROTACs) offers a novel therapeutic modality to overcome the limitations of traditional kinase inhibitors. This technical guide provides an in-depth overview of SJF-0628, a potent and selective BRAF degrader. We will explore its efficacy across different BRAF mutant classes, detail the experimental protocols for its characterization, and visualize its mechanism of action and experimental workflows.
Introduction to this compound: A BRAF-Targeting PROTAC
This compound is a heterobifunctional small molecule designed to induce the degradation of BRAF kinase.[1][2] It consists of three key components: a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a piperazine-based linker, and the BRAF kinase inhibitor vemurafenib, which serves as the warhead for targeting BRAF.[1][2] By hijacking the cell's natural protein disposal system, this compound flags mutant BRAF for ubiquitination and subsequent degradation by the proteasome. This mechanism of action is distinct from traditional inhibitors that only block the kinase activity and can lead to resistance. A key advantage of this compound is its ability to selectively degrade all three classes of BRAF mutants while sparing the wild-type (WT) protein.[1][2]
Efficacy of this compound Across BRAF Mutant Classes
This compound has demonstrated potent and selective degradation of various BRAF mutants in a range of cancer cell lines. The efficacy is typically quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Table 1: Degradation Activity of this compound in BRAF Mutant Cell Lines
| Cell Line | Cancer Type | BRAF Mutation | BRAF Class | DC50 (nM) | Dmax | Reference |
| SK-MEL-28 | Malignant Melanoma | V600E (homo) | I | 6.8 | >95% | [3] |
| A375 | Malignant Melanoma | V600E (homo) | I | N/A | >90% | [4] |
| SK-MEL-239 C4 | Malignant Melanoma | p61-V600E | I (dimer) | 72 | >80% | [4] |
| SK-MEL-246 | Malignant Melanoma | G469A | II | 15 | >95% | [4] |
| H1666 | Non-Small Cell Lung Carcinoma | G466V (hetero) | III | 29 | >80% | [3] |
| CAL-12-T | Non-Small Cell Lung Carcinoma | G466V (homo) | III | 23 | >90% | [3] |
Table 2: Anti-proliferative Activity of this compound in BRAF Mutant Cell Lines
| Cell Line | BRAF Mutation | BRAF Class | IC50/EC50 (nM) | Reference |
| DU-4475 | V600E | I | 163 (IC50) | [4] |
| Colo-205 | V600E | I | 37.6 (IC50) | [4] |
| LS-411N | V600E | I | 96.3 (IC50) | [4] |
| HT-29 | V600E | I | 53.6 (IC50) | [4] |
| SK-MEL-28 | V600E | I | 37 (EC50) | [3] |
| SK-MEL-239-C4 | p61-V600E | I (dimer) | 218 (EC50) | [4] |
Signaling Pathway and Mechanism of Action
This compound targets mutant BRAF for degradation, thereby inhibiting the downstream MAPK/ERK signaling pathway, which is crucial for cancer cell proliferation and survival. The degradation of BRAF leads to a reduction in the phosphorylation of MEK and ERK.[5]
Caption: Mechanism of action of this compound leading to BRAF degradation and pathway inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize this compound.
Western Blot Analysis for BRAF Degradation
This protocol is for assessing the degradation of BRAF protein in cancer cell lines following treatment with this compound.
Caption: Workflow for Western Blot analysis of BRAF degradation.
Protocol:
-
Cell Seeding and Treatment: Seed BRAF mutant cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound (e.g., 10, 100, 1000 nM) for the specified duration (e.g., 48 hours).[4]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins on a polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against BRAF, pMEK, pERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
Cell Viability Assay
This protocol is to determine the effect of this compound on the proliferation and viability of cancer cells.
Caption: Workflow for a typical cell viability assay (MTT/MTS).
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-treated control.
-
Incubation: Incubate the plate for a period of 72 hours to 5 days.[4]
-
MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours at 37°C.[7][8]
-
Absorbance Reading: If using MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals. Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).[7][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 or EC50 value by fitting the data to a dose-response curve.
In-Cell Ubiquitination Assay (TUBE1 Pull-Down)
This protocol is to confirm that this compound induces the ubiquitination of BRAF.
Protocol:
-
Cell Treatment: Treat cells expressing the BRAF mutant of interest with this compound (e.g., 1 µM) for a short duration (e.g., 1 hour) to capture ubiquitinated intermediates before degradation.[3]
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors (e.g., NEM, PR-619) to preserve the ubiquitinated proteins.[9]
-
TUBE1 Pull-Down: Incubate the cell lysates with Tandem Ubiquitin Binding Entities 1 (TUBE1) agarose (B213101) beads to capture polyubiquitinated proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the captured proteins and analyze the presence of ubiquitinated BRAF by Western blotting using an anti-BRAF antibody.
Conclusion
This compound represents a promising therapeutic agent for cancers driven by a wide range of BRAF mutations. Its ability to induce potent and selective degradation of mutant BRAF, including those resistant to current inhibitors, highlights the potential of PROTAC technology to expand the landscape of targeted cancer therapy. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of drug discovery and development to further investigate and build upon the potential of BRAF degraders.
References
- 1. SJF 0628 | Active Degraders | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Mutant-selective Degradation by BRAF-targeting PROTACs | bioRxiv [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The Targeted Degradation of BRAF V600E Reveals the Mechanisms of Resistance to BRAF-Targeted Treatments in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
SJF-0628 In Vitro Assay Guide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
SJF-0628 is a potent and selective degrader of mutant BRAF, operating through a proteolysis-targeting chimera (PROTAC) mechanism.[1] This molecule consists of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase connected to a BRAF inhibitor, vemurafenib, via a linker.[1][2] this compound effectively induces the degradation of all three classes of BRAF mutants, while sparing the wild-type (WT) protein.[1] This targeted degradation leads to the inhibition of the MAPK/ERK signaling pathway, suppression of cell growth, and induction of apoptosis in cancer cells harboring BRAF mutations.[3][4] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound functions as a PROTAC, a bifunctional molecule that hijacks the cell's natural protein disposal system to eliminate target proteins.[5] One end of this compound binds to the mutant BRAF protein, while the other end recruits the VHL E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of BRAF, marking it for degradation by the 26S proteasome.[5][6] The degradation of mutant BRAF disrupts the downstream MAPK/ERK signaling cascade, which is crucial for cell proliferation and survival in many cancers.[4][7]
Data Summary
Cell Viability (IC50/EC50)
| Cell Line | Cancer Type | BRAF Status | IC50/EC50 (nM) | Assay Duration |
| DU-4475 | Triple-Negative Breast Cancer | V600E | 163 | 72 h |
| Colo-205 | Colorectal Cancer | V600E | 37.6 | 72 h |
| LS-411N | Colorectal Cancer | V600E | 96.3 | 72 h |
| HT-29 | Colorectal Cancer | V600E | 53.6 | 72 h |
| RKO | Colorectal Cancer | V600E | <1000 | 72 h |
| SK-MEL-28 | Melanoma | V600E | 37 | 3-5 days |
| SK-MEL-239-C4 | Melanoma | V600E | 218 | 3-5 days |
Table 1: Summary of this compound cell viability data in various cancer cell lines.[8]
BRAF Degradation (DC50)
| Cell Line | Cancer Type | BRAF Status | DC50 (nM) | Assay Duration |
| SK-MEL-239 C4 | Melanoma | V600E | 72 | Not Specified |
| SK-MEL-246 | Melanoma | G469A | 15 | Not Specified |
| H1666 | Lung Cancer | G466V | 29 | Not Specified |
| CAL-12-T | Breast Cancer | G466V | 23 | Not Specified |
| SK-MEL-28 | Melanoma | V600E | 6.8 - 28 | Not Specified |
Table 2: Summary of this compound BRAF degradation data in various cancer cell lines.[1][8]
Experimental Protocols
Protocol 1: Cell Viability Assay (Crystal Violet)
This protocol is adapted from standard crystal violet staining procedures to quantify cell viability.[8][9][10]
Materials:
-
96-well tissue culture plates
-
Appropriate cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde in PBS or 100% Methanol
-
Staining solution: 0.5% crystal violet in 25% methanol
-
Solubilization solution: 100% Methanol or 10% acetic acid
-
Plate reader capable of measuring absorbance at 570-590 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C and 5% CO2.
-
Fixation: Gently wash the cells twice with 200 µL of PBS. Add 100 µL of fixation solution to each well and incubate for 15 minutes at room temperature.
-
Staining: Discard the fixation solution and add 100 µL of crystal violet staining solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Remove the staining solution and wash the plate with tap water until the water runs clear. Invert the plate on a paper towel to dry completely.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate on a shaker for 15 minutes to dissolve the stain.
-
Measurement: Measure the absorbance at 570-590 nm using a plate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Normalize the data to the vehicle control to determine the percentage of cell viability.
Protocol 2: Western Blotting for BRAF Degradation and Pathway Analysis
This protocol outlines the steps for detecting the degradation of BRAF and the phosphorylation status of downstream proteins MEK and ERK.[11][12][13]
Materials:
-
6-well tissue culture plates
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRAF, anti-pMEK, anti-MEK, anti-pERK, anti-ERK, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and apply the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
Protocol 3: Apoptosis Assay (Caspase Activity and PARP Cleavage)
This protocol uses Western blotting to detect the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.[2][14][15][16]
Materials:
-
Same as Protocol 2 (Western Blotting)
-
Primary antibodies: anti-cleaved caspase-3, anti-caspase-3, anti-cleaved PARP, anti-PARP
Procedure:
-
Follow the Western Blotting protocol (Protocol 2) from cell treatment and lysis through to imaging.
-
During the primary antibody incubation step, use antibodies specific for the cleaved and total forms of caspase-3 and PARP.
-
An increase in the cleaved forms of caspase-3 and PARP relative to the total forms indicates the induction of apoptosis.
Signaling Pathway
This compound-mediated degradation of mutant BRAF leads to the downregulation of the MAPK/ERK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Functional characterization of a PROTAC directed against BRAF mutant V600E - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutant-selective degradation by BRAF-targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Crystal violet staining protocol | Abcam [abcam.com]
- 10. tpp.ch [tpp.ch]
- 11. benchchem.com [benchchem.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. PARP Cleavage and Caspase Activity to Assess Chemosensitivity | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for SJF-0628-Mediated BRAF Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJF-0628 is a potent and selective degrader of BRAF, particularly the V600E mutant, which is a key driver in various cancers.[1] As a Proteolysis Targeting Chimera (PROTAC), this compound functions by inducing the ubiquitination and subsequent proteasomal degradation of BRAF.[2][3] This application note provides detailed protocols for assessing the degradation of BRAF in cancer cell lines using Western blotting following treatment with this compound.
Mechanism of Action: this compound
This compound is a heterobifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a ligand that binds to BRAF. This dual binding brings BRAF into close proximity with the E3 ligase, leading to its polyubiquitination and subsequent degradation by the 26S proteasome. This targeted protein degradation approach not only reduces the total amount of BRAF protein but also mitigates its downstream signaling through the MAPK pathway, as evidenced by decreased phosphorylation of MEK and ERK.[3]
Quantitative Data Summary
The following tables summarize the efficacy of this compound in various cancer cell lines as reported in the literature.
Table 1: Half-maximal Degradation Concentration (DC50) of this compound
| Cell Line | BRAF Mutation Status | DC50 (nM) | Reference |
| SK-MEL-28 | Homozygous V600E | 6.8 - 28 | [3] |
| SK-MEL-239 C4 | p61-BRAF V600E | 72 | |
| SK-MEL-246 | G469A | 15 | |
| H1666 | G466V | 29 | |
| CAL-12-T | G466V | 23 |
Table 2: Half-maximal Effective Concentration (EC50) for Cell Growth Inhibition by this compound
| Cell Line | BRAF Mutation Status | EC50 (nM) | Reference |
| SK-MEL-28 | Homozygous V600E | 37 | [3] |
| SK-MEL-239-C4 | p61-BRAF V600E | 218 | |
| DU-4475 | V600E | 163 | [4] |
| Colo-205 | V600E | 37.6 | [4] |
| LS-411N | V600E | 96.3 | [4] |
| HT-29 | V600E | 53.6 | [4] |
Experimental Protocol: Western Blot for BRAF Degradation
This protocol outlines the steps to assess this compound-mediated BRAF degradation in cancer cell lines.
1. Materials and Reagents
-
Cell Lines: BRAF-mutant cancer cell lines (e.g., SK-MEL-28, A375, Colo-205, DU-4475).
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM) and store at -20°C.
-
Cell Culture Medium: As recommended for the specific cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels: Appropriate acrylamide (B121943) percentage for BRAF (~85 kDa).
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-BRAF
-
Rabbit anti-phospho-MEK (pMEK)
-
Rabbit anti-phospho-ERK (pERK)
-
Mouse or Rabbit anti-β-actin or anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate
-
Imaging System: Chemiluminescence imager.
2. Cell Treatment
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1000 nM) for different time points (e.g., 4, 8, 16, 24, 48 hours).[4] Include a DMSO-treated vehicle control.
3. Cell Lysis and Protein Quantification
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube. This is the protein extract.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
4. SDS-PAGE and Protein Transfer
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane according to standard protocols.
5. Immunoblotting
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-BRAF, anti-pMEK, anti-pERK, or anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the signal using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control (β-actin or GAPDH).
By following this protocol, researchers can effectively evaluate the dose- and time-dependent degradation of BRAF and the inhibition of downstream MAPK signaling induced by this compound.
References
Application Notes and Protocols for SJF-0628 Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJF-0628 is a potent and selective degrader of mutant BRAF, operating through the Proteolysis Targeting Chimera (PROTAC) mechanism. It is composed of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase connected by a linker to a BRAF inhibitor.[1] This bifunctional molecule facilitates the ubiquitination and subsequent proteasomal degradation of BRAF, particularly mutants like BRAF V600E, which are prevalent in various cancers.[2][3] By eliminating the target protein rather than just inhibiting its enzymatic activity, this compound offers a potential advantage in overcoming resistance mechanisms associated with traditional kinase inhibitors.[4] These application notes provide detailed protocols for the administration of this compound in preclinical xenograft models, a critical step in evaluating its anti-tumor efficacy in vivo.
Mechanism of Action
This compound induces the degradation of BRAF by hijacking the cell's natural protein disposal system. The molecule forms a ternary complex between the neosubstrate (mutant BRAF) and the VHL E3 ubiquitin ligase. This proximity induces the polyubiquitination of BRAF, marking it for degradation by the 26S proteasome. The degradation of BRAF leads to the suppression of the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway, inhibiting the phosphorylation of MEK and ERK.[5][6] This ultimately results in decreased cancer cell proliferation and induction of apoptosis.[3][5]
In Vitro Efficacy Data
This compound has demonstrated potent degradation of mutant BRAF and inhibition of cell viability across various cancer cell lines.
| Cell Line | Cancer Type | BRAF Mutation | DC₅₀ (nM) | IC₅₀ (nM) |
| DU-4475 | Triple-Negative Breast Cancer | V600E | - | 163 |
| Colo-205 | Colorectal Cancer | V600E | - | 37.6 |
| LS-411N | Colorectal Cancer | V600E | - | 96.3 |
| HT-29 | Colorectal Cancer | V600E | - | 53.6 |
| RKO | Colorectal Cancer | V600E | - | <1000 |
| SK-MEL-28 | Melanoma | V600E | 6.8 | 37 |
| SK-MEL-239 C4 | Melanoma | p61-V600E | 72 | 218 |
| SK-MEL-246 | Melanoma | G469A | 15 | - |
| H1666 | Lung Cancer | G466V | 29 | - |
| CAL-12-T | Tongue Cancer | G466V | 23 | - |
DC₅₀: Half-maximal degradation concentration. IC₅₀: Half-maximal inhibitory concentration.[5]
In Vivo Xenograft Study Data
This compound has shown significant anti-tumor activity in melanoma xenograft models.
A375 (BRAF V600E) Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | BRAF Degradation (Dₘₐₓ) |
| This compound | 50 | i.p., once daily for 3 days | >90% |
| This compound | 150 | i.p., once daily for 3 days | >90% |
Dₘₐₓ: Maximal degradation.[5]
SK-MEL-246 (BRAF G469A) Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth | Body Weight Change |
| Vehicle | - | - | Progressive Growth | No significant change |
| This compound | 100 | i.p., once daily | Minor Response | No significant change |
| This compound | 50 | i.p., twice daily | Tumor shrinkage below initial size | No significant change |
[5]
Experimental Protocols
A. Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 40 mg/mL).
-
For a final dosing solution, dilute the DMSO stock solution in corn oil. For example, to prepare a 1 mL working solution, add 100 µL of the 40 mg/mL DMSO stock to 900 µL of corn oil.[5]
-
Vortex the solution thoroughly to ensure it is evenly mixed.
-
Prepare fresh dosing solutions daily.
B. A375 Xenograft Model Protocol
Materials:
-
A375 human melanoma cells
-
Female athymic nu/nu mice (6-8 weeks old)
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel (optional)
-
Calipers
-
This compound dosing solution
-
Vehicle control (e.g., 10% DMSO in corn oil)
Protocol:
-
Culture A375 cells in appropriate media until they reach 80-90% confluency.
-
Harvest the cells and resuspend them in sterile PBS at a concentration of 5 x 10⁶ cells per 100 µL. Matrigel can be mixed with the cell suspension to improve tumor take rate.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor formation. Begin caliper measurements once tumors are palpable.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control via intraperitoneal (i.p.) injection according to the dosing schedule (e.g., 50 mg/kg, once daily).
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for BRAF levels, immunohistochemistry).
C. SK-MEL-246 Xenograft Model Protocol
Materials:
-
SK-MEL-246 human melanoma cells
-
Female athymic nu/nu mice (6-8 weeks old)
-
Appropriate cell culture media and reagents
-
Sterile PBS
-
Calipers
-
This compound dosing solution
-
Vehicle control
Protocol:
-
Culture and harvest SK-MEL-246 cells as described for the A375 model.
-
Resuspend the cells in sterile PBS at a concentration of 10 x 10⁶ cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth and randomize mice into treatment groups when tumors reach the desired volume.
-
Administer this compound or vehicle control via i.p. injection. Efficacious dosing has been reported at 50 mg/kg twice daily or 100 mg/kg once daily.[5]
-
Monitor tumor volume and body weight regularly throughout the study.
Conclusion
This compound represents a promising therapeutic strategy for cancers driven by mutant BRAF. The protocols outlined in these application notes provide a framework for the in vivo evaluation of this compound in xenograft models. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, which is essential for advancing our understanding of this novel class of anti-cancer agents. Researchers should adapt these protocols as necessary based on their specific experimental goals and institutional guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Theaflavin Induces Apoptosis of A375 Human Melanoma Cells and Inhibits Tumor Growth in Xenograft Zebrafishes Through P53- and JNK-Related Mechanism [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Anti-apoptotic BCL-2 proteins govern cellular outcome following B-RAFV600E inhibition and can be targeted to reduce resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SKMEL28 Xenograft Model - Altogen Labs [altogenlabs.com]
Application Notes and Protocols for SJF-0628 in Colorectal Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJF-0628 is a potent and selective degrader of mutant BRAF proteins, functioning as a Proteolysis Targeting Chimera (PROTAC). It operates by linking the von Hippel-Lindau (VHL) E3 ubiquitin ligase to mutant BRAF, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] The BRAF V600E mutation is a known oncogenic driver in a subset of colorectal cancers (CRC), making it a key therapeutic target.[3][4][5][6] this compound has demonstrated efficacy in inducing the degradation of BRAF in various CRC cell lines, inhibiting downstream signaling through the MAPK pathway, and ultimately affecting cell viability.[7][8] However, the cellular response to this compound can be cell-line specific, with some CRC cell lines exhibiting resistance due to the presence of other oncogenic drivers.[3][4][5]
These application notes provide an overview of the use of this compound in CRC cell lines, including its mechanism of action, effects on cellular pathways, and detailed protocols for key in vitro experiments.
Mechanism of Action
This compound is comprised of a ligand that binds to the VHL E3 ligase and a ligand that binds to BRAF (based on the BRAF inhibitor vemurafenib), connected by a linker.[1][2] This dual binding facilitates the formation of a ternary complex between VHL, this compound, and the target BRAF protein. This proximity induces the polyubiquitination of BRAF, marking it for degradation by the 26S proteasome. The degradation of BRAF leads to the downregulation of the MAPK/ERK signaling pathway, which is often hyperactivated in BRAF-mutant cancers.[9]
The degradation of BRAF by this compound leads to a reduction in the phosphorylation of downstream effectors MEK and ERK, thereby inhibiting the pro-proliferative signaling cascade.[7]
Data Presentation
Table 1: Effect of this compound on Cell Viability in Colorectal Cancer Cell Lines
| Cell Line | Treatment Time (h) | IC50 (nM) | Maximal Inhibition (%) | Reference |
| Colo-205 | 72 | 37.6 | 85.2 | [7] |
| LS-411N | 72 | 96.3 | 65.2 | [7] |
| HT-29 | 72 | 53.6 | 63.0 | [7] |
| RKO | 72 | <1000 | 42.0 | [7] |
Table 2: Effect of this compound on BRAF Degradation in Colorectal Cancer Cell Lines
| Cell Line | Concentration Range (nM) | Treatment Time (h) | Observation | Reference |
| Colo-205 | 10-1000 | 48 | Significant decrease in BRAF levels | [7] |
| LS-411N | 10-1000 | 48 | Significant decrease in BRAF levels | [7] |
| HT-29 | 10-1000 | 48 | Significant decrease in BRAF levels | [7] |
| RKO | 10-1000 | 48 | Significant decrease in BRAF levels | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in CRC cell lines.
Protocol 1: Cell Viability Assay (e.g., MTT Assay)
This protocol determines the effect of this compound on the metabolic activity and proliferation of CRC cells.
Materials:
-
CRC cell lines (e.g., Colo-205, HT-29)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count CRC cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from a concentrated stock solution. A typical concentration range is 0.01-1000 nM.[7]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Incubate for 72 hours at 37°C and 5% CO2.[7]
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot Analysis for Protein Degradation and Pathway Inhibition
This protocol is used to assess the levels of BRAF, phosphorylated MEK (pMEK), phosphorylated ERK (pERK), and apoptosis markers.
Materials:
-
CRC cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRAF, anti-pMEK, anti-pERK, anti-PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 10-1000 nM) for the desired time points (e.g., 24, 48 hours).[7]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to a loading control like β-actin.
-
Protocol 3: Apoptosis Assay (PARP and Caspase Cleavage)
This protocol detects the induction of apoptosis by observing the cleavage of PARP and caspases via Western Blotting. This compound has been shown to induce cleavage of PARP and caspases in Colo-205 cells.[7]
Procedure:
-
Follow the Western Blot protocol (Protocol 2).
-
Use primary antibodies specific for full-length and cleaved PARP, as well as full-length and cleaved Caspase-3.
-
An increase in the cleaved forms of these proteins indicates the induction of apoptosis.
-
A typical treatment condition to observe apoptosis is 1 µM this compound for 72 hours.[7]
Concluding Remarks
This compound is a valuable research tool for studying the effects of targeted BRAF degradation in colorectal cancer. The provided protocols offer a framework for investigating its efficacy and mechanism of action in relevant CRC cell line models. Researchers should be mindful of the potential for cell line-dependent resistance and consider investigating the underlying genetic context of the models used.
References
- 1. rndsystems.com [rndsystems.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. The Targeted Degradation of BRAF V600E Reveals the Mechanisms of Resistance to BRAF-Targeted Treatments in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Targeted Degradation of BRAF V600E Reveals the Mechanisms of Resistance to BRAF-Targeted Treatments in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Encoding BRAF inhibitor functions in protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SJF-0628 for the Treatment of Triple-Negative Breast Cancer Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets makes it difficult to treat with targeted therapies. The BRAF V600E mutation, a known oncogenic driver in various cancers, is also present in a subset of TNBCs, offering a potential therapeutic avenue.
SJF-0628 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to target the BRAF V600E mutant protein for degradation. As a heterobifunctional molecule, this compound recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the BRAF V600E protein, leading to its ubiquitination and subsequent degradation by the proteasome. This degradation effectively abrogates the downstream signaling of the MAPK/ERK pathway, which is constitutively active in BRAF V600E-mutant cancers, thereby inhibiting cancer cell proliferation and inducing apoptosis.
These application notes provide an overview of the effects of this compound on TNBC cells harboring the BRAF V600E mutation, specifically the DU-4475 cell line, and offer detailed protocols for key experimental assays.
Mechanism of Action
This compound operates through a targeted protein degradation mechanism. One end of the molecule binds to the BRAF V600E protein, while the other end recruits the VHL E3 ubiquitin ligase. This proximity induces the polyubiquitination of BRAF V600E, marking it for degradation by the 26S proteasome. The degradation of BRAF V600E leads to a reduction in the phosphorylation of downstream effectors MEK and ERK, thereby inhibiting the oncogenic MAPK signaling pathway and leading to apoptosis in sensitive cancer cells.[1][2]
Caption: Mechanism of this compound leading to BRAF V600E degradation and MAPK pathway inhibition.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in the BRAF V600E-mutant triple-negative breast cancer cell line DU-4475.
Table 1: Cell Viability Inhibition by this compound in DU-4475 Cells
| Parameter | Value | Treatment Duration |
| IC50 | 163 nM | 72 hours |
Data sourced from MedChemExpress product information.[2]
Table 2: BRAF V600E Degradation by this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | DC50 |
| SK-MEL-239 C4 | Melanoma | 72 nM |
| SK-MEL-246 | Melanoma | 15 nM |
| H1666 | Lung Cancer | 29 nM |
| CAL-12-T | Breast Cancer | 23 nM |
Note: While DU-4475 specific DC50 is not provided in the search results, the provided data from other cell lines demonstrates the potent degradation activity of this compound. Data sourced from MedChemExpress product information.[2]
Experimental Protocols
Cell Culture
The human triple-negative breast cancer cell line DU-4475 (ATCC® HTB-123™) should be cultured according to the supplier's recommendations.
-
Medium: Recommended medium by the supplier (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound in DU-4475 cells.
References
Application Notes and Protocols: SJF-0628 Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the effect of SJF-0628, a potent and mutant-selective BRAF degrader, on cell viability. The information is intended for professionals in research and drug development.
This compound is a Proteolysis Targeting Chimera (PROTAC) that selectively induces the degradation of BRAF mutants, playing a crucial role in cancer cell proliferation.[1][2] It is composed of a ligand for the von Hippel-Lindau (VHL) E3 ligase connected by a piperazine (B1678402) linker to the BRAF kinase inhibitor vemurafenib (B611658).[1][2] This design facilitates the ubiquitination and subsequent proteasomal degradation of BRAF.
Mechanism of Action
This compound operates by hijacking the cell's natural protein disposal system. The vemurafenib component binds to the target BRAF protein, while the VHL ligand recruits the VHL E3 ubiquitin ligase. This proximity induces the ubiquitination of BRAF, marking it for degradation by the proteasome. This degradation leads to the inhibition of the MAPK/ERK signaling pathway, ultimately affecting cell proliferation and survival.[3][4]
Below is a diagram illustrating the proposed signaling pathway affected by this compound.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound across various cancer cell lines. The data highlights the concentration-dependent inhibition of cell viability and degradation of BRAF.
| Cell Line | Cancer Type | Parameter | Value (nM) | Incubation Time |
| DU-4475 | Triple-Negative Breast Cancer | IC50 | 163 | 72 hours[3] |
| Colo-205 | Colorectal Cancer | IC50 | 37.6 | 72 hours[3] |
| LS-411N | Colorectal Cancer | IC50 | 96.3 | 72 hours[3] |
| HT-29 | Colorectal Cancer | IC50 | 53.6 | 72 hours[3] |
| SK-MEL-28 | Melanoma | EC50 | 37 | 3 days[1][2][4][5] |
| SK-MEL-239 C4 | Melanoma | EC50 | 218 | Not Specified[3] |
| SK-MEL-239 C4 | Melanoma | DC50 | 72 | Not Specified[3] |
| SK-MEL-246 | Melanoma | DC50 | 15 | Not Specified[3] |
| H1666 | Lung Cancer | DC50 | 29 | Not Specified[3] |
| CAL-12-T | Breast Cancer | DC50 | 23 | Not Specified[3] |
IC50: Half-maximal inhibitory concentration for cell viability. EC50: Half-maximal effective concentration for cell growth inhibition. DC50: Half-maximal degradation concentration of BRAF.
Experimental Protocol: Cell Viability Assay (MTT/MTS-based)
This protocol outlines a standard procedure for determining the effect of this compound on the viability of adherent cancer cells.
Materials
-
This compound (stock solution prepared in DMSO, soluble up to 100 mM)[1][2]
-
Selected cancer cell line (e.g., Colo-205, DU-4475)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well clear-bottom cell culture plates
-
MTT or MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Experimental Workflow Diagram
Procedure
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A suggested concentration range is 0.01 nM to 1000 nM.[3] Include a DMSO-only vehicle control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 72 hours).[3]
-
-
Cell Viability Measurement:
-
After the incubation period, add 20 µL of MTT or MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Conclusion
This compound demonstrates potent anti-proliferative activity in various cancer cell lines harboring BRAF mutations. The provided protocol offers a standardized method to evaluate its efficacy. Researchers should note that the optimal cell seeding density, drug concentration range, and incubation time may vary depending on the cell line and should be optimized accordingly. Treatment with this compound has been shown to cause a concentration- and time-dependent degradation of BRAF, leading to decreased levels of pMEK and pERK.[3] In some cell lines, such as DU-4475 and Colo-205, treatment with this compound at 1 µM for 72 hours has been observed to induce apoptosis, as indicated by the cleavage of PARP and caspases.[3]
References
Application Notes and Protocols for SJF-0628 Induced Apoptosis Assay via PARP Cleavage
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJF-0628 is a potent and selective degrader of the BRAF protein, specifically targeting mutant forms such as BRAF V600E, which are implicated in a variety of cancers.[1][2][3] this compound is a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that recruits an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5] The degradation of oncogenic BRAF by this compound disrupts the MAPK/ERK signaling pathway, leading to a downstream cascade of events that culminates in the induction of apoptosis, or programmed cell death.[2][3][6]
A key hallmark of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair.[7] During apoptosis, PARP is cleaved by activated caspases, primarily caspase-3 and caspase-7, into an 89 kDa and a 24 kDa fragment. This cleavage inactivates PARP, preventing DNA repair and facilitating cellular disassembly.[7] The detection of the 89 kDa cleaved PARP fragment by Western blotting is a widely accepted method for quantifying apoptosis.
These application notes provide a detailed protocol for assessing the apoptotic effects of this compound in cancer cell lines by monitoring PARP cleavage.
Scientific Background
This compound-mediated degradation of BRAF leads to the downregulation of the Ras-RAF-MEK-ERK signaling cascade.[3] This pathway is crucial for cell proliferation and survival in many cancers. Inhibition of this pathway can trigger the intrinsic apoptotic pathway, which involves the activation of a cascade of caspases. Initiator caspases, such as caspase-9, are activated, which in turn cleave and activate executioner caspases, like caspase-3.[8] Activated caspase-3 is responsible for the cleavage of a multitude of cellular proteins, including PARP, leading to the characteristic biochemical and morphological changes of apoptosis.
Data Presentation
The following tables summarize illustrative quantitative data from dose-response and time-course experiments measuring PARP cleavage in DU-4475 triple-negative breast cancer cells and Colo-205 colorectal cancer cells treated with this compound. The data is presented as the percentage of cleaved PARP relative to the total PARP protein, as determined by densitometry of Western blot bands.
Table 1: Dose-Response of this compound on PARP Cleavage in DU-4475 Cells (72-hour treatment)
| This compound Concentration (nM) | % Cleaved PARP (Mean ± SD) |
| 0 (Vehicle Control) | 5 ± 1.5 |
| 10 | 15 ± 2.1 |
| 50 | 45 ± 3.5 |
| 100 | 75 ± 4.2 |
| 500 | 88 ± 3.8 |
| 1000 | 92 ± 2.9 |
Table 2: Time-Course of this compound (1 µM) on PARP Cleavage in Colo-205 Cells
| Treatment Time (hours) | % Cleaved PARP (Mean ± SD) |
| 0 | 4 ± 1.2 |
| 12 | 25 ± 2.8 |
| 24 | 55 ± 4.1 |
| 48 | 85 ± 5.3 |
| 72 | 91 ± 3.9 |
Mandatory Visualizations
Signaling Pathway of this compound Induced Apoptosis
Caption: this compound mediated BRAF degradation and induction of apoptosis.
Experimental Workflow for PARP Cleavage Western Blot
Caption: Workflow for PARP cleavage detection by Western blot.
Experimental Protocols
Materials and Reagents
-
Cell Lines: DU-4475, Colo-205, or other suitable cancer cell lines with BRAF mutations.
-
Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin.
-
This compound: Stock solution in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA or Bradford protein assay kit.
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels: 10% or 12% polyacrylamide gels.
-
Running Buffer (10X)
-
Transfer Buffer (10X)
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Rabbit anti-human PARP antibody that recognizes both full-length (116 kDa) and cleaved (89 kDa) PARP.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Loading Control Antibody: Mouse anti-human GAPDH or β-actin antibody.
-
HRP-conjugated anti-mouse IgG.
-
Chemiluminescent Substrate
-
Phosphate-Buffered Saline (PBS)
Protocol
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) for a fixed time (e.g., 72 hours) for a dose-response experiment.
-
For a time-course experiment, treat cells with a fixed concentration of this compound (e.g., 1 µM) and harvest at different time points (e.g., 0, 12, 24, 48, 72 hours).
-
Include a vehicle control (DMSO) for all experiments.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per well onto a 10% or 12% polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C or using a semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Repeat the immunoblotting process for a loading control (e.g., GAPDH or β-actin) using the appropriate primary and secondary antibodies.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands corresponding to full-length PARP (116 kDa) and cleaved PARP (89 kDa).
-
Normalize the intensity of the PARP bands to the loading control.
-
Calculate the percentage of cleaved PARP as: (Intensity of Cleaved PARP / (Intensity of Full-Length PARP + Intensity of Cleaved PARP)) * 100.
-
References
- 1. mdpi.com [mdpi.com]
- 2. The Targeted Degradation of BRAF V600E Reveals the Mechanisms of Resistance to BRAF-Targeted Treatments in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutant-selective degradation by BRAF-targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SJF-0628-Mediated Ternary Complex Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJF-0628 is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader that targets mutant BRAF proteins for ubiquitination and subsequent proteasomal degradation. It is composed of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase connected via a linker to a BRAF inhibitor. By hijacking the cell's natural protein disposal system, this compound offers a promising therapeutic strategy for cancers driven by BRAF mutations. A critical step in the mechanism of action of this compound is the formation of a ternary complex, consisting of the mutant BRAF protein, this compound, and the VHL E3 ligase. The formation of this complex is a prerequisite for the ubiquitination and subsequent degradation of the target protein.
This document provides detailed application notes and protocols for the immunoprecipitation of the BRAF-SJF-0628-VHL ternary complex, a key method for confirming the intracellular mechanism of action of this degrader.
Data Presentation
The following tables summarize the quantitative data for this compound, providing a clear comparison of its activity across different parameters and cell lines.
Table 1: In Vitro Kinase Inhibition by this compound
| Target | IC50 (nM) | Assay Type |
| BRAF WT | 5.8 | Radioactive in vitro kinase assay[1] |
| BRAF V600E | 1.87 | Radioactive in vitro kinase assay[1] |
Table 2: Cellular Activity of this compound in BRAF Mutant Cancer Cell Lines
| Cell Line | BRAF Mutation | DC50 (nM) | EC50 (nM) |
| SK-MEL-28 | V600E | 6.8 | 37[2] |
| A375 | V600E | Not explicitly stated, but showed marked degradation[3] | Not explicitly stated |
| SK-MEL-239 C4 | p61-BRAFV600E | 72 | 218[4] |
| SK-MEL-246 | G469A | 15 | 45[4] |
| H1666 | G466V | 29 | Not explicitly stated |
| CAL-12-T | G466V | 23 | Minimal inhibition of cell growth[3] |
| DU-4475 | V600E | Not explicitly stated | 163[4] |
| Colo-205 | V600E | Not explicitly stated | 37.6[4] |
| LS-411N | V600E | Not explicitly stated | 96.3[4] |
| HT-29 | V600E | Not explicitly stated | 53.6[4] |
| RKO | V600E | Not explicitly stated | <1000[4] |
Table 3: Ternary Complex Formation
| BRAF Isoform | Relative Ternary Complex Formation with VHL (in cell lysate) |
| BRAF WT | Lower |
| BRAF V600E | ~3-fold greater than BRAF WT at 5000 nM this compound[1] |
Signaling Pathway
This compound targets the degradation of mutant BRAF, a key component of the MAPK/ERK signaling pathway. The diagram below illustrates the mechanism of action of this compound in the context of this pathway.
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) of the BRAF-SJF-0628-VHL Ternary Complex
This protocol describes the immunoprecipitation of the VHL E3 ligase to detect the co-precipitation of mutant BRAF in the presence of this compound, thus confirming the formation of the ternary complex.
Materials:
-
Cell Lines: Cancer cell line expressing mutant BRAF (e.g., SK-MEL-28, A375).
-
Reagents:
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitors)
-
Phosphate-Buffered Saline (PBS)
-
Anti-VHL antibody (for immunoprecipitation)
-
Rabbit or mouse IgG (isotype control)
-
Protein A/G magnetic beads
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-BRAF, anti-VHL
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
-
Equipment:
-
Cell culture incubator
-
Microcentrifuge
-
Magnetic rack
-
Rotating wheel or rocker
-
Western blot equipment
-
Experimental Workflow Diagram:
Procedure:
-
Cell Culture and Treatment:
-
Plate mutant BRAF-expressing cells and grow to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to prevent the degradation of the target protein.
-
Treat cells with the desired concentration of this compound (e.g., 100-1000 nM) or DMSO for 2-4 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold Co-IP Lysis/Wash Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Lysate Pre-clearing:
-
Add Protein A/G magnetic beads to the cell lysate.
-
Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
-
Place the tube on a magnetic rack and transfer the pre-cleared lysate to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the anti-VHL antibody. For the negative control, add an equivalent amount of the corresponding IgG isotype control.
-
Incubate overnight on a rotator at 4°C.
-
Add pre-washed Protein A/G magnetic beads to each sample and incubate for 2-4 hours on a rotator at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with Co-IP Lysis/Wash Buffer.
-
-
Elution:
-
Resuspend the beads in 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.
-
Use a magnetic rack to separate the beads and collect the supernatant.
-
-
Western Blot Analysis:
-
Load the eluted samples and an input control (a small fraction of the initial cell lysate) onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against BRAF and VHL.
-
Incubate with HRP-conjugated secondary antibodies and detect with ECL.
-
Expected Results:
A successful co-immunoprecipitation will show a band for BRAF in the sample immunoprecipitated with the anti-VHL antibody from cells treated with this compound. This band should be absent or significantly weaker in the DMSO control and the IgG isotype control lanes. The presence of VHL should be confirmed in the VHL IP lane.
Logical Relationship of Co-IP:
References
Application Notes and Protocols for SJF-0628 In Vivo Efficacy Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of SJF-0628, a potent and mutant-selective degrader of the BRAF protein, specifically targeting the V600E mutation. The protocols outlined below are based on preclinical studies in mouse models of human cancer and are intended to guide researchers in designing and executing similar experiments.
Mechanism of Action
This compound is a Proteolysis Targeting Chimera (PROTAC) that selectively induces the degradation of BRAFV600E, a common oncogenic driver in various cancers.[1] It functions by hijacking the cell's natural protein disposal system. This compound is a heterobifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand that binds to the BRAF kinase.[2][3][4][5] This simultaneous binding brings the E3 ligase into close proximity with the BRAF protein, leading to its ubiquitination and subsequent degradation by the proteasome. This degradation effectively abrogates the downstream signaling of the MAPK pathway (pMEK and pERK), which is constitutively activated by the BRAFV600E mutation, thereby inhibiting cancer cell proliferation.[1][2][6][7]
In Vivo Efficacy Data
The in vivo anti-tumor activity of this compound has been demonstrated in various xenograft mouse models. The following tables summarize the key quantitative data from these studies.
Table 1: In Vivo Efficacy of this compound in A375 Melanoma Xenograft Model
| Parameter | Vehicle Control | This compound (50 mg/kg) | This compound (150 mg/kg) |
| BRAF Degradation (DMAX) | - | >90% | >90% |
| Treatment Schedule | Intraperitoneal (i.p.), once daily | Intraperitoneal (i.p.), once daily | Intraperitoneal (i.p.), once daily |
| Treatment Duration | 3 days | 3 days | 3 days |
| Mouse Strain | Female nu/nu mice | Female nu/nu mice | Female nu/nu mice |
| Source | [7] | [7] | [7] |
Table 2: In Vivo Efficacy of this compound in SK-MEL-246 Melanoma Xenograft Model
| Parameter | Vehicle Control | This compound (100 mg/kg, once daily) | This compound (50 mg/kg, twice daily) |
| Tumor Growth | Progressive | Minor response | Tumor shrinkage beyond initial size |
| MAPK Pathway Inhibition | - | Reduced MEK and ERK phosphorylation | Reduced MEK and ERK phosphorylation |
| Body Weight | No significant change | No significant loss | No significant loss |
| Treatment Schedule | Intraperitoneal (i.p.) | Intraperitoneal (i.p.), once daily | Intraperitoneal (i.p.), twice daily |
| Treatment Duration | Not specified | >10 days | >10 days |
| Mouse Strain | Athymic mice | Athymic mice | Athymic mice |
| Source | [4][6] | [6] | [4][6] |
Experimental Protocols
The following are detailed protocols for conducting in vivo efficacy studies with this compound in mice, based on the available literature.
Protocol 1: A375 Xenograft Model for BRAF Degradation Assessment
Objective: To assess the in vivo degradation of BRAFV600E in an A375 melanoma xenograft model following this compound treatment.
Materials:
-
A375 human melanoma cell line (homozygous for BRAFV600E)
-
Female nu/nu mice (6-8 weeks old)
-
This compound
-
Vehicle solution (e.g., 5% DMSO, 5% EtOH, and 20% Solutol HS15 in D5W)[7]
-
Matrigel (or similar)
-
Standard animal housing and handling equipment
-
Tumor measurement calipers
-
Tissue homogenization and protein analysis equipment (for Western blotting)
Procedure:
-
Cell Culture: Culture A375 cells in appropriate media until a sufficient number of cells are available for implantation.
-
Tumor Implantation: Subcutaneously implant 5 million A375 cells, typically resuspended in a mixture of media and Matrigel, into the flank of each female nu/nu mouse.[7]
-
Tumor Growth and Randomization: Allow tumors to grow to an average size of approximately 350 mm³. Randomize mice into treatment groups (vehicle, 50 mg/kg this compound, 150 mg/kg this compound) with at least 4 mice per group.[7]
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) once daily for 3 consecutive days.[7]
-
Tumor Harvesting: Euthanize the mice 8 hours after the last treatment and harvest the tumors.[7]
-
Pharmacodynamic Analysis: Homogenize the tumor tissue and perform Western blot analysis to assess the levels of BRAF, pMEK, and pERK to determine the extent of target degradation and pathway inhibition.
Protocol 2: SK-MEL-246 Xenograft Model for Anti-Tumor Efficacy Assessment
Objective: To evaluate the anti-tumor efficacy of this compound in a Class 2 BRAF mutant (BRAFG469A) SK-MEL-246 melanoma xenograft model.
Materials:
-
SK-MEL-246 human melanoma cell line
-
Female athymic nude mice (6-8 weeks old)
-
This compound
-
Vehicle solution
-
Standard animal housing and handling equipment
-
Tumor measurement calipers
Procedure:
-
Cell Culture and Implantation: Culture SK-MEL-246 cells and subcutaneously implant them into the flank of female athymic nude mice.
-
Tumor Growth and Randomization: Allow tumors to establish and reach a palpable size. Randomize mice into treatment groups (e.g., vehicle, 100 mg/kg once daily, 50 mg/kg twice daily).
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) according to the designated schedule.
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., twice a week). Also, monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration (e.g., >10 days). Euthanize mice at the end of the study and harvest tumors for further analysis if required.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound leading to BRAF degradation.
Experimental Workflow Diagram
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. rndsystems.com [rndsystems.com]
- 3. SJF 0628 | Active Degraders | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols for SJF-0628 in Overcoming Vemurafenib Resistance
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of SJF-0628, a potent and mutant-selective BRAF protein degrader, for overcoming resistance to the BRAF inhibitor vemurafenib (B611658). This document details the mechanism of action, summarizes key quantitative data, and provides detailed protocols for essential experiments.
Introduction
Vemurafenib, a BRAF kinase inhibitor, has shown significant efficacy in treating melanomas harboring the BRAFV600E mutation. However, the development of resistance, often through mechanisms such as the expression of BRAF splice variants (e.g., p61-BRAFV600E), limits its long-term effectiveness.[1][2] this compound is a Proteolysis Targeting Chimera (PROTAC) designed to address this challenge. It consists of a vemurafenib-based ligand that binds to BRAF, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target BRAF protein, offering a distinct advantage over simple inhibition.[2] this compound has demonstrated the ability to degrade all three classes of BRAF mutants while sparing wild-type (WT) BRAF, thereby potentially widening the therapeutic window.[3][4]
Mechanism of Action
This compound operates through a PROTAC-mediated protein degradation pathway. The vemurafenib component of this compound binds to the target BRAF protein, including vemurafenib-resistant mutants. The other end of the molecule engages the VHL E3 ubiquitin ligase. This proximity induces the formation of a ternary complex (BRAF:this compound:VHL), which facilitates the transfer of ubiquitin from the E3 ligase to the BRAF protein. The polyubiquitinated BRAF is then recognized and degraded by the 26S proteasome. This degradation mechanism removes the entire protein, preventing both its enzymatic and scaffolding functions, which is particularly effective against resistance mechanisms involving truncated BRAF isoforms that signal as constitutive dimers.[2]
Data Presentation
Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | BRAF Status | Compound | DC50 (nM) | EC50 (nM) | Reference |
| SK-MEL-28 | Homozygous BRAFV600E | This compound | 6.8 | 37 | [2][3][4] |
| Vemurafenib | - | 215 ± 1.09 | [2] | ||
| SJF-0661 (inactive epimer) | - | 243 ± 1.09 | [2] | ||
| A375 | Homozygous BRAFV600E | This compound | Similar to SK-MEL-28 | - | [2] |
| SK-MEL-239 C4 | BRAFWT/p61-BRAFV600E (Vemurafenib Resistant) | This compound | 72 | 218 | [2][5] |
| SK-MEL-246 | BRAFG469A (Class 2) | This compound | 15 | 45 ± 1.11 | [2][5] |
| Vemurafenib | - | >1000 | [2] | ||
| SJF-0661 (inactive epimer) | - | 278 ± 1.07 | [2] | ||
| H1666 | Heterozygous BRAFG466V (Class 3) | This compound | 29 | - | [2][5] |
| CAL-12-T | BRAFG466V (Class 3) | This compound | 23 | Minimal effect | [2][5] |
| DU-4475 | Triple-Negative Breast Cancer (BRAFV600E) | This compound | - | 163 | [5] |
| Colo-205 | Colorectal Cancer (BRAFV600E) | This compound | - | 37.6 | [5] |
| LS-411N | Colorectal Cancer | This compound | - | 96.3 | [5] |
| HT-29 | Colorectal Cancer | This compound | - | 53.6 | [5] |
DC50: Half-maximal degradation concentration. EC50: Half-maximal effective concentration (for growth inhibition).
Table 2: In Vitro Kinase Inhibition
| Target | Compound | IC50 (nM) | Reference |
| BRAFWT | This compound | 5.8 | [3] |
| BRAFV600E | This compound | 1.87 | [3] |
| BRAFV600E | Vemurafenib | 27 | [2] |
| BRAFV600E | SJF-0661 | 64 | [2] |
IC50: Half-maximal inhibitory concentration.
Table 3: In Vivo Efficacy of this compound
| Xenograft Model | Treatment | Dosing Schedule | Outcome | Reference |
| A375 (BRAFV600E) | This compound (50 mg/kg or 150 mg/kg) | Once daily, 3 days | Marked BRAF degradation (DMAX > 90%) | [3][5] |
| SK-MEL-246 (BRAFG469A) | This compound (50 mg/kg) | Twice daily | Tumor shrinkage | [5] |
| SK-MEL-246 (BRAFG469A) | This compound (100 mg/kg) | Once daily | Tumor shrinkage | [5] |
DMAX: Maximum degradation.
Experimental Protocols
Protocol 1: Western Blot for BRAF Degradation and MAPK Pathway Inhibition
Objective: To determine the effect of this compound on the protein levels of BRAF and the phosphorylation status of downstream effectors MEK and ERK.
Materials:
-
Cancer cell lines (e.g., SK-MEL-28, SK-MEL-239 C4)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (and controls like vemurafenib, SJF-0661) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRAF, anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment: Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 4, 24, or 48 hours).[5] A time-course experiment with a fixed concentration (e.g., 100 nM) can also be performed.[2]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing periodically. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to the loading control.
Protocol 2: Cell Viability Assay
Objective: To measure the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound and control compounds in DMSO
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or AlamarBlue)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.
-
Treatment: Add serial dilutions of this compound (e.g., from 0.01 nM to 10 µM) to the wells.[5] Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Incubation: Incubate the plate for the desired duration (e.g., 3 to 5 days).[2][5]
-
Viability Measurement:
-
Allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate as required (e.g., 10 minutes for CellTiter-Glo).
-
Read the luminescence or absorbance using a plate reader.
-
-
Analysis: Normalize the readings to the vehicle-treated control wells. Plot the normalized values against the log of the drug concentration and fit a dose-response curve to calculate the EC50 value using software like GraphPad Prism.
Protocol 3: In Vivo Xenograft Study
Objective: To evaluate the in vivo efficacy of this compound in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., female athymic nude mice)
-
Cancer cells (e.g., A375 or SK-MEL-246) in a suspension with Matrigel (optional)
-
This compound
-
Vehicle solution (e.g., 5% DMSO, 5% EtOH, 20% Solutol HS15 in D5W)[2]
-
Calipers for tumor measurement
-
Syringes and needles for injection
Procedure:
-
Cell Implantation: Subcutaneously inject 5-10 million cells into the flank of each mouse.[2]
-
Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers twice a week. The volume can be calculated using the formula: (Length x Width2) / 2.
-
Randomization and Treatment: Once tumors reach an average volume of 100-350 mm³, randomize the mice into treatment groups (e.g., vehicle, 50 mg/kg this compound BID, 100 mg/kg this compound QD).[2][5]
-
Dosing: Administer this compound or vehicle via intraperitoneal (i.p.) injection according to the predetermined schedule.[5] Monitor the body weight of the mice as a measure of toxicity.
-
Efficacy Endpoint (Tumor Growth): Continue treatment and tumor volume measurements for the duration of the study (e.g., 10-21 days).
-
Pharmacodynamic Endpoint (BRAF Degradation): For pharmacodynamic studies, mice can be treated for a shorter period (e.g., 3 days).[3] Sacrifice the mice 8 hours after the final dose.[2]
-
Tumor Harvest and Analysis:
-
Excise the tumors, weigh them, and flash-freeze a portion in liquid nitrogen for biochemical analysis.
-
Homogenize the tumor tissue in lysis buffer.
-
Perform a Western blot as described in Protocol 1 to assess the levels of BRAF, p-MEK, and p-ERK.
-
Ethical Considerations: All animal experiments must be conducted in compliance with institutional guidelines and under an approved Institutional Animal Care and Use Committee (IACUC) protocol.[2]
References
Application Notes and Protocols for SJF-0628 in Melanoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design and use of SJF-0628, a potent and selective degrader of mutant BRAF, in melanoma research. The protocols outlined below are based on established methodologies and findings from preclinical studies.
Introduction
This compound is a proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of mutant BRAF protein, a key driver in many melanomas.[1][2][3] It is composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a linker to a BRAF inhibitor moiety (vemurafenib).[1][3] This dual-binding mechanism brings mutant BRAF into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1][3] This targeted degradation approach offers a promising strategy to overcome resistance mechanisms associated with traditional BRAF inhibitors.[3][4]
Mechanism of Action
In melanoma cells harboring BRAF mutations (e.g., V600E), this compound leads to a significant reduction in mutant BRAF protein levels.[1][5] This, in turn, suppresses the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway, evidenced by decreased phosphorylation of MEK and ERK.[1][5] The degradation of mutant BRAF by this compound has been shown to induce strong cell cycle arrest and promote apoptosis in melanoma cells.[1][4] Notably, this compound demonstrates selectivity for mutant BRAF, sparing the wild-type (WT) protein.[2][5]
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound in various melanoma cell lines.
Table 1: In Vitro Degradation and Growth Inhibition of this compound in Melanoma Cell Lines
| Cell Line | BRAF Mutation | DC₅₀ (nM) | EC₅₀ (nM) | Reference(s) |
| SK-MEL-28 | V600E (homozygous) | ~10 | 37 | [2][5] |
| SK-MEL-239 C4 | V600E (p61 splice variant) | 72 | 218 | [5][6] |
| SK-MEL-246 | G469A (Class 2) | 15 | N/A | [5][6] |
| A375 | V600E (homozygous) | N/A | N/A | [4][5] |
| H1666 | G466V (heterozygous) | 29 | N/A | [5][6] |
| CAL-12-T | G466V | 23 | N/A | [5][6] |
N/A: Not available in the cited literature.
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action in Mutant BRAF Melanoma Cells
Caption: Mechanism of this compound-induced degradation of mutant BRAF and MAPK pathway inhibition.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical experimental workflow to evaluate the effects of this compound on melanoma cells.
Experimental Protocols
Protocol 1: Cell Viability Assay
Objective: To determine the effect of this compound on the viability and growth of melanoma cells and to calculate the half-maximal effective concentration (EC₅₀).
Materials:
-
Melanoma cell lines (e.g., SK-MEL-28, A375)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (and vehicle control, e.g., DMSO)
-
96-well clear-bottom plates
-
MTS or similar cell viability reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed melanoma cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range is 0.001 to 10 µM.[6] Include a vehicle-only control.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 72 hours).[6]
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the dose-response curve and determine the EC₅₀ value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis for Protein Degradation and Pathway Inhibition
Objective: To assess the degradation of mutant BRAF and the inhibition of downstream MAPK signaling by this compound.
Materials:
-
Melanoma cell lines
-
This compound and vehicle control
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRAF, anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-PARP, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 10-1000 nM) or vehicle for different time points (e.g., 1-48 hours).[6]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using an imaging system. Quantify band intensities using software like ImageJ.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the induction of apoptosis in melanoma cells following treatment with this compound.
Materials:
-
Melanoma cell lines
-
This compound and vehicle control
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 1 µM) or vehicle for a specified time (e.g., 72 hours).[6]
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V positive, PI positive).
Protocol 4: Cell Cycle Analysis
Objective: To determine the effect of this compound on the cell cycle distribution of melanoma cells.
Materials:
-
Melanoma cell lines
-
This compound and vehicle control
-
6-well plates
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases. Studies have shown that BRAF inhibitors can induce G0/G1 arrest.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. rndsystems.com [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. BRAFV600E‐PROTAC versus inhibitors in melanoma cells: Deep transcriptomic characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Rescue of cell cycle progression in BRAFV600E inhibitor-resistant human melanoma by a chromatin modifier - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SJF-0628 in Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJF-0628 is a potent and selective degrader of the BRAF protein, developed as a Proteolysis Targeting Chimera (PROTAC). It functions by inducing the ubiquitination and subsequent proteasomal degradation of BRAF, a key kinase in the MAPK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancers due to mutations in the BRAF gene, most notably the V600E mutation. These application notes provide a comprehensive overview of the in vivo application of this compound, including recommended dosages, experimental protocols, and a summary of its mechanism of action.
Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to the target protein (BRAF) and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin to BRAF, marking it for degradation by the proteasome. The degradation of BRAF leads to the downregulation of the MAPK/ERK signaling cascade, resulting in decreased phosphorylation of MEK and ERK, which ultimately inhibits tumor cell proliferation and survival.
Troubleshooting & Optimization
Technical Support Center: SJF-0628 Resistance Mechanisms in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SJF-0628. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and mutant-selective Proteolysis Targeting Chimera (PROTAC) designed to target BRAF mutations in cancer cells. It is composed of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase connected by a linker to the BRAF kinase inhibitor vemurafenib. This chimeric molecule facilitates the formation of a ternary complex between the VHL E3 ligase and mutant BRAF, leading to the ubiquitination and subsequent proteasomal degradation of the mutant BRAF protein.[1] this compound has been shown to induce the degradation of all three classes of BRAF mutants without affecting the wild-type BRAF protein.
Q2: My cancer cell line with a known BRAF V600E mutation is showing limited sensitivity to this compound. What are the potential resistance mechanisms?
Resistance to this compound in BRAF V600E-mutant cancer cells is often attributed to intrinsic mechanisms, particularly the presence of additional oncogenic drivers. This phenomenon is described as "multi-driver oncogenesis".[2][3] Key resistance mechanisms include:
-
Activation of Bypass Signaling Pathways: The most prominent mechanism is the activation of parallel signaling pathways that can sustain cell proliferation and survival despite the degradation of BRAF V600E. A crucial example is the activation of the PI3K/AKT pathway, often through activating mutations in genes like PIK3CA (e.g., H1047R mutation).[4]
-
Presence of Other Oncogenic Drivers: The cancer cells may harbor other mutations in key oncogenes (e.g., KRAS, NRAS) or loss of tumor suppressor genes that provide alternative growth signals.[2][3][5]
-
Cell-Line Specific Responses: The effects of this compound can be cell-line specific. For instance, in some cell lines, this compound treatment leads to the co-degradation of MEK, a downstream effector of BRAF, while in others this effect is not observed.[2][3]
Q3: How can I experimentally determine if my resistant cells have an activated PI3K pathway?
To investigate the activation of the PI3K pathway, you can perform a Western blot analysis to examine the phosphorylation status of key downstream effectors.
-
Key Proteins to Probe:
-
Phospho-AKT (Ser473 and Thr308)
-
Total AKT
-
Phospho-S6 Ribosomal Protein (a downstream target of mTORC1, which is activated by AKT)
-
Total S6 Ribosomal Protein
-
-
Expected Outcome in Resistant Cells: Increased levels of p-AKT and p-S6 in your resistant cell line compared to a sensitive cell line would indicate activation of the PI3K pathway.
Troubleshooting Guides
Problem 1: Inconsistent or no degradation of mutant BRAF observed after this compound treatment.
-
Possible Cause 1: Suboptimal this compound Concentration or Treatment Duration.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration for BRAF degradation in your specific cell line. This compound has been shown to induce BRAF V600E degradation at concentrations ranging from 10 nM to 1000 nM, with maximal degradation often observed within 4 to 48 hours.[6]
-
-
Possible Cause 2: Poor Compound Stability or Solubility.
-
Solution: Ensure proper storage of this compound at -20°C. Prepare fresh stock solutions in DMSO (soluble up to 100 mM) and avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Issues with the VHL E3 Ligase Machinery.
-
Solution: Verify the expression of VHL in your cell line. Although rare, mutations or silencing of VHL could impair the activity of this compound. You can perform a Western blot for VHL protein.
-
-
Possible Cause 4: Experimental Artifacts during Western Blotting.
-
Solution: Use a validated anti-BRAF antibody. Ensure complete protein transfer and use appropriate loading controls (e.g., GAPDH, β-actin) to normalize your results.
-
Problem 2: Cell viability is only partially inhibited despite successful BRAF degradation.
-
Possible Cause: Presence of Bypass Signaling Pathways.
-
Solution: As discussed in the FAQs, this is a primary mechanism of resistance.[2][3] Investigate the activation of alternative survival pathways, particularly the PI3K/AKT pathway. Consider combination therapies. For instance, co-treatment with a PI3K inhibitor (e.g., GDC-0941) or an AKT inhibitor could overcome this resistance.[7]
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various cancer cell lines.
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | BRAF Mutation | IC50 (nM) | DC50 (nM) | Max Inhibition (%) | Reference |
| DU-4475 | Triple-Negative Breast Cancer | V600E | 163 | - | 91.5 | [6] |
| Colo-205 | Colorectal Cancer | V600E | 37.6 | - | 85.2 | [6] |
| LS-411N | Colorectal Cancer | V600E | 96.3 | - | 65.2 | [6] |
| HT-29 | Colorectal Cancer | V600E | 53.6 | - | 63.0 | [6] |
| RKO | Colorectal Cancer | V600E | <1000 | - | 42.0 | [6] |
| SK-MEL-28 | Melanoma | V600E | 37 | 6.8 - 28 | - | |
| SK-MEL-239 C4 | Melanoma | p61V600E | 218 | 72 | ~80 | [8] |
| SK-MEL-246 | Melanoma | G469A | 45 | 15 | - | [6][8] |
| H1666 | Lung Cancer | G466V | - | 29 | - | [6] |
| CAL-12-T | - | - | - | 23 | - | [6] |
*IC50: Half-maximal inhibitory concentration for cell viability. *DC50: Half-maximal degradation concentration for the target protein.
Key Experimental Protocols
1. Cell Viability Assay (MTS/MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours. Include a DMSO-treated control.
-
Reagent Incubation: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the absorbance values to the DMSO control and plot the dose-response curve to calculate the IC50 value.
2. Western Blot Analysis for Protein Degradation and Pathway Activation
-
Cell Lysis: Treat cells with the desired concentration of this compound for the indicated time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-BRAF, anti-pMEK, anti-pERK, anti-pAKT, anti-VHL, and a loading control) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Caption: Mechanism of action of this compound leading to the degradation of mutant BRAF.
References
- 1. Encoding BRAF inhibitor functions in protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. The Targeted Degradation of BRAF V600E Reveals the Mechanisms of Resistance to BRAF-Targeted Treatments in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Targeted Degradation of BRAF V600E Reveals the Mechanisms of Resistance to BRAF-Targeted Treatments in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. oncotarget.com [oncotarget.com]
- 8. biorxiv.org [biorxiv.org]
SJF-0628 Western Blot Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SJF-0628 in western blotting experiments. The information is tailored for scientists and drug development professionals to help diagnose and resolve common issues encountered during the detection of BRAF protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected effects on a western blot?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of mutant BRAF, particularly BRAF V600E.[1][2] It functions by linking the BRAF protein to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of the BRAF protein by the proteasome.
In a western blot experiment, successful treatment of susceptible cancer cell lines with this compound should result in:
-
A significant decrease or complete loss of the band corresponding to BRAF V600E.[3]
-
A subsequent decrease in the phosphorylation of downstream signaling proteins MEK (pMEK) and ERK (pERK), visible as reduced band intensity for these specific phospho-proteins.[1]
This compound is reported to be selective for mutant BRAF, with minimal effect on wild-type BRAF (BRAF WT) in many cell lines.[2]
Caption: Mechanism of this compound-induced BRAF degradation and its effect on the MAPK pathway.
Q2: I don't see a decrease in my BRAF band after this compound treatment. What went wrong?
This is a common issue that can stem from several factors, ranging from the experimental setup with this compound to the western blot protocol itself. Below is a systematic guide to troubleshoot this problem.
Caption: Troubleshooting workflow for lack of BRAF degradation after this compound treatment.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Ineffective this compound Treatment | Verify Concentration and Time: Ensure the concentration and incubation time are adequate. This compound shows concentration- and time-dependent effects.[1][3] Refer to the data table below for effective concentrations in various cell lines. |
| Cell Line Resistance | Confirm Genotype: this compound is most effective against BRAF V600E mutant cells.[2] The effects can be cell-line specific; some colorectal cancer cells show resistance due to other oncogenic drivers. |
| Poor Protein Transfer | Stain the Membrane: After transfer, use a reversible stain like Ponceau S to visualize total protein on the membrane. This confirms if proteins have transferred efficiently from the gel. |
| Inactive Primary Antibody | Check Antibody: The primary antibody may have lost activity. Test it on a positive control lysate known to express BRAF. Ensure proper storage and handling. |
| Suboptimal Antibody Concentration | Titrate Antibodies: Both primary and secondary antibody concentrations may need optimization. Too little antibody will result in a weak or no signal. Start with the manufacturer's recommended dilution and perform a titration. |
| Insufficient Protein Loaded | Quantify and Load More: Ensure you are loading enough total protein (typically 20-40 µg of cell lysate) for the target to be detectable. Quantify your lysate using a BCA or Bradford assay. |
| Problems with Detection Reagents | Check Reagents: Ensure your ECL substrate or other detection reagents have not expired and are working correctly. |
Q3: Why do I see unexpected or non-specific bands on my blot?
Multiple bands can arise from several sources. It's important to distinguish between biologically relevant bands and experimental artifacts.
-
Protein Cleavage/Degradation: If samples are not handled properly (e.g., kept on ice, with protease inhibitors), your target protein may be degraded, leading to lower molecular weight bands. Always use fresh lysis buffer with protease inhibitors.
-
Antibody Non-Specificity: The primary antibody may be cross-reacting with other proteins.
-
Splice Variants or PTMs: The target protein may exist as different isoforms or have post-translational modifications (PTMs) that alter its molecular weight.
-
Secondary Antibody Issues: The secondary antibody could be binding non-specifically.
-
Action: Run a control lane with only the secondary antibody (no primary) to check for non-specific binding.
-
Q4: My blot has high background noise, obscuring the results. How can I reduce it?
High background can make it difficult to interpret your results. The key is often in the blocking and washing steps.
| Potential Cause | Recommended Action |
| Insufficient Blocking | Increase blocking time to 1-2 hours at room temperature. Ensure the blocking agent (e.g., 5% non-fat milk or BSA in TBST) is fresh and completely dissolved. |
| Inadequate Washing | Increase the number and duration of washes after primary and secondary antibody incubations. Use a buffer like TBST (TBS with 0.1% Tween-20) to help remove non-specifically bound antibodies. |
| Antibody Concentration Too High | High concentrations of primary or secondary antibodies can lead to increased background. Try reducing the antibody concentration. |
| Contaminated Buffers | Ensure all buffers are freshly made and filtered if necessary to remove particulates. |
| Membrane Dried Out | Never let the membrane dry out at any point during the incubation and washing steps. |
Quantitative Data Summary
The effectiveness of this compound can vary between cell lines. The following table summarizes reported concentrations for inducing degradation (DC₅₀) or inhibiting cell growth (EC₅₀).
| Cell Line | Mutation | Parameter | Value (nM) | Reference |
| SK-MEL-28 | BRAF V600E | EC₅₀ | 37 | [1][2] |
| SK-MEL-28 | BRAF V600E | DC₅₀ | 6.8 | [2] |
| SK-MEL-239 C4 | BRAF WT/p61-V600E | DC₅₀ | 72 | [1] |
| SK-MEL-246 | BRAF G469A | DC₅₀ | 15 | [1] |
| H1666 | BRAF G466V | DC₅₀ | 29 | [1] |
| CAL-12-T | Class 3 BRAF | DC₅₀ | 23 | [1] |
| DU-4475 | BRAF V600E | IC₅₀ | 163 | [1] |
| Colo-205 | BRAF V600E | IC₅₀ | 37.6 | [1] |
| LS-411N | BRAF V600E | IC₅₀ | 96.3 | [1] |
| HT-29 | BRAF V600E | IC₅₀ | 53.6 | [1] |
Experimental Protocols
Key Experiment: Western Blot for this compound-Mediated BRAF Degradation
This protocol provides a general framework. Optimization may be required for specific cell lines and antibodies.
1. Cell Culture and Treatment: a. Plate cells (e.g., SK-MEL-28, A375) and allow them to adhere overnight. b. Treat cells with the desired concentrations of this compound (e.g., 10 nM - 1000 nM) or vehicle control (DMSO) for a specified time (e.g., 4, 24, or 48 hours).[1][3]
2. Cell Lysis: a. Place the culture dish on ice and wash cells twice with ice-cold PBS. b. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. Sample Preparation: a. Normalize all samples to the same protein concentration with lysis buffer. b. Add 4x Laemmli sample buffer to each lysate. c. Boil samples at 95-100°C for 5-10 minutes to denature the proteins.
5. SDS-PAGE and Protein Transfer: a. Load 20-40 µg of protein per well onto an SDS-PAGE gel (e.g., 4-12% gradient gel). b. Run the gel until the dye front reaches the bottom. c. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. d. (Optional) Stain the membrane with Ponceau S to verify transfer efficiency.
6. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-BRAF V600E, anti-pMEK, anti-pERK, anti-GAPDH) diluted in blocking buffer, typically overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
7. Detection: a. Prepare enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate. c. Image the blot using a chemiluminescence detection system.
Caption: A step-by-step experimental workflow for a typical this compound western blot.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. The Targeted Degradation of BRAF V600E Reveals the Mechanisms of Resistance to BRAF-Targeted Treatments in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. B-Raf (V600E) Recombinant Monoclonal Antibody (RM8) (MA5-24661) [thermofisher.com]
- 5. Anti-B-RAF (V600E) Antibodies | Invitrogen [thermofisher.com]
SJF-0628 incomplete ERK suppression
Topic: Troubleshooting Incomplete ERK Suppression with SJF-0628, a BRAF PROTAC Degrader
Disclaimer: this compound is a potent, mutant-selective BRAF degrader (PROTAC®). It is not a SHP2 inhibitor. This guide addresses its mechanism of action and provides troubleshooting for experiments involving its use to degrade BRAF and suppress downstream MAPK signaling.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during in vitro studies with this compound, focusing on why incomplete suppression of phosphorylated ERK (p-ERK) might be observed.
Section 1: Understanding this compound's Mechanism and Expected Outcomes
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to selectively target mutant BRAF protein for degradation.[1] It consists of three parts: a ligand that binds to mutant BRAF (based on the BRAF inhibitor vemurafenib), a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting the two.[2][3] By simultaneously binding to both mutant BRAF and VHL, this compound brings the E3 ligase into close proximity with the BRAF protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2] This removal of BRAF protein is intended to block downstream signaling through the MAPK pathway, thereby reducing phosphorylation of MEK and ERK.[3][4]
Q2: Is this compound selective for mutant BRAF?
A2: Yes, this compound is designed to be mutant-selective. It induces the degradation of all three classes of BRAF mutants but generally spares wild-type BRAF (BRAFWT), ARAF, and CRAF.[1][2] This selectivity is crucial for minimizing off-target effects. However, under certain conditions, such as in cells with hyperactivated upstream signaling (e.g., mutant RAS), some degradation of BRAFWT can occur.[2]
Section 2: Troubleshooting Incomplete BRAF Degradation
Q3: I'm not seeing efficient degradation of mutant BRAF in my Western blot. What could be the cause?
A3: Several factors can lead to suboptimal BRAF degradation:
-
Incorrect Concentration (The "Hook Effect"): PROTACs can exhibit a "hook effect," where concentrations that are too high can inhibit the formation of the key ternary complex (BRAF:this compound:VHL), reducing degradation efficiency. Ensure you are using an optimal concentration range. Perform a dose-response experiment from low nanomolar to micromolar concentrations to determine the optimal DC₅₀ (half-maximal degradation concentration).
-
Insufficient Treatment Time: Protein degradation is a time-dependent process. While maximal degradation can be seen as early as 4 hours in some cell lines (e.g., SK-MEL-28), others may require longer incubation times (up to 48 hours).[2][4] Perform a time-course experiment (e.g., 4, 8, 24, 48 hours) to identify the optimal endpoint.
-
Compromised Proteasome Function: The activity of this compound is dependent on a functional ubiquitin-proteasome system. As a control, you can pre-treat cells with a proteasome inhibitor (e.g., epoxomicin) or a neddylation inhibitor (e.g., MLN4924).[2] Pre-treatment with these should prevent this compound-mediated BRAF degradation, confirming the mechanism is intact in your system.
-
Cell Line Specifics: The expression levels of VHL and other components of the E3 ligase complex can vary between cell lines, affecting degradation efficiency.
Section 3: Troubleshooting Incomplete ERK Suppression
Q4: I've confirmed BRAF degradation, but p-ERK levels are not fully suppressed. Why?
A4: This is a key challenge and can be attributed to several biological mechanisms:
-
Multi-Driver Oncogenesis: The cancer cell line you are using may not be solely dependent on the BRAF mutation for survival and proliferation. It could harbor other oncogenic drivers (e.g., mutations in PIK3CA or other pathways) that maintain ERK signaling or provide alternative survival signals, rendering the cells resistant to BRAF-targeted treatment.
-
Signaling Pathway Reactivation/Feedback Loops: The MAPK pathway is regulated by complex feedback loops. Inhibition of one component can lead to the compensatory activation of other proteins. For instance, relief of negative feedback from ERK can lead to upstream reactivation of receptor tyrosine kinases (RTKs), which can reactivate RAS and the MAPK cascade.[5][6]
-
Heterozygous BRAF Status: In cell lines that are heterozygous for the BRAF mutation (containing one mutant and one wild-type allele), this compound will selectively degrade the mutant protein, leaving BRAFWT intact.[2] The remaining wild-type protein, especially in the context of an activating RAS mutation, can still signal to MEK/ERK, leading to incomplete pathway suppression.[2][3] This has been observed in H1666 cells, which show BRAF degradation but incomplete ERK suppression.[2][3][7]
-
Paradoxical ERK Activation: The warhead of this compound is based on vemurafenib, a BRAF inhibitor known to cause "paradoxical activation" of the MAPK pathway in BRAFWT cells, particularly those with upstream RAS mutations.[8][9][10] While this compound primarily degrades mutant BRAF, at certain concentrations or in specific genetic backgrounds (like RAS-mutant cells), it might induce slight paradoxical ERK activation, counteracting the intended suppression.[2][3][7][11]
Q5: How can I investigate the cause of incomplete ERK suppression in my model?
A5: A systematic approach is recommended:
-
Characterize Your Cell Line: Confirm the genetic background of your cells. Are they homozygous or heterozygous for the BRAF mutation? Do they have known mutations in other key oncogenes like RAS or PIK3CA?[12]
-
Analyze Other Signaling Nodes: Perform Western blots for other pathway components. Check for upregulation of p-CRAF or changes in total CRAF levels. Assess the activation status of parallel pathways like PI3K/AKT by blotting for p-AKT.
-
Use Combination Therapy: To test for feedback loop activation, consider combining this compound with inhibitors of upstream activators (e.g., an EGFR inhibitor if feedback via EGFR is suspected) or downstream effectors.[6]
-
Compare with a Kinase Inhibitor: Run a parallel experiment with a BRAF kinase inhibitor like vemurafenib. This can help differentiate between effects due to protein degradation versus kinase inhibition and may highlight phenomena like paradoxical activation.
Quantitative Data Summary
The following tables summarize the efficacy of this compound across various cancer cell lines as reported in the literature.
Table 1: BRAF Degradation Potency (DC₅₀) of this compound
| Cell Line | BRAF Mutation Status | DC₅₀ (nM) | Reference |
| SK-MEL-28 | Homozygous V600E | 6.8 | [2] |
| SK-MEL-239 C4 | p61-BRAFV600E | 72 | [4] |
| SK-MEL-246 | G469A (Class 2) | 15 | [4] |
| H1666 | Heterozygous G466V (Class 3) | 29 | [4] |
| CAL-12-T | Homozygous G466V (Class 3) | 23 | [4] |
Table 2: Cell Growth Inhibition (IC₅₀ / EC₅₀) of this compound
| Cell Line | BRAF Mutation Status | IC₅₀ / EC₅₀ (nM) | Reference |
| DU-4475 | V600E | 163 | [4] |
| Colo-205 | V600E | 37.6 | [4] |
| LS-411N | V600E | 96.3 | [4] |
| HT-29 | V600E | 53.6 | [4] |
| RKO | V600E | < 1000 | [4] |
| SK-MEL-28 | Homozygous V600E | 37 | [1][2] |
| SK-MEL-239-C4 | p61-BRAFV600E | 218 | [2][4] |
Experimental Protocols
Key Protocol: Western Blot for BRAF Degradation and ERK Pathway Suppression
This protocol provides a general framework for assessing the effects of this compound. Optimization of antibody concentrations and incubation times is recommended.
-
Cell Culture and Treatment:
-
Plate cells (e.g., DU-4475, SK-MEL-28) at a density that ensures they are in the logarithmic growth phase at the time of lysis (typically 70-80% confluency).
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 10 nM, 100 nM, 1000 nM) or a vehicle control (DMSO, typically ≤ 0.1%).
-
Incubate for the desired time period (e.g., 24 or 48 hours).[4][13]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Normalize all samples to the same concentration with lysis buffer.
-
-
Sample Preparation and SDS-PAGE:
-
Add Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel at a constant voltage (e.g., 120V) until the dye front reaches the bottom.[14]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies:
-
Anti-BRAF (total)
-
Anti-phospho-MEK1/2 (Ser217/221)
-
Anti-MEK1/2 (total)
-
Anti-phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204)
-
Anti-p44/42 MAPK (ERK1/2) (total)
-
Anti-GAPDH or β-Actin (as a loading control)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using software like ImageJ or Image Lab to determine the extent of BRAF degradation and p-ERK suppression relative to total protein and loading controls.[2]
-
Visualizations
Signaling and Workflow Diagrams
Caption: Mechanism of this compound, a PROTAC that recruits VHL E3 ligase to mutant BRAF for degradation.
References
- 1. SJF 0628 | Active Degraders | Tocris Bioscience [tocris.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Paradoxical activation of T cells via augmented ERK signaling mediated by a RAF inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Paradoxical activation of MEK/ERK signaling induced by B-Raf inhibition enhances DR5 expression and DR5 activation-induced apoptosis in Ras-mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Encoding BRAF inhibitor functions in protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Targeted Degradation of BRAF V600E Reveals the Mechanisms of Resistance to BRAF-Targeted Treatments in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
SJF-0628 Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of SJF-0628, a potent and selective PROTAC degrader of mutant BRAF. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO). It is crucial to use newly opened or properly stored anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture.[1]
Q2: I am having trouble dissolving this compound in DMSO. What can I do?
A2: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Use Anhydrous DMSO: Ensure you are using a fresh, high-purity, anhydrous grade of DMSO. Hygroscopic (water-absorbing) DMSO can drastically reduce the solubility of this compound.[1]
-
Sonication: Gentle warming and brief sonication can aid in the dissolution process.[1]
-
Vortexing: Vigorous vortexing can also help to break up any solid material and facilitate dissolution.
Q3: What is the maximum soluble concentration of this compound in DMSO?
A3: There are varying reports on the maximum solubility of this compound in DMSO. Some suppliers report a solubility of up to 160 mg/mL (158.39 mM) with the aid of sonication, while others state a more conservative range of 1-10 mg/mL or up to 100 mM.[1] For most in vitro applications, a stock solution of 10-50 mM is sufficient and more readily achievable. It is recommended to start with a lower concentration and increase if necessary, ensuring the solution is clear and free of precipitation.
Q4: How should I store my this compound stock solution?
A4: For optimal stability, aliquot your this compound DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] It is also recommended to protect the stock solution from light.[1]
Q5: Is this compound stable in aqueous solutions and cell culture media?
A5: While specific data on the stability of this compound in aqueous solutions over extended periods is limited, it is general practice for PROTAC molecules to be prepared fresh for each experiment from a DMSO stock. For in vivo studies, it is recommended to prepare the working solution on the day of use.[1] When diluting the DMSO stock in cell culture media for in vitro assays, ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).
Q6: I am observing paradoxical activation of the MAPK pathway in my BRAF wild-type cells. Is this expected?
A6: Yes, paradoxical activation of the MAPK pathway (e.g., increased pERK levels) has been observed in BRAF wild-type cells treated with vemurafenib-based PROTACs like this compound.[2][3] This is thought to be due to the engagement of wild-type BRAF and/or CRAF by the PROTAC.[4] It is important to use appropriate controls, such as the inactive epimer SJF-0661, to distinguish between degradation-dependent effects and other pharmacological activities of the molecule.[5]
Solubility Data
| Solvent | Reported Solubility | Concentration (mM) | Notes | Source |
| DMSO | 160 mg/mL | 158.39 mM | Requires sonication; use of newly opened, anhydrous DMSO is critical. | [1] |
| Soluble to 100 mM | 100 mM | - | ||
| Sparingly soluble: 1-10 mg/mL | ~1-10 mM | - | Cayman Chemical | |
| Acetonitrile | Slightly soluble: 0.1-1 mg/mL | ~0.1-1 mM | - | Cayman Chemical |
| Aqueous Solutions | Partially soluble in water | - | Refers to a crude product during synthesis; purified this compound has poor aqueous solubility. | [6] |
Stability and Storage Recommendations
| Form | Storage Temperature | Duration | Recommendations | Source |
| Solid | -20°C | ≥ 4 years | Store in a dry, dark place. | Cayman Chemical |
| DMSO Stock Solution | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles; protect from light. | [1] |
| -80°C | 6 months | Aliquot to avoid freeze-thaw cycles; protect from light. | [1] | |
| In Vivo Working Solution | Room Temperature | Prepare Fresh | Use on the same day of preparation. | [1] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM. For example, to prepare a 10 mM solution from 1 mg of this compound (MW: 1010.19 g/mol ), add 99.0 µL of DMSO.
-
Vortex the solution vigorously.
-
If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use vials and store as recommended above.
-
In Vitro Cell-Based Assay Protocol
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Compound Preparation:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (e.g., 0.1%).
-
-
Cell Treatment:
-
Analysis: Following incubation, cells can be harvested for downstream analysis such as Western blotting to assess BRAF protein levels and MAPK pathway activation (pMEK, pERK), or cell viability assays (e.g., MTT, CellTiter-Glo).
Preparation of In Vivo Formulation (Example)
This protocol is based on a formulation reported to achieve a clear solution of ≥ 4 mg/mL.[1]
-
Materials:
-
This compound DMSO stock solution (e.g., 40 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
-
Procedure (to prepare 1 mL of dosing solution):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 40 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix well.
-
The final composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Administer the freshly prepared solution to the animals as per the experimental design.
-
Visualized Workflows and Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Encoding BRAF inhibitor functions in protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a potent small‐molecule degrader against oncogenic BRAFV600E protein that evades paradoxical MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
potential off-target effects of SJF-0628
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the BRAF PROTAC degrader, SJF-0628. The information is tailored for researchers, scientists, and drug development professionals to address potential issues encountered during experiments, with a focus on potential off-target effects.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your experiments with this compound.
Issue 1: Unexpected Increase in ERK Phosphorylation in BRAF Wild-Type Cells
Question: I am treating my BRAF wild-type cell line with this compound and observing an increase in phosphorylated ERK (pERK) levels, instead of the expected decrease. Why is this happening?
Answer: You are likely observing a known off-target effect of vemurafenib-based compounds called "paradoxical activation" of the MAPK/ERK signaling pathway. In BRAF wild-type cells, particularly those with upstream pathway activation (e.g., RAS mutations), this compound can promote the dimerization of RAF proteins, leading to the transactivation of CRAF and subsequent downstream ERK phosphorylation.[1]
Troubleshooting Steps:
-
Confirm Cell Line Genotype: Double-check the BRAF and RAS mutation status of your cell line. Paradoxical activation is prominent in BRAF wild-type cells, especially with activating RAS mutations.
-
Perform a Dose-Response and Time-Course Experiment: Characterize the paradoxical activation by treating your cells with a range of this compound concentrations and harvesting at different time points. This will help you understand the dynamics of this effect in your specific model.
-
Western Blot Analysis: Use Western blotting to measure the levels of pERK (Thr202/Tyr204), total ERK, pMEK (Ser217/221), and total MEK. An increase in the pERK/total ERK ratio upon this compound treatment will confirm paradoxical activation.
-
Consider a Different Cell Line: If the paradoxical activation confounds your experimental goals, consider using a cell line with a BRAF V600E mutation, where this compound is expected to effectively degrade BRAF and inhibit ERK signaling.
-
Co-treatment with a MEK Inhibitor: In some experimental settings, co-treatment with a MEK inhibitor has been shown to mitigate paradoxical ERK activation.[2]
Experimental Protocol: Western Blot for Paradoxical ERK Activation
-
Cell Seeding: Plate BRAF wild-type cells (e.g., HaCaT with HRAS G12V mutation) in 6-well plates and allow them to adhere and reach 70-80% confluency.[3]
-
Treatment: Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 15 minutes to 24 hours).[3][4] Include a vehicle control (DMSO).
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against pERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and calculate the ratio of pERK to total ERK.
Issue 2: Lack of Expected Apoptosis in Response to Cellular Stress
Question: I am using this compound in combination with a DNA-damaging agent (like UV radiation) but not seeing the expected level of apoptosis. Could this compound be interfering with the apoptotic response?
Answer: Yes, this is a possibility due to the off-target effects of the vemurafenib (B611658) component of this compound. Vemurafenib has been shown to inhibit kinases in the JNK signaling pathway, such as ZAK and MKK4.[5] The JNK pathway is a critical mediator of stress-induced apoptosis, and its inhibition can lead to a suppressed apoptotic response.[5]
Troubleshooting Steps:
-
Assess JNK Pathway Activation: Use Western blotting to measure the levels of phosphorylated JNK (pJNK) and its downstream target, phosphorylated c-Jun (p-c-Jun). A decrease in the levels of these phosphoproteins in the presence of this compound would suggest JNK pathway inhibition.
-
Apoptosis Assays: Employ alternative or multiple apoptosis assays to confirm the phenotype. Consider using assays that measure different aspects of apoptosis, such as Annexin V/PI staining (for apoptosis and necrosis), caspase activity assays, or PARP cleavage.
-
Evaluate Different Stress Inducers: Test whether this compound affects apoptosis induced by other stimuli that may act through different pathways.
-
Control Experiments: Include a control compound that does not have the vemurafenib warhead but is otherwise similar, if available, to distinguish between on-target and off-target effects on apoptosis.
Experimental Protocol: JNK Pathway Inhibition Western Blot
-
Cell Culture and Treatment: Culture your cells of interest (e.g., primary human keratinocytes) and treat with this compound (e.g., 1 µM) with or without a stress inducer (e.g., UVB irradiation).[5]
-
Lysis and Protein Quantification: Lyse the cells at appropriate time points after treatment and quantify the protein concentration.
-
Western Blotting: Perform Western blotting as described above, using primary antibodies against pJNK, total JNK, p-c-Jun, and total c-Jun.
-
Analysis: Analyze the changes in the phosphorylation status of JNK and c-Jun to determine if the pathway is inhibited by this compound.
Issue 3: Inconsistent BRAF Degradation and the "Hook Effect"
Question: I am observing inconsistent or even reduced BRAF degradation at higher concentrations of this compound. What could be the cause?
Answer: This phenomenon is known as the "hook effect" and is a common characteristic of PROTACs.[6] At very high concentrations, the PROTAC can form binary complexes with either the target protein (BRAF) or the E3 ligase (VHL) separately, which are non-productive for degradation. The formation of the productive ternary complex (BRAF-SJF-0628-VHL) is most efficient at an optimal concentration range.[6]
Troubleshooting Steps:
-
Perform a Wide Dose-Response Curve: To identify the optimal concentration for BRAF degradation, you must perform a dose-response experiment with a wide range of this compound concentrations, including very low (nanomolar) and very high (micromolar) concentrations. This will help you visualize the characteristic bell-shaped curve of the hook effect.[6]
-
Determine DC50 and Dmax: From the dose-response curve, you can determine the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).[7] For your experiments, use concentrations around the DC50 to 5x DC50 for optimal degradation.
-
Optimize Treatment Time: Perform a time-course experiment to determine the optimal duration of treatment for maximal degradation. Degradation kinetics can vary between cell lines.
-
Confirm Ternary Complex Formation: If you have access to the necessary equipment, you can use biophysical assays like TR-FRET or SPR to directly measure the formation of the ternary complex at different this compound concentrations.[8]
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A1: The most well-documented off-target effects of this compound are related to its vemurafenib warhead and include:
-
Paradoxical activation of the MAPK/ERK pathway: This occurs in BRAF wild-type cells, especially those with activating RAS mutations.[1]
-
Inhibition of the JNK signaling pathway: This can lead to the suppression of stress-induced apoptosis.[5]
-
Co-degradation of MEK: This has been observed in a cell-line-specific manner (e.g., in Colo-205 cells) and is thought to occur via bystander ubiquitination within the BRAF-MEK complex.[9][10][11]
Q2: How can I assess the overall off-target profile of this compound in my experimental system?
A2: A comprehensive and unbiased assessment of off-target effects can be achieved through:
-
Proteomics-based approaches (Mass Spectrometry): This is the most thorough method to identify all proteins whose abundance changes upon this compound treatment.[12]
-
Kinome Profiling (Kinome Scan): This method can identify other kinases that this compound may bind to and inhibit, similar to what has been done for vemurafenib.
Q3: Why am I not observing any BRAF degradation?
A3: Several factors could contribute to a lack of BRAF degradation:
-
Suboptimal PROTAC Concentration: You may be using a concentration that is too low or in the range of the "hook effect." Perform a wide dose-response curve.
-
Cell Permeability: PROTACs are large molecules and may have poor cell permeability in certain cell lines.
-
Low E3 Ligase Expression: The target cells must express sufficient levels of the VHL E3 ligase for this compound to be effective. You can check VHL expression levels by Western blot or qPCR.[7]
-
Compound Instability: Ensure that the this compound is properly stored and handled to maintain its activity.
Q4: What is the mechanism of MEK co-degradation observed with this compound in some cell lines?
A4: The co-degradation of MEK in cell lines like Colo-205 is likely due to "bystander ubiquitination."[9] In this scenario, because MEK is a direct downstream binding partner of BRAF, the formation of the BRAF-SJF-0628-VHL ternary complex brings the E3 ligase in close proximity to MEK. This can lead to the ubiquitination and subsequent proteasomal degradation of MEK along with BRAF. The cell-line-specific nature of this effect suggests that the stability and conformation of the BRAF-MEK complex can vary between different cellular contexts.[9]
Data Presentation
Table 1: Summary of this compound In Vitro Activity
| Cell Line | BRAF Status | DC50 (nM) for BRAF Degradation | IC50 (nM) for Cell Viability | Reference(s) |
| DU-4475 | V600E | Not explicitly stated | 163 | [13] |
| Colo-205 | V600E | Not explicitly stated | 37.6 | [13] |
| LS-411N | V600E | Not explicitly stated | 96.3 | [13] |
| HT-29 | V600E | Not explicitly stated | 53.6 | [13] |
| RKO | V600E | Not explicitly stated | <1000 | [13] |
| SK-MEL-28 | V600E | 6.8 - 28 | 37 | |
| SK-MEL-239 C4 | p61-BRAF V600E | 72 | 218 | [13] |
| SK-MEL-246 | G469A | 15 | Not explicitly stated | [13] |
| H1666 | G466V | 29 | Not explicitly stated | [13] |
| CAL-12-T | G466V | 23 | Not explicitly stated | [13] |
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to BRAF degradation.
Caption: Signaling pathway of paradoxical ERK activation by this compound.
Caption: A logical workflow for troubleshooting common this compound issues.
References
- 1. Encoding BRAF inhibitor functions in protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical efficacy of a RAF inhibitor that evades paradoxical MAPK pathway activation in protein kinase BRAF-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Targeted Degradation of BRAF V600E Reveals the Mechanisms of Resistance to BRAF-Targeted Treatments in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Targeted Degradation of BRAF V600E Reveals the Mechanisms of Resistance to BRAF-Targeted Treatments in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Navigating the SJF-0628 Hook Effect: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of SJF-0628 in degradation assays. Particular focus is given to understanding and mitigating the "hook effect," a common phenomenon observed with PROTACs and molecular glues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and mutant-selective PROTAC® (Proteolysis Targeting Chimera) degrader of the BRAF protein.[1] It is composed of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase connected by a linker to a BRAF kinase inhibitor (vemurafenib).[1] this compound works by inducing the formation of a ternary complex between mutant BRAF and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BRAF protein.[2] This degradation removes not only the enzymatic activity of BRAF but also its scaffolding functions.[2]
Q2: What is the "hook effect" in the context of this compound degradation assays?
The "hook effect" is a phenomenon observed in dose-response experiments with this compound and other PROTACs, where at very high concentrations, the extent of target protein degradation decreases.[3][4] This results in a characteristic bell-shaped dose-response curve.[3][5] The underlying cause is the formation of unproductive binary complexes (this compound bound to either BRAF or the E3 ligase alone) at excessive concentrations, which prevents the formation of the productive ternary complex required for degradation.[2][3][4]
Q3: What are the experimental consequences of the hook effect?
The primary consequence of the hook effect is the potential for misinterpretation of experimental data.[4] It can lead to an underestimation of the potency and efficacy of this compound. Key parameters like DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) can be inaccurately determined if the full dose-response, including the hook effect, is not characterized.[4][5]
Q4: In which cell lines has this compound been shown to be effective?
This compound has demonstrated efficacy in various cancer cell lines, primarily those harboring BRAF mutations. It induces degradation of BRAF in colorectal cancer cell lines (Colo-205, LS-411N, HT-29, RKO) and a triple-negative breast cancer cell line (DU-4475).[6][7] It has also been shown to be effective in melanoma cell lines such as SK-MEL-28 and A375 (both homozygous for BRAF V600E), as well as cell lines with other BRAF mutations.[8]
Troubleshooting Guide: The Hook Effect
Issue: A bell-shaped dose-response curve is observed in my degradation assay, with less degradation at higher concentrations of this compound.
This is a classic presentation of the hook effect.[5]
Troubleshooting Steps:
-
Extend the Dose-Response Range: Ensure that your experimental concentration range for this compound is wide enough to capture the full bell-shaped curve. It is recommended to test a broad range of concentrations, for example, from 1 pM to 100 µM.[4]
-
Focus on Lower Concentrations: The optimal concentration for maximal degradation (the "sweet spot") often lies in the nanomolar to low micromolar range.[3] Subsequent experiments should utilize concentrations at or below the determined Dmax.
-
Time-Course Experiment: Perform a time-course experiment at a fixed, optimal concentration of this compound to determine the ideal incubation time for maximal degradation.[4] Maximal degradation with this compound has been observed within 4 hours in some cell lines.[8][9]
-
Enhance Cooperativity: While not a direct experimental manipulation for the end-user, the design of the PROTAC itself can influence the hook effect. Linker optimization can promote positive cooperativity in the formation of the ternary complex, making it more stable than the binary complexes even at high concentrations.[3][5]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound in various cancer cell lines.
Table 1: DC50 Values for BRAF Degradation
| Cell Line | Cancer Type | BRAF Mutation | DC50 (nM) |
| SK-MEL-28 | Melanoma | V600E (homozygous) | 6.8[1] |
| SK-MEL-246 | Melanoma | G469A | 15[6] |
| CAL-12-T | - | - | 23[6] |
| H1666 | NSCLC | G466V | 29[6] |
| SK-MEL-239 C4 | Melanoma | p61-V600E | 72[6] |
Table 2: EC50 Values for Inhibition of Cell Growth
| Cell Line | Cancer Type | BRAF Mutation | EC50 (nM) |
| SK-MEL-28 | Melanoma | V600E (homozygous) | 37[1][8] |
| SK-MEL-246 | Melanoma | G469A | 45[8] |
| Colo-205 | Colorectal Cancer | V600E | 37.6[6] |
| HT-29 | Colorectal Cancer | V600E | 53.6[6] |
| LS-411N | Colorectal Cancer | V600E | 96.3[6] |
| DU-4475 | Triple-Negative Breast Cancer | V600E | 163[6] |
| SK-MEL-239 C4 | Melanoma | p61-V600E | 218[8] |
Table 3: IC50 Values for BRAF Kinase Inhibition (In Vitro Assay)
| Kinase | IC50 (nM) |
| BRAF V600E | 1.87[8][10] |
| BRAF WT | 5.8[8][10] |
Experimental Protocols
Protocol 1: Western Blotting for this compound Mediated BRAF Degradation
This protocol outlines a general procedure for assessing the degradation of BRAF protein in cultured cells following treatment with this compound.
1. Cell Culture and Treatment: a. Seed the cells of interest in 6-well or 12-well plates and allow them to adhere overnight. b. Prepare serial dilutions of this compound in fresh cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect. Include a vehicle-only control (e.g., DMSO). c. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. d. Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours).
2. Cell Lysis: a. After incubation, place the plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes. e. Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
3. Protein Quantification: a. Collect the supernatant (protein lysate) and transfer it to a new tube. b. Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
4. SDS-PAGE and Western Blotting: a. Normalize the protein amounts for all samples and prepare them by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes. b. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. c. Separate the proteins by electrophoresis. d. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. e. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. f. Incubate the membrane with a primary antibody specific for BRAF overnight at 4°C. g. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes. h. Wash the membrane three times with TBST for 10 minutes each. i. Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane again three times with TBST for 10 minutes each.
5. Detection and Analysis: a. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. b. Quantify the band intensities using densitometry software. c. Normalize the BRAF protein signal to the loading control signal for each sample. d. Plot the normalized BRAF levels against the concentration of this compound to generate a dose-response curve.
Visualizations
Caption: Mechanism of action for this compound mediated BRAF degradation.
Caption: Workflow for a Western blot-based degradation assay.
Caption: The formation of binary vs. ternary complexes causes the hook effect.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, 2413035-41-1 | BroadPharm [broadpharm.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Investigating SJF-0628 Induced CRAF Stabilization
Welcome to the technical support center for researchers utilizing the BRAF-targeting PROTAC®, SJF-0628. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments, with a particular focus on the observed stabilization of CRAF.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC®) designed to selectively induce the degradation of mutant BRAF proteins, particularly BRAF V600E, through the ubiquitin-proteasome system.[1] It is composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a linker to a moiety that binds to the BRAF kinase.[1] This dual binding brings the E3 ligase in close proximity to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Q2: I've observed a slight increase in CRAF protein levels after treating my cells with this compound. Is this an expected outcome?
A2: Yes, a slight stabilization of CRAF is an observed effect of this compound treatment in some experimental contexts.[2][3] While this compound selectively targets mutant BRAF for degradation and generally spares wild-type BRAF and CRAF, the dynamics of the MAPK signaling pathway can be perturbed, leading to this stabilization.[1][2]
Q3: What is the proposed mechanism for the stabilization of CRAF induced by this compound?
A3: The precise mechanism is still under investigation, but it is likely an indirect effect of mutant BRAF degradation. One leading hypothesis is rooted in the protective interaction between MEK and CRAF. MEK1/2 binding is crucial for CRAF protein stability and maturation.[4][5] By degrading mutant BRAF, this compound may alter the stoichiometry of RAF-MEK complexes. This could transiently increase the pool of MEK available to bind to and stabilize CRAF, thus protecting it from its basal level of degradation.
Q4: Does this compound induce paradoxical activation of the MAPK pathway?
A4: In certain cellular contexts, such as in cells with a wild-type BRAF and a mutant RAS background, vemurafenib-based PROTACs like this compound have been shown to cause paradoxical activation of ERK signaling.[6] This phenomenon is linked to the ability of the BRAF inhibitor moiety to promote RAF dimerization. The stabilization of CRAF might play a role in the formation of CRAF homodimers or BRAF-CRAF heterodimers, contributing to this paradoxical activation.
Experimental Protocols
Protocol 1: Western Blotting for CRAF Protein Level Assessment
This protocol outlines the procedure for detecting and quantifying changes in CRAF protein levels following this compound treatment.
Materials:
-
Cell line of interest
-
This compound (and vehicle control, e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-CRAF
-
Anti-BRAF
-
Anti-pERK1/2
-
Anti-ERK1/2
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of this compound and a vehicle control for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against CRAF (and other targets of interest) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the CRAF band intensity to the loading control (GAPDH or β-actin).
Data Presentation
Table 1: Representative Quantitative Data of this compound Effect on Protein Levels
| Treatment (24h) | BRAF V600E Level (Normalized to Control) | CRAF Level (Normalized to Control) | pERK1/2 Level (Normalized to Control) |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 |
| This compound (10 nM) | 0.45 | 1.15 | 0.55 |
| This compound (100 nM) | 0.10 | 1.25 | 0.15 |
| This compound (1 µM) | < 0.05 | 1.30 | < 0.10 |
Note: These are example data and actual results may vary depending on the cell line and experimental conditions.
Mandatory Visualizations
Caption: Mechanism of this compound induced degradation of mutant BRAF.
Caption: Hypothesized indirect stabilization of CRAF by this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No change or decrease in CRAF levels observed | Cell line dependency: The CRAF stabilization effect may be cell-type specific. | Test in other cell lines known to express wild-type CRAF. |
| Insufficient BRAF degradation: If mutant BRAF is not efficiently degraded, the downstream effects on CRAF may not be apparent. | Confirm BRAF degradation by running a parallel Western blot for BRAF. Optimize this compound concentration and treatment time. | |
| Experimental variability: Inconsistent protein loading or transfer. | Always use a reliable loading control (e.g., GAPDH, β-actin) and normalize CRAF band intensity. Confirm successful protein transfer with Ponceau S staining. | |
| High background on Western blot | Inadequate blocking: Insufficient blocking can lead to non-specific antibody binding. | Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Consider using a different blocking agent (e.g., 5% BSA if using milk, or vice versa). |
| Antibody concentration too high: Primary or secondary antibody concentrations may be excessive. | Titrate primary and secondary antibody concentrations to find the optimal dilution. | |
| Inconsistent pERK signaling results | Paradoxical activation: In BRAF wild-type, RAS mutant cells, this compound can cause paradoxical ERK activation. | Characterize the RAS and BRAF mutation status of your cell line. Be aware that a transient increase in pERK may be observed. |
| Feedback loops: Inhibition of the MAPK pathway can trigger complex feedback mechanisms. | Perform a time-course experiment to capture the dynamic changes in pERK levels. |
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of MEK1/2 Degraders Uncovers a Kinase-Independent Role for MEK1/2 in the Stabilization and Maturation of CRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Encoding BRAF inhibitor functions in protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
SJF-0628 in cell lines with co-occurring mutations
Welcome to the technical support center for SJF-0628, a potent and selective degrader of mutant BRAF. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing this compound in their experiments, with a particular focus on cell lines with co-occurring mutations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of BRAF proteins.[1] It is composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a BRAF inhibitor moiety (based on vemurafenib) that binds to the target BRAF protein.[2][3] This ternary complex formation between this compound, VHL, and BRAF leads to the ubiquitination and subsequent degradation of the BRAF protein by the proteasome.[2][3] This mechanism removes the entire target protein, offering a potential advantage over traditional inhibitors that only block its activity.[2]
Q2: Which forms of BRAF is this compound selective for?
A2: this compound is highly selective for mutant forms of BRAF over wild-type BRAF (BRAFWT).[4] It effectively induces the degradation of all three classes of BRAF mutants. This includes the most common V600E mutation as well as other mutations that confer resistance to BRAF inhibitors.[4] In contrast, it does not induce the degradation of BRAFWT protein.[4]
Q3: What are the key advantages of using this compound over conventional BRAF inhibitors like vemurafenib?
A3: this compound offers several advantages over occupancy-driven BRAF inhibitors:
-
Overcoming Resistance: It can effectively degrade BRAF mutants that are resistant to inhibitors, such as the N-terminally truncated p61-BRAFV600E splice variant.[4]
-
Enhanced Potency: In some cell lines, this compound demonstrates significantly higher potency in inhibiting cell growth compared to vemurafenib.[4]
-
Complete Protein Removal: As a degrader, this compound eliminates the BRAF protein, which can be more effective than simply inhibiting its kinase activity, especially in cases where the protein has scaffolding functions.[4][5]
Troubleshooting Guide
Problem 1: Suboptimal or no degradation of mutant BRAF is observed.
-
Possible Cause 1: Incorrect concentration or treatment duration.
-
Solution: Ensure you are using the appropriate concentration range and treatment time for your specific cell line. Degradation of BRAF can be observed at concentrations as low as 10 nM, with maximal degradation often seen within 4 to 48 hours.[1] Refer to the quantitative data table below for DC50 values in various cell lines.
-
-
Possible Cause 2: Issues with the compound.
-
Solution: Verify the integrity and concentration of your this compound stock solution. We recommend preparing fresh dilutions for each experiment from a DMSO stock stored at -20°C.
-
-
Possible Cause 3: Cell line characteristics.
-
Solution: In heterozygous BRAFV600E cell lines like SK-MEL-239, minimal degradation of total BRAF may be observed due to the presence of BRAFWT, even though MAPK signaling is suppressed.[4]
-
Problem 2: Incomplete inhibition of cell viability or cell growth despite effective BRAF degradation.
-
Possible Cause 1: Presence of co-occurring oncogenic mutations.
-
Solution: This is a key mechanism of resistance to BRAF-targeted therapies.[5][6] Cell lines with mutations in other oncogenic drivers, such as PIK3CA (e.g., in RKO cells), may only be partially inhibited by this compound.[6] Activation of parallel signaling pathways like the PI3K pathway can sustain cell proliferation.[6] We recommend performing mutational analysis of your cell lines to identify potential resistance mechanisms.
-
-
Possible Cause 2: Cell-line specific signaling context.
-
Solution: The response to BRAF degradation can be highly cell-line specific.[5][7] For instance, in some colorectal cancer cell lines, multi-driver oncogenesis renders them resistant to BRAF-targeted treatment.[5][7] Consider exploring combination therapies to target these parallel survival pathways.
-
Problem 3: Unexpected effects on downstream signaling pathways.
-
Possible Cause 1: Paradoxical ERK activation.
-
Solution: While this compound is designed to spare BRAFWT, in some contexts, a slight and transient activation of ERK signaling has been observed in BRAFWT cells.[2][4] This is a known phenomenon with some RAF inhibitors and is less of a concern with mutant-selective degraders. However, it is important to monitor the phosphorylation status of MEK and ERK.
-
-
Possible Cause 2: Bystander protein degradation.
-
Solution: In some cell lines, such as Colo-205, this compound treatment can lead to the co-degradation of MEK along with BRAF.[5][6] This is thought to be due to the close interaction between BRAF and MEK. This is not a universal effect and its implications for your specific experimental system should be considered.[5][6]
-
Quantitative Data Summary
The following tables summarize the efficacy of this compound across various cancer cell lines.
Table 1: IC50 and EC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | BRAF Mutation | IC50 (nM) | EC50 (nM) | Maximal Inhibition (%) |
| DU-4475 | Triple-Negative Breast Cancer | V600E | 163[1][6] | - | 91.5[1] |
| Colo-205 | Colorectal Cancer | V600E | 37.6[1] | - | 85.2[1] |
| LS-411N | Colorectal Cancer | V600E | 96.3[1] | - | 65.2[1] |
| HT-29 | Colorectal Cancer | V600E | 53.6[1] | - | 63.0[1] |
| RKO | Colorectal Cancer | V600E | <1000[1] | - | 42.0[1] |
| SK-MEL-28 | Melanoma | Homozygous V600E | - | 37[4] | - |
| SK-MEL-239-C4 | Melanoma | WT/p61-V600E | - | 218[4] | ~80[4] |
| SK-MEL-246 | Melanoma | G469A | - | 45[4] | - |
Table 2: DC50 Values of this compound for BRAF Degradation
| Cell Line | BRAF Mutation | DC50 (nM) |
| SK-MEL-28 | Homozygous V600E | 6.8 - 28 |
| SK-MEL-239 C4 | WT/p61-V600E | 72[1][4] |
| SK-MEL-246 | G469A | 15[1][4] |
| H1666 | Heterozygous G466V | 29[1] |
| CAL-12-T | Homozygous G466V | 23[1][4] |
Experimental Protocols
1. Cell Viability Assay (MTS/MTT Assay)
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a DMSO-only control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate cell viability as a percentage of the DMSO control and plot the dose-response curve to determine the IC50 value.
2. Western Blotting for BRAF Degradation and Pathway Analysis
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the specified duration (e.g., 4, 8, 24, 48 hours). Include a DMSO control.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRAF, p-MEK, MEK, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Mechanism of action of this compound as a PROTAC.
Caption: A general experimental workflow for evaluating this compound.
Caption: Co-occurring mutations can lead to resistance to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mutant-selective Degradation by BRAF-targeting PROTACs | bioRxiv [biorxiv.org]
- 5. The Targeted Degradation of BRAF V600E Reveals the Mechanisms of Resistance to BRAF-Targeted Treatments in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Targeted Degradation of BRAF V600E Reveals the Mechanisms of Resistance to BRAF-Targeted Treatments in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Technical Support Center: Enhancing SJF-0628 Efficacy in Resistant Cell Lines
Welcome to the technical support center for SJF-0628. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of this compound, particularly in the context of resistant cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the BRAF protein, with high potency against the BRAF V600E mutant.[1][2] It functions by simultaneously binding to the target protein (BRAF) and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRAF.[1][3] This degradation disrupts the MAPK signaling pathway, which is constitutively active in cancers harboring BRAF mutations.[4][5]
Q2: We are observing limited efficacy of this compound in our cancer cell line, despite it having a BRAF V600E mutation. What are the potential reasons for this resistance?
A2: Resistance to this compound in BRAF V600E-mutant cell lines can be multifactorial. One primary reason is the presence of other oncogenic drivers that sustain cell survival and proliferation independently of the MAPK pathway.[5][6] For instance, some colorectal cancer cell lines exhibit resistance due to co-existing mutations. Two well-characterized mechanisms of resistance are:
-
Activation of parallel signaling pathways: The PI3K/AKT pathway is a common escape route. Mutations in key components of this pathway, such as a PIK3CA (H1047R) mutation, can render cells resistant to BRAF degradation by this compound.[6]
-
Upregulation of other oncogenes: Overexpression of kinases like Src can also confer resistance. In such cases, the cancer cells are dependent on both BRAF and the other oncogene for survival.[6]
Q3: How can we determine if our resistant cell line has a PI3K pathway mutation or Src overexpression?
A3: To investigate these resistance mechanisms, we recommend the following:
-
Genomic Sequencing: Perform targeted sequencing or whole-exome sequencing to identify mutations in genes associated with the PI3K pathway, such as PIK3CA, PTEN, and AKT.
-
Western Blotting: Assess the activation status of the PI3K pathway by probing for phosphorylated forms of key proteins like AKT (p-AKT) and S6 ribosomal protein (p-S6). For Src-mediated resistance, probe for total Src and its phosphorylated (active) form (p-Src).
Q4: What strategies can we employ to overcome this compound resistance in our experiments?
A4: Based on the mechanism of resistance, several combination strategies can be explored:
-
For PI3K pathway activation: Co-treatment with a PI3K inhibitor (e.g., MK-2206) or a MEK inhibitor (e.g., trametinib) can be effective. The combination of a MEK inhibitor and a PI3K/AKT pathway inhibitor has shown to completely inhibit proliferation in resistant cell lines like RKO.[6]
-
For Src overexpression: A combination of this compound with a Src inhibitor, such as dasatinib, has been shown to be highly effective in inducing apoptosis in resistant cell lines like HT-29.[6]
-
Downstream MAPK pathway inhibition: In some cases, even with BRAF degradation, downstream signaling can be reactivated. Combining this compound with a MEK inhibitor like trametinib (B1684009) or cobimetinib (B612205) can enhance the degradation of BRAF and more effectively shut down the MAPK pathway.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No significant BRAF degradation observed after this compound treatment. | 1. Suboptimal concentration of this compound. 2. Insufficient treatment duration. 3. Low expression of VHL E3 ligase in the cell line. | 1. Perform a dose-response experiment with this compound (e.g., 10 nM to 1 µM) to determine the optimal concentration for BRAF degradation in your cell line. 2. Conduct a time-course experiment (e.g., 1, 24, 48 hours) to identify the optimal treatment duration.[4] 3. Verify VHL expression levels in your cell line via Western blot or qPCR. |
| BRAF is degraded, but there is minimal impact on cell viability. | 1. Presence of additional oncogenic drivers (e.g., PIK3CA mutation, Src overexpression). 2. Reactivation of the MAPK pathway downstream of BRAF. | 1. Investigate for co-occurring mutations or protein overexpression as described in FAQ #3. 2. Assess the phosphorylation status of MEK and ERK post-treatment. If p-MEK/p-ERK levels remain high, consider a combination therapy with a MEK inhibitor.[6][7] |
| Variability in experimental results. | 1. Inconsistent cell seeding density. 2. Degradation of this compound in solution. 3. Cell line heterogeneity. | 1. Ensure consistent cell seeding densities for all experiments. 2. Prepare fresh stock solutions of this compound in DMSO and store at -20°C. Avoid repeated freeze-thaw cycles. 3. Perform single-cell cloning to establish a homogenous cell population. |
Quantitative Data Summary
The following tables summarize the efficacy of this compound in various cell lines, highlighting the differences between sensitive and resistant models.
Table 1: Efficacy of this compound in Sensitive and Resistant Cell Lines
| Cell Line | Cancer Type | BRAF Status | Other Relevant Mutations | This compound IC50/EC50 | Reference |
| DU-4475 | Triple-Negative Breast Cancer | V600E | - | 163 nM (IC50) | [4] |
| Colo-205 | Colorectal Cancer | V600E | - | 37.6 nM (IC50) | [4] |
| LS-411N | Colorectal Cancer | V600E | - | 96.3 nM (IC50) | [4] |
| HT-29 | Colorectal Cancer | V600E | Src Overexpression | 53.6 nM (IC50) | [4] |
| RKO | Colorectal Cancer | V600E | PIK3CA (H1047R) | <1 µM (IC50) | [4][6] |
| SK-MEL-28 | Melanoma | V600E (homozygous) | - | 37 nM (EC50) | [1][7] |
| SK-MEL-239-C4 | Melanoma | V600E (heterozygous) | Vemurafenib Resistant | 218 nM (EC50) | [4] |
Table 2: Degradation Potency of this compound
| Cell Line | BRAF Mutant | DC50 | Reference |
| SK-MEL-28 | V600E | 6.8 nM | [7] |
| SK-MEL-239 C4 | V600E | 72 nM | [4] |
| SK-MEL-246 | Class 2 | 15 nM | [4] |
| H1666 | G466V (Class 3) | 29 nM | [4] |
| CAL-12-T | G466V (Class 3) | 23 nM | [4] |
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is adapted for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[8]
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound (and any combination drug) in complete culture medium from a concentrated DMSO stock.
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired drug concentrations. Include vehicle control (DMSO) wells.[8]
-
-
Incubation:
-
Incubate the plate for 72 hours (or a desired time point) at 37°C and 5% CO2.[8]
-
-
Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.[8]
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the drug concentration to determine IC50 values.
-
Western Blot for BRAF Degradation
This protocol outlines the steps to assess the degradation of BRAF protein following this compound treatment.
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the specified duration (e.g., 48 hours).[6]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8-12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total BRAF, BRAF V600E, p-MEK, total MEK, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Develop the blot using an ECL substrate.
-
Image the blot using a chemiluminescence detection system.[6]
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound leading to BRAF degradation.
Caption: Resistance to this compound via parallel signaling pathways.
Caption: Troubleshooting workflow for low this compound efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. rndsystems.com [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Targeted Degradation of BRAF V600E Reveals the Mechanisms of Resistance to BRAF-Targeted Treatments in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
impact of E3 ligase expression on SJF-0628 activity
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of E3 ligase expression on the activity of the PROTAC (Proteolysis Targeting Chimera) SJF-0628. This compound is an experimental molecule designed to induce the degradation of a target protein by hijacking the cellular ubiquitin-proteasome system. The efficiency of this process is intrinsically linked to the expression and availability of the recruited E3 ubiquitin ligase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule. One end binds to the target protein, while the other end recruits an E3 ubiquitin ligase. This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the proteasome.
Q2: Which E3 ligase is recruited by this compound?
A2: The specific E3 ligase recruited by this compound is a critical piece of information for troubleshooting. The activity of this compound will be dependent on the expression and functional status of this specific E3 ligase in your experimental system.
Q3: How does the expression level of the E3 ligase affect this compound activity?
A3: The expression level of the recruited E3 ligase is directly proportional to the potential efficacy of this compound. Low expression of the E3 ligase can be a rate-limiting step, leading to reduced degradation of the target protein. Conversely, very high levels of the E3 ligase may not necessarily lead to a proportional increase in activity and could lead to off-target effects.
Q4: What are common reasons for observing low this compound activity?
A4: Low activity of this compound can be attributed to several factors:
-
Low or absent expression of the recruited E3 ligase in the cell line or model system.
-
Mutations in the E3 ligase that prevent its binding to this compound or impair its catalytic activity.
-
Competition for the E3 ligase from other cellular proteins or compounds.
-
Issues with the stability or cell permeability of this compound.
-
Inefficient ubiquitination or proteasomal degradation of the target protein.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No or low degradation of the target protein | Low or no expression of the recruited E3 ligase. | 1. Confirm the identity of the E3 ligase recruited by this compound. 2. Assess the mRNA and protein expression levels of the E3 ligase in your cell line using qPCR and Western blotting. 3. If expression is low, consider using a different cell line with higher endogenous expression or transiently overexpressing the E3 ligase. |
| Mutation in the E3 ligase. | Sequence the gene encoding the E3 ligase in your cell line to check for mutations that may affect its function. | |
| Poor cell permeability of this compound. | Perform a cellular uptake assay to measure the intracellular concentration of this compound. | |
| High variability in experimental results | Inconsistent E3 ligase expression across cell passages. | 1. Use cells at a consistent and low passage number. 2. Regularly monitor the expression of the E3 ligase. |
| Cell density affecting protein expression. | Optimize and maintain consistent cell seeding densities for all experiments. | |
| Off-target effects observed | High concentrations of this compound leading to non-specific interactions. | Perform a dose-response experiment to determine the optimal concentration of this compound that induces target degradation with minimal off-target effects. |
| "Hook effect" due to high concentrations of the PROTAC. | Titrate this compound to a lower concentration range. The "hook effect" occurs when high concentrations of the PROTAC disrupt the formation of the ternary complex (Target-PROTAC-E3 ligase). |
Experimental Protocols
Protocol 1: Assessment of E3 Ligase Expression by Western Blot
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the E3 ligase overnight at 4°C. Use a loading control antibody (e.g., GAPDH, β-actin) on the same membrane.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression level of the E3 ligase.
Protocol 2: Target Protein Degradation Assay
-
Cell Seeding: Seed cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis and Protein Quantification: Lyse the cells and quantify the protein concentration as described in Protocol 1.
-
Western Blot Analysis: Perform Western blotting as described in Protocol 1, using a primary antibody specific for the target protein and a loading control.
-
Data Analysis: Quantify the band intensity of the target protein relative to the loading control. Calculate the percentage of target protein degradation for each concentration of this compound compared to the vehicle control. Determine the DC50 (concentration at which 50% of the target protein is degraded).
Visualizations
Caption: Mechanism of action of this compound, a PROTAC that induces target protein degradation.
Caption: Troubleshooting workflow for low this compound activity.
Validation & Comparative
A Comparative Guide to BRAF Degraders: SJF-0628 and Other Novel Agents
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with protein degradation emerging as a powerful strategy to overcome the limitations of traditional inhibitors. For malignancies driven by BRAF mutations, particularly the V600E substitution, the development of selective BRAF degraders offers a promising new therapeutic avenue. This guide provides a detailed comparison of SJF-0628, a well-characterized BRAF degrader, with other notable agents in this class, supported by experimental data and detailed methodologies.
Introduction to BRAF Degraders
BRAF is a serine/threonine protein kinase that plays a crucial role in the MAPK/ERK signaling pathway, a key regulator of cell growth, proliferation, and survival. Mutations in the BRAF gene, most commonly the V600E mutation, lead to constitutive activation of this pathway, driving the development and progression of various cancers, including melanoma, colorectal cancer, and non-small cell lung cancer.
While small-molecule BRAF inhibitors like vemurafenib (B611658) have shown significant clinical efficacy, their effectiveness can be limited by the development of resistance, often through mechanisms that reactivate the MAPK pathway. Proteolysis-targeting chimeras (PROTACs) are a novel class of drugs designed to overcome such resistance. These heterobifunctional molecules co-opt the cell's natural protein disposal system—the ubiquitin-proteasome system—to specifically target and eliminate disease-causing proteins like mutant BRAF.
This guide focuses on this compound, a VHL-recruiting BRAF PROTAC, and compares its performance with other recently developed BRAF degraders, including CRBN(BRAF)-24 and CFT1946.
Mechanism of Action: BRAF Degraders
BRAF degraders are PROTACs that consist of three key components: a ligand that binds to the target BRAF protein, a ligand that recruits an E3 ubiquitin ligase (such as VHL or Cereblon), and a linker that connects the two. By simultaneously binding to both BRAF and the E3 ligase, the degrader brings them into close proximity, facilitating the transfer of ubiquitin molecules to the BRAF protein. This polyubiquitination marks BRAF for degradation by the proteasome, leading to its elimination from the cell.
Comparative Performance Data
The following tables summarize the in vitro degradation and anti-proliferative activities of this compound and other notable BRAF degraders in various cancer cell lines.
In Vitro Degradation of Mutant BRAF
| Compound | Cell Line | BRAF Mutation | E3 Ligase Recruited | DC50 (nM) | Reference |
| This compound | A375 | V600E | VHL | Not Reported | [1] |
| SK-MEL-28 | V600E | VHL | 6.8 | [1] | |
| CRBN(BRAF)-24 | A375 | V600E | CRBN | Potent degradation at 10 nM | [2][3] |
| CFT1946 | A375 | V600E | CRBN | 14 | [4][5] |
| CST905 | SK-MEL-28 | V600E/NRASwt | VHL | 18 | [6] |
DC50: Half-maximal degradation concentration.
In Vitro Anti-proliferative Activity
| Compound | Cell Line | BRAF Mutation | EC50/GI50 (nM) | Reference |
| This compound | DU-4475 | V600E | 163 (IC50) | [7] |
| Colo-205 | V600E | 37.6 (IC50) | [7] | |
| LS-411N | V600E | 96.3 (IC50) | [7] | |
| HT-29 | V600E | 53.6 (IC50) | [7] | |
| CRBN(BRAF)-24 | A375 | V600E | >10 (Strong inhibition) | [2] |
| SK-MEL-28 | V600E | >10 (Strong inhibition) | [2] | |
| COLO205 | V600E | >10 (Strong inhibition) | [2] | |
| CFT1946 | A375 | V600E | 94 (GI50) | [8] |
| CST905 | SK-MEL-28 | V600E/NRASwt | 31 (IC50 for pERK reduction) | [6] |
EC50: Half-maximal effective concentration; GI50: Half-maximal growth inhibition; IC50: Half-maximal inhibitory concentration.[9][10]
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of the key experimental protocols used to evaluate BRAF degraders.
Western Blotting for BRAF Degradation
This technique is used to quantify the levels of BRAF and downstream signaling proteins (p-MEK, p-ERK) following treatment with a degrader.
-
Cell Lysis: Cancer cells are cultured and treated with varying concentrations of the BRAF degrader for specific time periods. After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for BRAF, phospho-MEK, phospho-ERK, and a loading control (e.g., GAPDH or β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
Cell Viability Assay
These assays determine the effect of the BRAF degrader on cancer cell proliferation and survival.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the BRAF degrader or a vehicle control (e.g., DMSO) for a specified period (typically 72-96 hours).
-
Viability Measurement: Cell viability is assessed using a colorimetric or luminescent assay, such as MTT or CellTiter-Glo. These assays measure metabolic activity, which correlates with the number of viable cells.
-
Data Analysis: The results are normalized to the vehicle-treated control cells, and the EC50 or GI50 value is calculated by fitting the data to a dose-response curve.
In Vivo Xenograft Models
Animal models are essential for evaluating the anti-tumor efficacy and pharmacokinetic/pharmacodynamic properties of BRAF degraders in a living organism.
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The BRAF degrader is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at various doses and schedules.
-
Efficacy Assessment: Tumor volume and body weight are measured regularly to assess anti-tumor activity and toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors and tissues can be collected to analyze BRAF protein levels and downstream pathway modulation by western blotting or immunohistochemistry.
Discussion and Future Perspectives
This compound has demonstrated potent and selective degradation of mutant BRAF, leading to the inhibition of MAPK signaling and cancer cell growth.[1] Its VHL-based mechanism provides a distinct profile compared to Cereblon-recruiting degraders like CRBN(BRAF)-24 and CFT1946.
CRBN(BRAF)-24 , derived from the "paradox-breaker" BRAF inhibitor PLX8394, shows potent and sustained degradation of BRAF V600E without inducing paradoxical MAPK activation in BRAF wild-type cells, a common side effect of first-generation BRAF inhibitors.[2][3]
CFT1946 has shown promising preclinical activity in models of BRAF inhibitor resistance and demonstrates brain penetrance, a critical feature for treating brain metastases.[11][12] Its development is progressing to clinical trials.
CST905 represents another VHL-based degrader with potent activity against BRAF V600E, highlighting the ongoing efforts to optimize the efficacy and safety profiles of this class of drugs.[6]
The choice of E3 ligase, the specific BRAF inhibitor warhead, and the linker design are all critical parameters that influence the potency, selectivity, and pharmacokinetic properties of BRAF degraders. Future research will likely focus on:
-
Expanding the repertoire of E3 ligases: Utilizing novel E3 ligases may overcome resistance mechanisms and offer tissue-specific degradation.
-
Targeting a broader range of BRAF mutations: While most current degraders target V600E, developing agents against other BRAF mutations (Class II and III) is an important goal.
-
Optimizing drug-like properties: Improving oral bioavailability, metabolic stability, and tissue distribution will be key for clinical success.
-
Combination therapies: Exploring the synergy of BRAF degraders with other targeted therapies or immunotherapies may lead to more durable clinical responses.
Conclusion
BRAF degraders, including this compound and its counterparts, represent a significant advancement in the targeted therapy of BRAF-mutant cancers. By inducing the complete elimination of the oncogenic driver protein, these agents have the potential to overcome resistance to traditional inhibitors and provide more durable clinical benefit. The comparative data and experimental methodologies presented in this guide offer a valuable resource for researchers and clinicians working to advance this promising therapeutic modality.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a potent small‐molecule degrader against oncogenic BRAFV600E protein that evades paradoxical MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a potent small-molecule degrader against oncogenic BRAFV600E protein that evades paradoxical MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Encoding BRAF inhibitor functions in protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. 1stoncology.com [1stoncology.com]
- 11. C4 Therapeutics Presents New Preclinical Data for CFT1946 Highlighting Superior Activity as a Single Agent to Clinically Approved BRAF Inhibitor Standard of Care Combinations at the American Association for Cancer Research Annual Meeting 2024 – C4 Therapeutics, Inc. [ir.c4therapeutics.com]
- 12. ascopubs.org [ascopubs.org]
A Head-to-Head Battle in Colorectal Cancer Cells: SJF-0628 vs. Dabrafenib
In the landscape of targeted therapies for colorectal cancer, particularly tumors harboring BRAF mutations, two distinct strategies have emerged: kinase inhibition and targeted protein degradation. This guide provides a detailed comparison of SJF-0628, a novel proteolysis-targeting chimera (PROTAC) designed to degrade BRAF, and dabrafenib (B601069), an established BRAF kinase inhibitor. We delve into their mechanisms of action, comparative efficacy in colorectal cancer cell lines, and the experimental protocols underpinning these findings.
Executive Summary
This compound and dabrafenib both target the BRAF protein, a key component of the MAPK/ERK signaling pathway frequently mutated in colorectal cancer. However, they employ fundamentally different mechanisms. Dabrafenib acts as a competitive inhibitor of the BRAF kinase's ATP-binding site, thereby blocking its downstream signaling.[1][2] In contrast, this compound is a PROTAC that induces the targeted degradation of the BRAF protein itself.[3][4] This distinction in their mode of action leads to differences in their cellular effects and potential for overcoming resistance. Experimental data in colorectal cancer cell lines suggests that while dabrafenib may exhibit greater potency in some contexts, both agents effectively inhibit cell viability and induce apoptosis in sensitive lines.[5]
Mechanism of Action
Dabrafenib: The Inhibitor
Dabrafenib is a potent and selective inhibitor of the RAF proteins, particularly BRAF and CRAF.[1] By binding to the ATP-binding site of the mutated BRAF kinase, it prevents the phosphorylation of MEK and subsequently ERK, key downstream effectors in the MAPK pathway.[1][6] This disruption of the signaling cascade leads to cell cycle arrest and apoptosis in cancer cells dependent on this pathway.[1]
This compound: The Degrader
This compound is a heterobifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand that binds to the BRAF protein.[3] This dual binding brings the E3 ligase into close proximity with the BRAF protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3] This degradation of BRAF removes the protein entirely, offering a potentially more sustained and profound inhibition of the MAPK pathway compared to kinase inhibition.[3][4]
Comparative Efficacy in Colorectal Cancer Cell Lines
Recent studies have directly compared the efficacy of this compound and dabrafenib in various colorectal cancer cell lines. The data reveals cell-line-specific responses to both BRAF-targeted therapies.
Cell Viability
The half-maximal inhibitory concentration (IC50) for cell viability provides a quantitative measure of a drug's potency. The following table summarizes the IC50 values for this compound and dabrafenib in several colorectal cancer cell lines after 72 hours of treatment.
| Cell Line | This compound IC50 (nM) | Dabrafenib IC50 (nM) |
| DU-4475 | 163[5] | 2.4[5] |
| Colo-205 | 37.6[3] | Not explicitly stated in provided abstracts |
| LS-411N | 96.3[3] | Not explicitly stated in provided abstracts |
| HT-29 | 53.6[3] | Not explicitly stated in provided abstracts |
| RKO | <1000[3] | Not explicitly stated in provided abstracts |
Note: DU-4475 is a triple-negative breast cancer cell line often used in BRAF inhibitor studies and included here for comparative context from the direct comparison study.
While dabrafenib demonstrates significantly higher potency in the DU-4475 cell line, both drugs achieve near-complete inhibition of cell viability at a concentration of 1 µM.[5] For the colorectal cancer cell lines, this compound shows potent inhibition of cell viability in the nanomolar range for Colo-205, LS-411N, and HT-29.[3]
Apoptosis Induction
Both this compound and dabrafenib have been shown to induce apoptosis in sensitive colorectal cancer cell lines. Treatment with 1 µM of either compound for 48 hours in Colo-205 cells resulted in the cleavage of PARP and caspases, key markers of apoptosis.[7] This indicates that both the degradation and inhibition of BRAF can effectively trigger programmed cell death in susceptible cancer cells.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the mechanisms of action of dabrafenib and this compound on the MAPK/ERK signaling pathway.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a generalized procedure for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.
-
Cell Seeding: Seed colorectal cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[8]
-
Drug Treatment: Treat the cells with varying concentrations of this compound or dabrafenib for 72 hours.[5]
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[8]
-
Incubation: Incubate the plate for 1.5 hours at 37°C.[8]
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[8]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 492 nm using a microplate reader.[8]
Western Blotting for Phospho-ERK (pERK)
This protocol outlines the general steps for detecting the phosphorylation status of ERK, a key downstream marker of BRAF activity.
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[9]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[9]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against pERK (e.g., 1:1000 dilution) overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:2000 to 1:5000 dilution) for 1 hour at room temperature.[9]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10]
-
Stripping and Re-probing (Optional): The membrane can be stripped of antibodies and re-probed with an antibody for total ERK to normalize the pERK signal.[10]
Experimental Workflow Diagram
Conclusion
Both this compound and dabrafenib represent promising therapeutic strategies for BRAF-mutant colorectal cancer. Dabrafenib, as a kinase inhibitor, has a well-established role in clinical practice, often in combination therapies. This compound, with its novel degradation mechanism, offers a distinct approach that may provide a more durable response and a means to overcome certain resistance mechanisms. The choice between these agents and their potential in combination will depend on further preclinical and clinical investigations. This guide provides a foundational comparison to inform ongoing research and drug development efforts in the field of targeted cancer therapy.
References
- 1. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. The Targeted Degradation of BRAF V600E Reveals the Mechanisms of Resistance to BRAF-Targeted Treatments in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medschool.co [medschool.co]
- 7. The Targeted Degradation of BRAF V600E Reveals the Mechanisms of Resistance to BRAF-Targeted Treatments in Colorectal Cancer Cells | MDPI [mdpi.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of SJF-0628 and its Inactive Control, SJF-0661, in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the BRAF-targeting PROTAC SJF-0628 and its negative control, SJF-0661. This guide delves into their mechanisms of action, presents supporting experimental data, and provides detailed protocols for key assays.
This compound is a potent proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of BRAF protein, particularly the oncogenic V600E mutant.[1][2] It functions by hijacking the body's natural protein disposal system. This compound is a heterobifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a ligand that binds to BRAF.[1] This dual binding brings BRAF in close proximity to the E3 ligase, leading to the ubiquitination of BRAF and its subsequent degradation by the proteasome.
In contrast, SJF-0661 serves as a crucial negative control in experiments involving this compound.[1] It is an epimer of this compound, meaning it has an identical chemical composition but a different spatial arrangement of atoms. Specifically, SJF-0661 has an inverted hydroxyl group in the VHL-binding ligand, which ablates its ability to engage the VHL E3 ligase.[1] While SJF-0661 can still bind to BRAF, it cannot induce its degradation, making it an ideal tool to distinguish between the effects of BRAF degradation and simple BRAF inhibition.
Performance Comparison: this compound vs. SJF-0661
The following tables summarize the quantitative data from various studies comparing the efficacy of this compound and SJF-0661 in different cancer cell lines.
Table 1: BRAF Degradation (DC50 Values)
The half-maximal degradation concentration (DC50) represents the concentration of the compound required to degrade 50% of the target protein.
| Cell Line | BRAF Status | This compound DC50 (nM) | SJF-0661 DC50 | Reference |
| SK-MEL-28 | BRAF V600E | 10 | No degradation observed | |
| Multiple BRAF V600E driven cell lines | BRAF V600E | 6.8 - 28 | Not reported | |
| SK-MEL-239 C4 | BRAF V600E | 72 | Not reported | [2] |
| SK-MEL-246 | BRAF G469A | 15 | Not reported | [2] |
| H1666 | BRAF G466V | 29 | Not reported | [2] |
| CAL-12-T | BRAF G466V | 23 | Not reported | [2] |
Table 2: Inhibition of Cell Viability (EC50/IC50 Values)
The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) is the concentration of a drug that gives half of the maximal response.
| Cell Line | BRAF Status | This compound EC50/IC50 (nM) | SJF-0661 EC50/IC50 (nM) | Reference |
| SK-MEL-28 | BRAF V600E | 37 | 243 | [1] |
| SK-MEL-239-C4 | BRAF V600E | 218 | Minimal effect | [1] |
| DU-4475 | BRAF V600E | 163 | Not reported | [2] |
| Colo-205 | BRAF V600E | 37.6 | Not reported | [2] |
| LS-411N | BRAF V600E | 96.3 | Not reported | [2] |
| HT-29 | BRAF V600E | 53.6 | Not reported | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Experimental Protocols
Western Blotting for BRAF Degradation
This protocol is used to quantify the levels of BRAF protein in cells following treatment with this compound or SJF-0661.
-
Cell Culture and Treatment:
-
Seed cells (e.g., SK-MEL-28) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or SJF-0661 (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against BRAF overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Normalize BRAF band intensity to a loading control (e.g., GAPDH or β-actin).
-
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a suitable density.
-
After 24 hours, treat the cells with a serial dilution of this compound or SJF-0661 for 72 hours.
-
-
MTS Reagent Addition and Incubation:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine EC50/IC50 values.
-
In-Cell Ubiquitination Assay
This assay confirms that this compound induces the ubiquitination of BRAF.
-
Transfection and Treatment:
-
Co-transfect cells with plasmids expressing HA-tagged ubiquitin and the target protein (if not endogenously expressed).
-
Treat the cells with this compound, SJF-0661, and a proteasome inhibitor (e.g., MG132) for 4-6 hours. The proteasome inhibitor is used to allow the accumulation of ubiquitinated proteins.
-
-
Immunoprecipitation:
-
Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitate the target protein using a specific antibody (e.g., anti-BRAF).
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Perform a western blot using an anti-HA antibody to detect ubiquitinated BRAF. An increase in the high-molecular-weight smear in the this compound treated sample indicates ubiquitination.
-
Alternative Negative Controls
While SJF-0661 is an excellent negative control, researchers can also consider other strategies to validate their findings:
-
Competitive Antagonist: Co-treatment with an excess of a VHL ligand can competitively block the binding of this compound to the E3 ligase, thereby preventing degradation.
-
Target Ligand Only: Using the BRAF-binding moiety of this compound alone will demonstrate the effects of target inhibition without degradation.
-
E3 Ligase Knockout/Knockdown Cells: Using cell lines where the specific E3 ligase (in this case, VHL) has been knocked out or knocked down can confirm the dependency of degradation on that ligase.
This guide provides a foundational understanding of the comparative performance and experimental considerations for using this compound and its negative control, SJF-0661. For specific experimental details and troubleshooting, it is always recommended to consult the original research articles and manufacturer's protocols.
References
Validating SJF-0628 Selectivity Over Wild-Type BRAF: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SJF-0628, a Proteolysis Targeting Chimera (PROTAC), with established BRAF inhibitors, focusing on its selectivity for mutant BRAF over wild-type (WT) BRAF. The information presented is supported by experimental data to aid in the evaluation and potential application of this compound in research and drug development.
Executive Summary
This compound is a potent and mutant-selective degrader of the BRAF protein.[1][2][3] Unlike traditional BRAF inhibitors that merely block the kinase activity, this compound is a heterobifunctional molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the BRAF protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] A key advantage of this compound is its remarkable selectivity for degrading mutant forms of BRAF, such as the common V600E mutation, while sparing the wild-type protein.[1][2][3] This selectivity is crucial as it may minimize off-target effects and the paradoxical activation of the MAPK pathway often observed with first-generation BRAF inhibitors in BRAF WT cells.
Quantitative Performance Data
The following tables summarize the in vitro efficacy and degradation potency of this compound in comparison to the well-established BRAF inhibitors, vemurafenib (B611658) and dabrafenib (B601069).
Table 1: Comparative In Vitro Efficacy (IC50/EC50, nM)
| Compound | Target/Cell Line | IC50/EC50 (nM) | Notes |
| This compound | BRAF V600E (in vitro kinase assay) | 1.87 | Potent inhibition of mutant BRAF kinase activity.[1] |
| BRAF WT (in vitro kinase assay) | 5.8 | High selectivity for mutant over wild-type in a cell-free system.[1] | |
| SK-MEL-28 (BRAF V600E) | 37 | Effective inhibition of mutant BRAF-driven cell growth.[1][2][3] | |
| DU-4475 (BRAF V600E) | 163 | Dose-dependent inhibition of cell viability.[4] | |
| Colo-205 (BRAF V600E) | 37.6 | Potent inhibition in a colorectal cancer cell line.[4] | |
| Vemurafenib | BRAF V600E | ~31 | Standard first-generation BRAF inhibitor.[5] |
| BRAF WT | ~100-160 | Lower selectivity compared to this compound.[6] | |
| A375 (BRAF V600E) | ~248.3 | Cellular efficacy in a melanoma cell line.[6] | |
| HT29 (BRAF V600E) | 25 - 350 | Varied efficacy in colorectal cancer cell lines.[7] | |
| Dabrafenib | BRAF V600E | 0.6 - 0.8 | Highly potent inhibitor of mutant BRAF.[8][9] |
| BRAF WT | 3.2 - 12 | More selective than vemurafenib but less so than this compound's degradation profile.[8][9] | |
| A375P (BRAF V600E) | 4 | Strong cellular activity.[10] |
Table 2: Comparative Degradation Potency (DC50, nM)
| Compound | Target/Cell Line | DC50 (nM) | Notes |
| This compound | BRAF V600E (in BRAF-driven cancer cell lines) | 6.8 - 28 | Potent and selective degradation of mutant BRAF.[1][2][3] |
| p61-BRAF V600E (SK-MEL-239 C4) | 72 | Effective against resistance-conferring splice variants.[1] | |
| BRAF G469A (SK-MEL-246) | 15 | Activity against Class 2 BRAF mutations.[1] | |
| BRAF G466V (H1666) | 29 | Activity against Class 3 BRAF mutations.[4] | |
| BRAF WT | Not degraded | Spares wild-type BRAF, demonstrating high selectivity.[1][2][3] | |
| Vemurafenib | N/A | N/A | Does not induce protein degradation. |
| Dabrafenib | N/A | N/A | Does not induce protein degradation. |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental strategies, the following diagrams are provided in the DOT language for Graphviz.
Caption: MAPK signaling pathway and mechanisms of action for BRAF inhibitors and this compound.
Caption: Workflow for assessing the selectivity of BRAF-targeting PROTACs like this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's selectivity.
Western Blot Analysis for BRAF Degradation
Objective: To quantify the degradation of BRAF protein in cells treated with this compound.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., SK-MEL-28 for BRAF V600E and a cell line expressing BRAF WT) at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified duration (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against BRAF (total and/or mutant-specific), p-MEK, p-ERK, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the BRAF signal to the loading control.
-
Plot the normalized BRAF levels against the this compound concentration to determine the DC50 value (the concentration at which 50% of the protein is degraded).
-
Cell Viability Assay
Objective: To determine the effect of this compound on the proliferation of cancer cells.
Protocol:
-
Cell Seeding:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound, vemurafenib, or dabrafenib for a specified period (e.g., 72 hours).
-
-
Viability Assessment:
-
Add a viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells.
-
Plot the cell viability against the compound concentration and fit the data to a dose-response curve to calculate the EC50 value.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To demonstrate the this compound-dependent formation of the BRAF-SJF-0628-VHL ternary complex.
Protocol:
-
Cell Culture and Treatment:
-
Use cells endogenously expressing or overexpressing the target proteins (BRAF and VHL).
-
Treat cells with this compound or a vehicle control for a short period (e.g., 2-4 hours) to capture the complex before significant degradation occurs. Pre-treatment with a proteasome inhibitor (e.g., MG132) can stabilize the complex.
-
-
Cell Lysis:
-
Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against either BRAF or VHL overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with Co-IP buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting using antibodies against both BRAF and VHL to detect the co-precipitated proteins. The presence of both proteins in the immunoprecipitate from this compound-treated cells, but not in the control, confirms the formation of the ternary complex.
-
Conclusion
The experimental data strongly supports the high selectivity of this compound for degrading mutant BRAF over wild-type BRAF. Its distinct mechanism of action as a PROTAC offers a promising alternative to traditional BRAF inhibitors, with the potential for improved efficacy and a wider therapeutic window. The methodologies outlined in this guide provide a framework for the continued investigation and validation of this compound and other targeted protein degraders in cancer research.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of SJF-0628 and Next-Generation BRAF Inhibitors: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the novel BRAF protein degrader, SJF-0628, and emerging next-generation BRAF inhibitors. As resistance to first-generation BRAF inhibitors remains a significant clinical challenge, this document offers researchers, scientists, and drug development professionals an objective overview of the performance and underlying mechanisms of these innovative therapeutic strategies, supported by preclinical experimental data.
Introduction: Overcoming Resistance in BRAF-Mutant Cancers
BRAF mutations, particularly the V600E substitution, are key drivers in a significant percentage of cancers, including melanoma and colorectal cancer. While first-generation BRAF inhibitors like vemurafenib (B611658) and dabrafenib (B601069) have shown considerable efficacy, the development of resistance often limits their long-term clinical benefit. This has spurred the development of novel therapeutic approaches, including targeted protein degraders and next-generation inhibitors designed to circumvent these resistance mechanisms. This guide focuses on a comparative analysis of this compound, a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of mutant BRAF, against a landscape of next-generation BRAF inhibitors that includes "paradox-breakers" and pan-RAF inhibitors.
Mechanism of Action: Degradation vs. Inhibition
This compound represents a paradigm shift from traditional occupancy-based inhibition to a catalytic, event-driven mechanism of protein degradation. As a PROTAC, this compound is a heterobifunctional molecule that simultaneously binds to the target protein (mutant BRAF) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the BRAF protein by the proteasome.[1][2][3] This approach not only inhibits BRAF signaling but also eliminates the protein scaffold, potentially mitigating non-catalytic functions and overcoming resistance mechanisms associated with protein overexpression or mutations that affect inhibitor binding.
Next-generation BRAF inhibitors, on the other hand, employ refined inhibitory mechanisms. "Paradox-breakers," such as PLX8394, are designed to inhibit BRAF V600E monomers without causing the paradoxical activation of the MAPK pathway in BRAF wild-type cells, a known side effect of first-generation inhibitors that can lead to secondary malignancies.[4][5][6] Pan-RAF inhibitors, like KIN-2787 and PF-07799933, are designed to inhibit all RAF isoforms (ARAF, BRAF, CRAF) and are active against a broader range of BRAF mutations, including those that signal as dimers and are insensitive to first-generation inhibitors.[7][8][9][10]
In Vitro Performance: A Head-to-Head Comparison
The in vitro efficacy of this compound and next-generation BRAF inhibitors has been evaluated across a panel of cancer cell lines harboring various BRAF mutations. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Degradation and Proliferation Inhibition of this compound
| Cell Line | BRAF Mutation | DC50 (nM) | EC50 (nM) | IC50 (nM) |
| SK-MEL-28 | V600E (homozygous) | 6.8[11] | 37[11] | - |
| A375 | V600E (homozygous) | >95% degradation at 50mg/kg in vivo[11] | - | - |
| SK-MEL-239 C4 | V600E (p61 splice variant) | 72[12] | 218[11] | - |
| SK-MEL-246 | G469A | 15[12] | - | - |
| H1666 | G466V | 29[13] | - | - |
| CAL-12-T | G466V | 23[13] | - | - |
| DU-4475 | V600E | - | - | 163[12] |
| Colo-205 | V600E | - | - | 37.6[12] |
| LS-411N | V600E | - | - | 96.3[12] |
| HT-29 | V600E | - | - | 53.6[12] |
DC50: Half-maximal degradation concentration; EC50: Half-maximal effective concentration for growth inhibition; IC50: Half-maximal inhibitory concentration.
Table 2: In Vitro Inhibitory Activity of Next-Generation BRAF Inhibitors
| Inhibitor | Cell Line | BRAF Mutation | IC50 (nM) |
| PLX8394 | RKO | V600E | >10 µM (Viability)[14] |
| PLX8394 | HT-29 | V600E | ~5 µM (Viability)[14] |
| PLX8394 | Colo-205 | V600E | ~1 µM (Viability)[14] |
| PF-07799933 | A375 | V600E | 0.7-7 (pERK)[15] |
| PF-07799933 | SK-MEL-239 C4 | V600E (p61 splice variant) | 59 (pERK)[15] |
| KIN-2787 | BRAF Class II/III mutant cell lines | Various | < 50 (pERK)[10] |
IC50 values for next-generation inhibitors are often reported for inhibition of pERK, a downstream marker of BRAF activity, or cell viability, and may not be directly comparable to the degradation-specific metrics of this compound.
Preclinical data indicates that this compound potently and selectively degrades mutant BRAF across different classes of mutations, leading to robust inhibition of cell growth.[11][12][13] Notably, in a head-to-head comparison in SK-MEL-28 cells, this compound demonstrated a significantly lower EC50 for cell growth inhibition (37 nM) compared to the first-generation inhibitor vemurafenib (215 nM).[11] Next-generation inhibitors like PLX8394 have shown efficacy in colorectal cancer cell lines, causing a more prolonged inhibition of the MAPK pathway compared to first-generation inhibitors.[14] PF-07799933 has demonstrated broad inhibition of pERK across cell lines with various BRAF mutations, including those resistant to approved inhibitors.[15] KIN-2787 is particularly effective against BRAF Class II and III mutant cell lines, which are largely insensitive to first-generation drugs.[10]
In Vivo Efficacy: Preclinical Tumor Models
In vivo studies using xenograft models provide crucial insights into the therapeutic potential of these novel agents.
Table 3: In Vivo Efficacy of this compound and Next-Generation BRAF Inhibitors
| Compound | Xenograft Model | Dosing | Outcome |
| This compound | A375 (BRAF V600E) | 50 mg/kg or 150 mg/kg, 3 days | Marked degradation of BRAF (>90%)[11] |
| This compound | SK-MEL-246 (BRAF G469A) | 50 mg/kg IP, twice daily | Tumor regression[13] |
| PLX8394 | Mutant BRAF melanoma xenografts | Not specified | Rapid suppression of ERK1/2 activity and tumor growth[4] |
| PF-07799933 | A375 (BRAF V600E) | Not specified | Deeper regressions than encorafenib (B612206) + binimetinib[15] |
| KIN-2787 | A-375 (Class I), BxPC-3 (Class II), WM3629 (Class III) xenografts | Daily treatment | Dose-dependent inhibition of tumor growth[10] |
This compound has demonstrated significant in vivo activity, inducing marked degradation of BRAF in A375 xenografts and causing tumor regression in a Class 2 BRAF mutant model.[11][13] PLX8394 has been shown to effectively suppress tumor growth in mutant BRAF melanoma xenografts.[4] PF-07799933 exhibited superior antitumor activity in a BRAF V600E xenograft model compared to a combination of approved BRAF and MEK inhibitors.[15] KIN-2787 has shown broad in vivo efficacy across xenograft models representing different classes of BRAF mutations.[10]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summarized protocols for key assays used in the evaluation of this compound and next-generation BRAF inhibitors.
Cell Viability Assay
This assay determines the effect of the inhibitors on cell proliferation.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the inhibitor or degrader for a specified period (typically 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available kit, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read using a plate reader, and the data is normalized to vehicle-treated control cells to calculate the percentage of viability. IC50 or EC50 values are determined by plotting cell viability against the logarithm of the compound concentration.
Western Blotting for BRAF Degradation and Pathway Inhibition
Western blotting is used to quantify the levels of specific proteins.
-
Cell Lysis: Cells are treated with the compounds for the desired time and then lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined to ensure equal loading.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., total BRAF, phosphorylated ERK, total ERK) followed by incubation with a secondary antibody conjugated to a detectable enzyme.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Quantification: The intensity of the bands is quantified to determine the relative protein levels. For PROTACs, the DC50 value is calculated based on the reduction of the target protein level.
In Vivo Xenograft Model
This model assesses the anti-tumor activity of the compounds in a living organism.
-
Cell Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups and administered the compound or vehicle via a specified route and schedule.
-
Tumor Measurement: Tumor volume and mouse body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as Western blotting, to assess target engagement and pathway modulation in vivo.
Visualizing the Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological pathways and experimental processes involved.
Caption: The BRAF signaling pathway and points of intervention.
Caption: A typical experimental workflow for inhibitor evaluation.
Caption: Overcoming resistance with next-generation approaches.
Conclusion
Both this compound and the diverse class of next-generation BRAF inhibitors represent significant advancements in the quest to overcome resistance to targeted therapies in BRAF-mutant cancers. This compound, with its unique degradation mechanism, offers the potential to eliminate the target protein entirely, addressing resistance mediated by protein overexpression and scaffolding functions. Next-generation inhibitors, through their refined mechanisms of paradox-breaking and pan-RAF inhibition, broaden the spectrum of targetable BRAF mutations and aim to mitigate the side effects associated with first-generation drugs.
The preclinical data presented in this guide highlights the promise of these novel agents. However, further head-to-head comparative studies, both in vitro and in vivo, are necessary to fully elucidate their relative strengths and weaknesses and to identify the patient populations most likely to benefit from each approach. The continued investigation of these innovative therapies holds the key to improving outcomes for patients with BRAF-mutant malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. rndsystems.com [rndsystems.com]
- 3. SJF 0628 | Active Degraders | Tocris Bioscience [tocris.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PLX8394, a new generation BRAF inhibitor, selectively inhibits BRAF in colonic adenocarcinoma cells and prevents paradoxical MAPK pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PLX8394, a new generation BRAF inhibitor, selectively inhibits BRAF in colonic adenocarcinoma cells and prevents paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. KIN-2787: A Next-Generation Pan-RAF Inhibitor Effective Against Class II and III BRAF Mutant Cancers [synapse.patsnap.com]
- 10. ascopubs.org [ascopubs.org]
- 11. biorxiv.org [biorxiv.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. BRAF paradox breakers PLX8394, PLX7904 are more effective against BRAFV600Ε CRC cells compared with the BRAF inhibitor PLX4720 and shown by detailed pathway analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SJF-0628 Combination Therapy with MEK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel BRAF degrader, SJF-0628, in combination with MEK inhibitors, against established therapeutic alternatives for BRAF-mutant cancers. This document summarizes available preclinical data, details experimental methodologies, and visualizes key biological pathways and workflows to inform future research and drug development.
Introduction
Mutations in the BRAF gene, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, are prevalent in various cancers, most notably melanoma. While BRAF inhibitors, particularly when combined with MEK inhibitors, have significantly improved patient outcomes, the development of resistance remains a major clinical challenge.[1][2] this compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the BRAF protein rather than simply inhibiting its kinase activity.[3][4][5] This guide explores the preclinical rationale and available data for combining this compound with MEK inhibitors, a strategy aimed at achieving a more profound and durable suppression of the MAPK pathway.
Performance Comparison
Currently, direct comparative studies evaluating the efficacy of this compound in combination with a MEK inhibitor versus standard-of-care BRAF inhibitor plus MEK inhibitor combinations are limited in the public domain. However, available preclinical data on this compound as a single agent and in combination with MEK inhibitors provide valuable insights into its potential.
In Vitro Efficacy of this compound (Single Agent)
This compound has demonstrated potent, dose-dependent degradation of mutant BRAF and inhibition of cell viability across various cancer cell lines.
| Cell Line | Cancer Type | BRAF Mutation | This compound IC50 (nM) | Reference |
| DU-4475 | Triple-Negative Breast Cancer | V600E | 163 | [6] |
| Colo-205 | Colorectal Cancer | V600E | 37.6 | [6] |
| LS-411N | Colorectal Cancer | V600E | 96.3 | [6] |
| HT-29 | Colorectal Cancer | V600E | 53.6 | [6] |
| SK-MEL-28 | Melanoma | V600E | 37 | [3] |
| SK-MEL-239-C4 | Melanoma | V600E (p61 splice variant) | 218 | [3] |
| SK-MEL-246 | Melanoma | G469A | 45 | [3] |
Standard of Care: BRAF and MEK Inhibitor Combinations
The combination of a BRAF inhibitor (e.g., Dabrafenib, Vemurafenib, Encorafenib) and a MEK inhibitor (e.g., Trametinib (B1684009), Cobimetinib (B612205), Binimetinib) is the established standard of care for BRAF V600-mutant melanoma.[7][8][9] This approach has demonstrated improved progression-free survival and overall survival compared to BRAF inhibitor monotherapy.[7]
| Combination | Cancer Type | Key Efficacy Metric | Reference |
| Dabrafenib + Trametinib | BRAF V600-mutant Melanoma | Improved Progression-Free and Overall Survival vs. monotherapy | [7] |
| Vemurafenib + Cobimetinib | BRAF V600-mutant Melanoma | Improved Progression-Free and Overall Survival vs. monotherapy | [7] |
| Encorafenib + Binimetinib | BRAF V600-mutant Melanoma | Improved Progression-Free Survival vs. monotherapy | [7] |
Preclinical Evidence for this compound and MEK Inhibitor Combination
A key preclinical study investigated the effect of pre-treating cancer cells with MEK inhibitors (trametinib or cobimetinib) followed by this compound.[3][4][10] The findings suggest a complex interaction:
-
Enhanced Degradation of Wild-Type BRAF (BRAFWT): In NIH3T3 cells, pre-treatment with trametinib or cobimetinib led to a dose-dependent degradation of BRAFWT by this compound.[3][10] This is noteworthy as this compound alone selectively degrades mutant BRAF.[3]
-
Increased p-MEK Levels: The combination treatment resulted in a marked increase in the phosphorylation of MEK (p-MEK).[3][10] This suggests a potential feedback mechanism or altered signaling dynamics upon co-treatment.
While these findings provide a mechanistic rationale for the combination, they do not yet offer direct evidence of synergistic or additive effects on cancer cell viability or in vivo tumor regression. Further studies are required to quantify the anti-tumor efficacy of this combination therapy.
Signaling Pathways and Experimental Workflows
MAPK Signaling Pathway and Drug Targets
The diagram below illustrates the MAPK signaling pathway and the points of intervention for BRAF inhibitors, MEK inhibitors, and the BRAF degrader this compound.
References
- 1. BRAF Inhibitor Resistance in Melanoma: Mechanisms and Alternative Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of BRAF Degraders: SJF-0628 vs. CST905
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, two prominent BRAF-targeting PROTACs (Proteolysis Targeting Chimeras), SJF-0628 and CST905, have emerged as valuable research tools. Both molecules are designed to induce the degradation of BRAF protein, a key kinase in the MAPK signaling pathway frequently mutated in various cancers. However, they exhibit critical differences in their design and functional consequences, particularly concerning the phenomenon of paradoxical signaling. This guide provides an objective, data-driven comparison of this compound and CST905 to aid researchers in selecting the appropriate tool for their specific experimental needs.
At a Glance: Key Differences
| Feature | This compound | CST905 |
| BRAF Ligand | Vemurafenib-based | PLX-derived "paradox-breaker" |
| Primary Mechanism | Induces degradation of mutant BRAF | Induces degradation of BRAFV600E |
| Paradoxical ERK Activation | Induces paradoxical ERK signaling in RAS-mutant cells | Does not induce paradoxical ERK activation |
| Reported Potency (DC50) | 6.8 nM - 72 nM in various cell lines | 18 nM in SK-MEL-28 cells |
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and CST905. It is important to note that much of the data for this compound and CST905 comes from separate studies. Direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: In Vitro Degradation of BRAF
| Compound | Cell Line | BRAF Status | DC50 (nM) | Dmax (%) | Citation |
| This compound | SK-MEL-28 | BRAFV600E (homozygous) | 6.8 | >95 | [1] |
| SK-MEL-239 C4 | BRAFWT/p61V600E | 72 | >80 | [1] | |
| SK-MEL-246 | BRAFG469A | 15 | Not Reported | [2] | |
| H1666 | BRAFG466V | 29 | Not Reported | [2] | |
| CAL-12-T | BRAFG466V | 23 | Not Reported | [2] | |
| CST905 | SK-MEL-28 | BRAFV600E/NRASwt | 18 | Not Reported | [3] |
Table 2: Effect on Cell Viability
| Compound | Cell Line | BRAF Status | IC50/EC50 (nM) | Citation |
| This compound | DU-4475 | BRAFV600E | 163 (IC50) | [2] |
| Colo-205 | BRAFV600E | 37.6 (IC50) | [2] | |
| LS-411N | BRAFV600E | 96.3 (IC50) | [2] | |
| HT-29 | BRAFV600E | 53.6 (IC50) | [2] | |
| SK-MEL-28 | BRAFV600E | 37 (EC50) | [1] | |
| SK-MEL-239-C4 | BRAFWT/p61V600E | 218 (EC50) | [2] | |
| CST905 | SK-MEL-28 | BRAFV600E/NRASwt | 31 (IC50 for pERK reduction) | [3] |
Mechanism of Action and Signaling Pathways
This compound and CST905 are both heterobifunctional molecules that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the target BRAF protein, leading to its ubiquitination and subsequent degradation by the proteasome.
References
Validating BRAF Degradation by SJF-0628: A Comparative Guide to Methodologies
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental approaches to validate the targeted degradation of BRAF protein by the PROTAC® degrader, SJF-0628. We delve into the widely used cycloheximide (B1669411) chase assay and compare it with the direct time-course and dose-response analyses predominantly featured in the literature for this compound.
This compound is a potent and selective degrader of mutant BRAF, a key oncogenic driver in various cancers.[1][2] It operates through the PROTAC (Proteolysis Targeting Chimera) mechanism, bringing the von Hippel-Lindau (VHL) E3 ubiquitin ligase into proximity with the BRAF protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3][4] Validating this degradation is a critical step in characterizing the efficacy of this compound.
Comparison of Validation Methods: Cycloheximide Chase vs. Direct Western Blot Analysis
While the cycloheximide (CHX) chase assay is a classical method for determining protein half-life by inhibiting new protein synthesis,[5][6][7] published studies on this compound have primarily relied on direct time-course and dose-response Western blot analyses to demonstrate BRAF degradation.[8][9][10]
| Feature | Cycloheximide (CHX) Chase Assay | Direct Time-Course/Dose-Response Western Blot |
| Primary Readout | Rate of degradation of a pre-existing pool of the target protein. | Steady-state levels of the target protein at different time points or drug concentrations. |
| Key Advantage | Directly measures protein stability and half-life by isolating the degradation process. | Simpler to perform and directly demonstrates the degrader's efficacy in reducing total protein levels. |
| Limitations | CHX can have off-target effects and toxicity, especially with long incubation times.[7][11] Does not reflect the impact on newly synthesized protein. | Does not distinguish between decreased synthesis and increased degradation without additional controls. |
| Use in this compound Studies | Not explicitly documented in major publications. | The primary method used to demonstrate BRAF degradation.[8][9][10] |
Experimental Data: this compound-mediated BRAF Degradation
The following tables summarize the quantitative data on BRAF degradation by this compound from published studies, primarily utilizing direct Western blot analysis.
Table 1: In Vitro Degradation of Mutant BRAF by this compound
| Cell Line | BRAF Mutation | DC50 (nM) | Dmax (%) | Reference |
| SK-MEL-28 | V600E (homozygous) | 6.8 | >95% | [10] |
| SK-MEL-239 C4 | p61-BRAFV600E | 72 | >80% | [8] |
| H1666 | G466V | 29 | >80% | [2] |
| CAL-12-T | G466V | 23 | Not Reported | [2] |
| SK-MEL-246 | G469A | 15 | Not Reported | [2] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Time-Dependent BRAF Degradation by this compound in DU-4475 Cells
| This compound Concentration (nM) | 1 hour (% BRAF V600E remaining) | 24 hours (% BRAF V600E remaining) | 48 hours (% BRAF V600E remaining) | Reference |
| 10 | ~100% | ~75% | ~50% | [9][12] |
| 100 | ~100% | ~40% | ~20% | [9][12] |
| 1000 | ~75% | <10% | <5% | [9][12] |
Data are estimated from Western blot images.
Experimental Protocols
Cycloheximide Chase Assay (Adapted Protocol)
This protocol is a general guideline for performing a cycloheximide chase assay to determine BRAF protein half-life in the presence of this compound.
-
Cell Seeding: Plate cancer cells (e.g., SK-MEL-28) at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
This compound Pre-treatment (Optional): Treat cells with this compound at the desired concentration for a specified period (e.g., 4 hours) to induce initial BRAF degradation.
-
Cycloheximide Treatment: Add cycloheximide (CHX) to the cell culture medium at a final concentration of 50-100 µg/mL to inhibit protein synthesis.[11][13] A vehicle-treated control should be run in parallel.
-
Time-Course Collection: Harvest cell lysates at various time points after CHX addition (e.g., 0, 2, 4, 8, 12, 24 hours). The "0 hour" time point should be collected immediately after adding CHX.
-
Western Blot Analysis: Perform Western blotting on the collected lysates to detect BRAF protein levels. A loading control (e.g., β-actin, GAPDH) is essential.
-
Data Analysis: Quantify the BRAF band intensities and normalize to the loading control. Plot the normalized BRAF levels against time to determine the degradation rate and protein half-life.
Direct Time-Course Western Blot for this compound Efficacy
This is the most common method found in the literature for this compound.
-
Cell Seeding: Plate cells as described above.
-
This compound Treatment: Treat cells with a fixed concentration of this compound (e.g., 100 nM).
-
Time-Course Collection: Harvest cell lysates at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Western Blot Analysis: Analyze BRAF protein levels by Western blot, as described above.
-
Data Analysis: Quantify and plot the normalized BRAF levels against time to observe the kinetics of degradation.
Visualizing the Pathways and Workflows
Caption: Mechanism of this compound-mediated BRAF degradation.
Caption: Workflow for a Cycloheximide Chase Assay.
Caption: Logical comparison of the two validation approaches.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Encoding BRAF inhibitor functions in protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Protein Stability by the Cycloheximide Chase Assay [en.bio-protocol.org]
- 7. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 8. biorxiv.org [biorxiv.org]
- 9. The Targeted Degradation of BRAF V600E Reveals the Mechanisms of Resistance to BRAF-Targeted Treatments in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: SJF-0628 vs. Pan-RAF Inhibitors in Resistant Cancer Models
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is in a constant state of evolution, driven by the dual challenges of intrinsic and acquired resistance. In BRAF-mutant cancers, particularly melanoma, the initial success of first-generation RAF inhibitors like vemurafenib (B611658) has been tempered by the emergence of resistance mechanisms, frequently involving the formation of BRAF dimers and fusions. This has spurred the development of next-generation therapeutic strategies, prominently featuring BRAF degraders, such as SJF-0628, and pan-RAF inhibitors.
This guide provides a comprehensive, data-supported comparison of this compound and pan-RAF inhibitors, focusing on their efficacy in preclinical models of resistant cancers. While direct head-to-head studies are limited, this document synthesizes the available evidence to offer an objective analysis of their respective mechanisms, performance, and the experimental protocols used for their evaluation.
Mechanism of Action: Degradation vs. Broad Inhibition
The fundamental difference between this compound and pan-RAF inhibitors lies in their mechanism of action. This compound is a proteolysis-targeting chimera (PROTAC), a novel class of drugs designed to eliminate target proteins rather than just inhibiting their enzymatic activity.[1] In contrast, pan-RAF inhibitors are small molecules that, as their name suggests, block the kinase activity of all three RAF isoforms: A-RAF, B-RAF, and C-RAF.
This compound: Targeted Protein Degradation
This compound operates by hijacking the cell's natural protein disposal system. It is a heterobifunctional molecule, with one end binding to the target protein (mutant BRAF) and the other to an E3 ubiquitin ligase. This proximity induces the ubiquitination of the BRAF protein, marking it for degradation by the proteasome. This degradation-based approach offers the potential for a more profound and sustained pathway inhibition compared to traditional occupancy-driven inhibitors.[1]
Pan-RAF Inhibitors: Comprehensive Kinase Inhibition
Pan-RAF inhibitors were developed to overcome the limitations of first-generation BRAF inhibitors, which selectively target the BRAF V600E monomer. A key resistance mechanism to these earlier drugs is the formation of BRAF dimers (homo- and heterodimers), which are insensitive to monomer-selective inhibitors and can lead to paradoxical activation of the MAPK pathway in BRAF wild-type cells. Pan-RAF inhibitors, by binding to and inhibiting all RAF isoforms, can effectively shut down signaling through these dimeric forms and abrogate paradoxical activation.
Signaling Pathway Diagrams
The following diagrams illustrate the distinct mechanisms of this compound and pan-RAF inhibitors within the MAPK signaling pathway, particularly in the context of resistance mediated by BRAF dimerization.
Performance in Resistant Models: A Data-Driven Comparison
The following tables summarize the available preclinical data for this compound and representative pan-RAF inhibitors in various resistant cancer models. It is important to note that these studies were not conducted head-to-head, and experimental conditions may vary.
Table 1: Efficacy of this compound in BRAF Inhibitor-Resistant Models
| Cell Line | Resistance Mechanism | Compound | IC50 / DC50 / EC50 | Effect on Downstream Signaling | Reference |
| SK-MEL-239-C4 | BRAFp61-V600E dimer | This compound | EC50: 218 nM | Induces ~80% decrease in cell growth | [2] |
| SK-MEL-239-C4 | BRAFp61-V600E dimer | This compound | DC50: 72 nM | Selective degradation of p61-BRAFV600E, inhibition of pMEK and pERK | [2] |
| HCC-364 vr1 | BRAFp61-V600E dimer | This compound | DC50: 147 nM | Selective degradation of p61-BRAFV600E | [2] |
| SK-MEL-246 | BRAFG469A (Class 2) | This compound | DC50: 15 nM | Degradation of BRAF and inhibition of pERK | [2] |
| H1666 | BRAFG466V (Class 3) | This compound | - | BRAF degradation, incomplete suppression of pERK | [2] |
| DU-4475 | BRAFV600E | This compound | IC50: 163 nM | Decreases pMEK and pERK levels | [1] |
| Colo-205 | BRAFV600E | This compound | IC50: 37.6 nM | Significant decrease in BRAF levels | [1] |
IC50: Half-maximal inhibitory concentration; DC50: Half-maximal degradation concentration; EC50: Half-maximal effective concentration.
Table 2: Efficacy of Pan-RAF Inhibitors in BRAF Inhibitor-Resistant and Other Relevant Models
| Cell Line / Model | Relevant Mutation(s) | Compound | Key Findings | Reference |
| Vemurafenib-resistant melanoma cells | NRAS mutation, BRAF splice variants | LY3009120 | Active against resistant cells with MAPK pathway reactivation | [3] |
| BRAFmut and KRASmut CRC cell lines | BRAFV600E, KRAS mutations | LY3009120 | Induced anti-proliferative effects and G1 cell cycle arrest | [4] |
| NRASmut melanoma cells | NRAS mutation | CCT196969, CCT241161 | Inhibit MEK/ERK signaling without paradoxical activation | [5] |
| BRAFV600E and NRASmut xenografts | BRAFV600E, NRAS mutations | CCT196969 | Inhibits tumor growth, including in vemurafenib-resistant models | [5] |
| BRAF fusions | AGK-BRAF, ZKSCAN1-BRAF, etc. | LY3009120 | Mitigates paradoxical activation seen with other RAF inhibitors | [6] |
| Belvarafenib-resistant NRASmut melanoma | ARAF mutations | Belvarafenib | ARAF mutations confer resistance to this pan-RAF inhibitor | [6] |
CRC: Colorectal Cancer
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key assays used to evaluate the efficacy of this compound and pan-RAF inhibitors.
BRAF Degradation Assay (Western Blot)
Objective: To determine the ability of this compound to induce the degradation of BRAF protein.
Protocol:
-
Cell Culture and Treatment: Plate resistant cancer cells (e.g., SK-MEL-239-C4) and allow them to adhere overnight. Treat the cells with a dose range of this compound for various time points (e.g., 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against total BRAF, specific BRAF mutants (e.g., V600E), pMEK, total MEK, pERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of the target proteins to the loading control.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the effect of this compound or pan-RAF inhibitors on the viability of resistant cancer cells.
Protocol:
-
Cell Seeding: Seed resistant cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (this compound or a pan-RAF inhibitor) and a control compound (e.g., vemurafenib). Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 or EC50 values.
Paradoxical Activation Assay (Western Blot)
Objective: To assess whether a RAF inhibitor induces paradoxical activation of the MAPK pathway in BRAF wild-type cells.
Protocol:
-
Cell Culture and Treatment: Plate BRAF wild-type cancer cells (e.g., with a RAS mutation) and treat them with a dose range of the pan-RAF inhibitor and a known paradox-inducing inhibitor (e.g., vemurafenib) for a defined time (e.g., 2-6 hours).
-
Lysate Preparation and Western Blotting: Follow the same procedure as the BRAF Degradation Assay, focusing on the phosphorylation status of MEK and ERK.
-
Data Analysis: An increase in pMEK and pERK levels in response to the inhibitor, compared to the vehicle control, indicates paradoxical activation.
Summary and Future Directions
Both this compound and pan-RAF inhibitors represent promising strategies to overcome resistance to first-generation BRAF inhibitors.
-
This compound offers a distinct mechanism of action by inducing the degradation of mutant BRAF, including dimer forms that drive resistance. This approach has shown significant potency in preclinical models and has the potential for more durable target inhibition. A noteworthy characteristic of this compound is its selectivity for mutant BRAF, sparing the wild-type protein and potentially offering a wider therapeutic window.[2]
-
Pan-RAF inhibitors effectively abrogate signaling from all RAF isoforms, thereby overcoming resistance mediated by RAF dimerization and preventing the paradoxical activation often seen with earlier inhibitors. Their broad activity makes them suitable for cancers with various RAF and RAS mutations. However, the development of resistance to pan-RAF inhibitors, for instance through ARAF mutations, is an emerging challenge.[6]
Crucially, there is a lack of publicly available, direct head-to-head comparative studies of this compound against a specific pan-RAF inhibitor in the same resistant model. Such studies are essential to definitively determine the superior therapeutic strategy in different resistance contexts.
Future research should focus on:
-
Direct comparative preclinical studies of this compound versus various pan-RAF inhibitors in a panel of well-characterized resistant cell lines and patient-derived xenograft models.
-
Investigation of potential resistance mechanisms to both this compound and pan-RAF inhibitors to inform the development of next-generation compounds and combination therapies.
-
Clinical trials to evaluate the safety and efficacy of these novel agents in patients who have relapsed on first-generation BRAF inhibitors.
The continued exploration of these innovative therapeutic approaches holds the key to improving outcomes for patients with BRAF-mutant cancers and overcoming the persistent challenge of drug resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Reversing Melanoma Cross-Resistance to BRAF and MEK Inhibitors by Co-Targeting the AKT/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LY3009120, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
Assessing the Therapeutic Window of SJF-0628: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic window is a critical measure of a drug's safety and efficacy, defining the dosage range that can produce the desired therapeutic effect without causing unacceptable toxicity. This guide provides a comparative analysis of the therapeutic window of SJF-0628, a novel BRAF-targeting proteolysis-targeting chimera (PROTAC), against its predecessor, the BRAF inhibitor vemurafenib (B611658). By presenting key experimental data, detailed protocols, and visualizing relevant biological pathways, this guide aims to offer an objective resource for researchers in the field of oncology and drug development.
Performance Comparison: this compound vs. Vemurafenib
This compound is a heterobifunctional degrader that induces the degradation of BRAF protein, whereas vemurafenib is a small molecule inhibitor of the BRAF V600E mutant kinase.[1][2] This fundamental difference in their mechanism of action underpins their distinct efficacy and safety profiles.
In Vitro Efficacy
This compound has demonstrated potent and selective degradation of mutant BRAF in various cancer cell lines.[3] Notably, it is effective against all three classes of BRAF mutants.[3] In SK-MEL-28 cells, which are homozygous for the BRAF V600E mutation, this compound induced BRAF degradation with a half-maximal degradation concentration (DC50) of 6.8 nM and inhibited cell growth with a half-maximal effective concentration (EC50) of 37 nM.[1][3] In contrast, vemurafenib inhibited cell growth in the same cell line with an EC50 of 215 nM.[1][2] This suggests a significantly higher potency for this compound in vitro.
| Parameter | This compound | Vemurafenib | Cell Line |
| EC50 (Cell Growth Inhibition) | 37 nM[1][2] | 215 nM[1][2] | SK-MEL-28 (BRAF V600E) |
| DC50 (BRAF Degradation) | 6.8 nM[1] | Not Applicable | SK-MEL-28 (BRAF V600E) |
| DC50 (BRAF Degradation) | 15 nM[1] | Not Applicable | SK-MEL-246 (BRAF G469A) |
| DC50 (BRAF Degradation) | 23 nM[4] | Not Applicable | CAL-12-T (BRAF G466V) |
| DC50 (BRAF Degradation) | 29 nM[4] | Not Applicable | H1666 (BRAF G466V) |
| DC50 (p61-BRAF V600E Degradation) | 72 nM[1] | Not Applicable | SK-MEL-239 C4 (Vemurafenib Resistant) |
| EC50 (Cell Growth Inhibition) | 218 nM[4] | Minimal Effect[1] | SK-MEL-239 C4 (Vemurafenib Resistant) |
Table 1: In Vitro Efficacy of this compound and Vemurafenib in BRAF-mutant Cancer Cell Lines.
A key advantage of this compound is its ability to spare wild-type BRAF (BRAF WT), which is hypothesized to widen its therapeutic window.[1][2] This selectivity is attributed to the conformation-dependent binding of the PROTAC, which preferentially targets the active conformation of mutant BRAF.[1][2]
In Vivo Efficacy and Tolerability
In preclinical xenograft models, this compound has demonstrated significant anti-tumor activity. In a SK-MEL-246 (BRAF G469A) melanoma xenograft model, administration of this compound at 50 mg/kg twice daily or 100 mg/kg once daily led to tumor regression.[4] Importantly, these studies reported no significant body weight loss in the treated mice, suggesting good tolerability at effective doses.[4] In an A375 (BRAF V600E) xenograft model, this compound induced marked degradation of BRAF at doses of 50 mg/kg and 150 mg/kg.[4]
Vemurafenib is approved for the treatment of BRAF V600E-mutant metastatic melanoma at a dose of 960 mg twice daily in humans.[5][6][7] While effective, vemurafenib is associated with dose-limiting toxicities, including rash, fatigue, and arthralgia.[8] A significant side effect is the development of cutaneous squamous cell carcinoma.[8]
| Compound | Animal Model | Dosing Regimen | Efficacy | Tolerability |
| This compound | SK-MEL-246 Xenograft | 50 mg/kg IP, twice daily | Tumor shrinkage[4] | No significant body weight loss[4] |
| This compound | A375 Xenograft | 50 mg/kg & 150 mg/kg IP, once daily for 3 days | Marked BRAF degradation (>90%)[4] | Not specified |
| Vemurafenib | Human (Clinical Trials) | 960 mg orally, twice daily | ~50% response rate in BRAF V600E melanoma[8] | Dose-limiting toxicities: rash, fatigue, arthralgia, cutaneous squamous cell carcinoma[8] |
Table 2: In Vivo Performance of this compound and Vemurafenib.
Signaling Pathways and Mechanism of Action
Both this compound and vemurafenib target the MAPK/ERK signaling pathway, a critical regulator of cell growth, proliferation, and survival. However, they do so through different mechanisms.
Vemurafenib inhibits the kinase activity of mutant BRAF, thereby blocking downstream signaling to MEK and ERK.[1] this compound, on the other hand, recruits the VHL E3 ubiquitin ligase to mutant BRAF, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This degradation removes the entire protein, preventing both its kinase and scaffolding functions.
Caption: MAPK signaling pathway and points of intervention for vemurafenib and this compound.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound and vemurafenib on cancer cell proliferation and viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[9]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or vemurafenib for 72 hours.[9]
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[9]
-
Incubation: Incubate the plate for 1.5 hours at 37°C.[9]
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[9]
Caption: Workflow for the MTT cell viability assay.
Western Blot for BRAF Degradation
This protocol is used to quantify the degradation of BRAF protein following treatment with this compound.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.[10]
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.[11]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[11]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against BRAF overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities.[11]
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. SJF 0628 | Active Degraders | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Vemurafenib (Zelboraf) Treatment for BRAF-Mutant Melanoma [curemelanoma.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. MTT (Assay protocol [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. Development of a potent small‐molecule degrader against oncogenic BRAFV600E protein that evades paradoxical MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Analysis of SJF-0628 and Conventional BRAF Inhibitors
In the landscape of targeted cancer therapy, the emergence of resistance remains a formidable challenge. For malignancies driven by BRAF mutations, particularly melanoma, the development of BRAF inhibitors (BRAFi) has been a significant advancement. However, their efficacy is often curtailed by the evolution of resistance mechanisms. This guide provides a detailed comparison of a novel therapeutic agent, SJF-0628, a Proteolysis Targeting Chimera (PROTAC), with conventional BRAF inhibitors like vemurafenib (B611658), focusing on the critical issue of cross-resistance.
This analysis is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanisms of action, comparative efficacy in sensitive and resistant models, and detailed experimental protocols to support further investigation.
Mechanism of Action: Inhibition vs. Degradation
Conventional BRAF inhibitors, such as vemurafenib and dabrafenib, function by competitively binding to the ATP-binding pocket of the mutated BRAF kinase, thereby inhibiting its downstream signaling through the MAPK pathway. In contrast, this compound operates on a fundamentally different principle. As a PROTAC, it is a heterobifunctional molecule that simultaneously binds to the target protein (mutant BRAF) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. This degradation-based approach offers a potential advantage over simple inhibition, as it eliminates the target protein entirely, including any non-catalytic scaffolding functions it may possess.
Comparative Efficacy in BRAF Inhibitor-Sensitive and -Resistant Settings
Experimental data demonstrates that while both this compound and conventional BRAF inhibitors are effective in BRAFi-sensitive cells, this compound maintains significant activity in models of acquired resistance where inhibitors fail.
Performance in BRAFi-Sensitive Melanoma
In BRAF V600E-mutant melanoma cell lines, this compound exhibits potent anti-proliferative activity, often exceeding that of vemurafenib.
| Cell Line | Compound | EC50 (nM) | Reference |
| SK-MEL-28 (BRAF V600E) | This compound | 37 ± 1.2 | [1] |
| Vemurafenib | 215 ± 1.09 | [1] | |
| SJF-0661 (inactive epimer) | 243 ± 1.09 | [1] |
Table 1: Comparative EC50 values of this compound and vemurafenib in a BRAFi-sensitive melanoma cell line. [1]
Overcoming Acquired Resistance: The Case of BRAF Splice Variants
A prevalent mechanism of acquired resistance to BRAF inhibitors involves the expression of BRAF splice variants, such as the p61-BRAF V600E isoform, which lacks the RAS-binding domain and signals as a constitutive dimer. In cell lines harboring this resistance mechanism, this compound demonstrates a clear advantage.
| Cell Line | Genetic Background | Compound | EC50 (nM) | % Decrease in Cell Growth | Reference |
| SK-MEL-239-C4 | BRAF WT / p61-BRAF V600E | This compound | 218 ± 1.06 | ~80% | [1] |
| Vemurafenib | Minimal Effect | Not Applicable | [1] | ||
| SJF-0661 (inactive epimer) | Minimal Effect | Not Applicable | [1] |
Table 2: Efficacy of this compound in a vemurafenib-resistant melanoma cell line expressing a BRAF splice variant. [1]
This compound effectively induces the degradation of the p61-BRAF V600E splice variant, leading to the inhibition of downstream MAPK signaling and cell growth, while conventional inhibitors are rendered ineffective.
| Cell Line | Compound | DC50 (nM) | Dmax (%) | Reference |
| SK-MEL-239-C4 (p61-BRAF V600E) | This compound | 72 | >80 | [1] |
| HCC-364 vr1 (p61-BRAF V600E) | This compound | 147 | >90 | [1] |
Table 3: Degradation capacity of this compound against the p61-BRAF V600E splice variant. [1]
Signaling Pathways and Resistance Mechanisms
The development of resistance to BRAF inhibitors is a complex process involving the reactivation of the MAPK pathway or the activation of bypass signaling cascades.
References
SJF-0628 Demonstrates Superior Degradation of BRAF p61 V600E Splice Variant, Overcoming a Key Resistance Mechanism to BRAF Inhibitors
For Immediate Release
AUSTIN, Texas – December 10, 2025 – New comparative data reveals the superior efficacy of the PROTAC® degrader SJF-0628 in targeting and degrading the BRAF p61 V600E splice variant, a clinically relevant driver of acquired resistance to conventional BRAF inhibitor therapies. This compound, a heterobifunctional molecule, hijacks the cell's natural protein disposal system to specifically eliminate the disease-causing protein, offering a promising therapeutic strategy for patients who have developed resistance to current treatments.
The BRAF V600E mutation is a well-established oncogenic driver in a significant portion of melanomas and other cancers. While first-generation BRAF inhibitors like vemurafenib (B611658) and dabrafenib (B601069) have shown clinical benefit, their long-term efficacy is often hampered by the emergence of resistance mechanisms. One such mechanism is the expression of an N-terminally truncated splice variant of BRAF, p61 V600E, which can dimerize and signal independently of upstream RAS activation, rendering it insensitive to monomer-selective BRAF inhibitors.[1][2]
This compound is a proteolysis-targeting chimera (PROTAC) that links a BRAF V600E-binding moiety to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3] This dual binding induces the formation of a ternary complex between BRAF p61 V600E and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This mechanism of action fundamentally differs from traditional inhibitors, which only block the protein's activity.
Quantitative Comparison of Degradation Efficacy
This compound has demonstrated potent and selective degradation of the BRAF p61 V600E splice variant in multiple cancer cell lines. The following tables summarize the key performance metrics of this compound in comparison to other relevant compounds.
Table 1: Degradation Potency of this compound against BRAF p61 V600E
| Cell Line | Genotype | DC₅₀ (nM) | Dₘₐₓ (%) | Citation(s) |
| SK-MEL-239 C4 | BRAF WT / p61 V600E | 72 | >80 | [2][4] |
| HCC-364 vr1 | BRAF WT / p61 V600E | 147 | >90 | [2][4] |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Table 2: Comparative Cellular Activity of this compound and Other BRAF-Targeting Compounds
| Compound | Target/Mechanism | Cell Line (Genotype) | EC₅₀ (nM) | Notes | Citation(s) |
| This compound | BRAF V600E Degrader | SK-MEL-239 C4 (BRAF WT / p61 V600E) | 218 | Overcomes resistance mediated by the splice variant. | [2][4] |
| Vemurafenib | BRAF V600E Inhibitor | SK-MEL-239 C4 (BRAF WT / p61 V600E) | Minimal Effect | Demonstrates the ineffectiveness of traditional inhibitors against this resistance mechanism. | [2][4] |
| SJF-0661 | Inactive Epimer (Control) | SK-MEL-239 C4 (BRAF WT / p61 V600E) | Minimal Effect | Lacks VHL binding, confirming the necessity of the PROTAC mechanism. | [1][4] |
| This compound | BRAF V600E Degrader | SK-MEL-28 (BRAF V600E homozygous) | 37 | High potency in a standard BRAF V600E mutant cell line. | [1][3] |
| Vemurafenib | BRAF V600E Inhibitor | SK-MEL-28 (BRAF V600E homozygous) | 215 | Less potent than this compound in inhibiting cell growth. | [1][2] |
EC₅₀: Half-maximal effective concentration (cell growth inhibition).
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Western Blotting for BRAF Degradation
1. Cell Lysis and Protein Quantification:
-
Culture cells to 70-80% confluency and treat with this compound or control compounds at indicated concentrations and time points.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape and collect the cell lysate, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.[5]
2. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto a polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5][6]
3. Immunoblotting and Detection:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with primary antibodies against BRAF, phospho-MEK, phospho-ERK, and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band intensities using densitometry software.[7]
Cell Viability Assay (ATP-based)
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]
2. Compound Treatment:
-
Prepare serial dilutions of this compound and control compounds in the appropriate cell culture medium.
-
Add the diluted compounds to the designated wells and incubate for the desired treatment period (e.g., 72 hours).[8]
3. Measurement of Cell Viability:
-
Equilibrate the plate and an ATP-based cell viability reagent (e.g., CellTiter-Glo®) to room temperature.
-
Add the reagent to each well, mix on an orbital shaker to induce cell lysis, and incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.[8]
4. Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the log concentration of the compound to determine the EC₅₀ value.[8]
Immunoprecipitation for Ternary Complex Formation
1. Cell Lysate Preparation:
-
Treat cells with this compound or control compounds for a specified duration.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.[9][10]
2. Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G-agarose or magnetic beads.
-
Incubate the pre-cleared lysate with an antibody specific to the protein of interest (e.g., BRAF) overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours to capture the antibody-protein complexes.[11][12]
3. Washing and Elution:
-
Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specific binding proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.[12]
4. Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against the target protein (BRAF) and the recruited E3 ligase component (e.g., VHL) to confirm the formation of the ternary complex.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Mutant-selective degradation by BRAF-targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. bio-rad.com [bio-rad.com]
- 7. The Targeted Degradation of BRAF V600E Reveals the Mechanisms of Resistance to BRAF-Targeted Treatments in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. BRAF protein immunoprecipitation, elution, and digestion from cell extract using a microfluidic mixer for mutant BRAF protein quantification by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. A Protocol for the Identification of Protein-protein Interactions Based on 15N Metabolic Labeling, Immunoprecipitation, Quantitative Mass Spectrometry and Affinity Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of SJF-0628: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing SJF-0628, a potent and selective BRAF degrader, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental compliance. This guide provides essential information and step-by-step procedures for the safe handling and disposal of this compound, ensuring a secure research environment.
This compound, a proteolysis-targeting chimera (PROTAC), is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, standard laboratory best practices for chemical waste management should always be observed.
Key Safety and Disposal Information
A summary of the pertinent data for this compound is provided in the table below for easy reference.
| Parameter | Information | Source |
| Chemical Name | (2S,4R)-1-((S)-2-(2-(4-(4-(3-(2,6-difluoro-3-(propylsulfonamido)benzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)piperazin-1-yl)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide | Cayman Chemical |
| CAS Number | 2413035-41-1 | Cayman Chemical |
| GHS Classification | Not classified as hazardous | [1] |
| Water Hazard | Class 1 (Self-assessment): Slightly hazardous for water | [1] |
| Storage | Store at -20°C | Tocris Bioscience, Cayman Chemical |
| Disposal of Small Quantities | Can be disposed of with household waste | [1] |
| Disposal of Uncleaned Packaging | Must be made according to official regulations | [1] |
Step-by-Step Disposal Protocol
While the Safety Data Sheet (SDS) from the manufacturer indicates that small quantities of this compound can be disposed of as household waste, it is imperative for laboratory personnel to follow institutional and local regulations, which may have more stringent requirements. The following protocol outlines a recommended procedure for the disposal of this compound.
-
Consult Institutional and Local Guidelines: Before proceeding with any disposal method, review your institution's specific waste management policies and local environmental regulations. These guidelines will supersede any general recommendations.
-
Assess the Quantity: Determine if the amount of this compound to be disposed of qualifies as a "small quantity" according to your institution's definition.
-
Prepare for Disposal:
-
Solid Waste: Ensure the compound is in a sealed, clearly labeled container. The label should include the full chemical name ("this compound") and state that it is non-hazardous.
-
Solutions: Aqueous solutions should be collected in a designated non-hazardous aqueous waste container. Avoid mixing with solvents or other hazardous materials.
-
-
Disposal Route:
-
For Small Quantities (if permitted by institutional policy): The primary container can be placed in a larger, sealed bag and disposed of with regular laboratory trash.
-
For Larger Quantities or if Institutional Policy Prohibits Regular Trash Disposal: Treat as chemical waste. Collect in a properly labeled waste container for pickup by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal service.
-
-
Disposal of Contaminated Materials: Any materials, such as pipette tips, gloves, or weighing paper, that have come into contact with this compound should be collected in a designated solid waste container and disposed of according to your laboratory's procedures for non-hazardous chemical waste.
-
Uncleaned Packaging: Empty containers of this compound must be disposed of in accordance with official regulations. This may involve triple-rinsing the container with a suitable solvent, collecting the rinsate as chemical waste, and then disposing of the container as regular laboratory glass or plastic waste. Consult your EHS department for specific procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By following these procedures and consulting with your institution's safety office, you can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible research environment.
References
Essential Safety and Operational Guide for Handling SJF-0628
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling SJF-0628. The following procedures are designed to ensure the safe handling, use, and disposal of this potent research compound.
Compound Information:
This compound is a potent and selective BRAF degrader, classified as a proteolysis-targeting chimera (PROTAC).[1][2][3] It is a solid, high-potency powder that requires careful handling to prevent exposure.[2][4]
| Property | Value |
| Physical Form | Solid |
| Molecular Weight | 1010.19 g/mol |
| Solubility | Soluble in DMSO (up to 100 mM) |
| Storage | Store at -20°C |
Personal Protective Equipment (PPE)
The primary goal when working with potent compounds like this compound is to minimize exposure. A comprehensive PPE strategy is essential. The following table outlines the recommended PPE for various tasks.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing stock solutions | Safety glasses with side shields or chemical splash goggles | Two pairs of nitrile gloves | Full-coverage lab coat | N95 respirator or higher |
| Handling solutions of this compound | Safety glasses with side shields | Nitrile gloves | Full-coverage lab coat | Not generally required if handled in a certified chemical fume hood |
| Spill cleanup | Chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Disposable coveralls | N95 respirator or higher |
General PPE Guidance:
-
Gloves: Always wear two pairs of nitrile gloves when handling the solid compound. Change gloves immediately if they become contaminated.
-
Eye Protection: Safety glasses should be the minimum requirement for any work in the laboratory. When handling the solid compound or there is a risk of splashing, chemical splash goggles are required.
-
Lab Coat: A clean, buttoned lab coat must be worn at all times in the laboratory.
-
Respiratory Protection: An N95 respirator is recommended when handling the solid compound outside of a certified chemical fume hood or other containment device.
Operational Plan: Handling and Experimental Protocols
2.1. Engineering Controls
-
Ventilation: All work with solid this compound and concentrated stock solutions should be performed in a certified chemical fume hood, a glove box, or a similar containment device.
-
Designated Area: Designate a specific area within the laboratory for handling this compound. This area should be clearly marked and equipped with the necessary safety equipment.
2.2. Protocol for Preparing a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Prepare the designated work area in the chemical fume hood by laying down absorbent bench paper.
-
Assemble all necessary equipment: this compound vial, appropriate solvent (e.g., DMSO), calibrated pipettes, and a vortex mixer.
-
-
Weighing the Compound:
-
If weighing is necessary, perform this task in a balance enclosure within the chemical fume hood to minimize the risk of aerosolization.
-
Carefully uncap the vial containing this compound.
-
Use a dedicated spatula to transfer the desired amount of the solid to a tared weigh boat.
-
Securely recap the this compound vial immediately after weighing.
-
-
Dissolving the Compound:
-
Add the appropriate volume of solvent to the vial containing the pre-weighed this compound.
-
Securely cap the vial.
-
Vortex the solution until the compound is fully dissolved.
-
-
Storage:
-
Clearly label the vial with the compound name, concentration, solvent, date, and your initials.
-
Store the stock solution at -20°C.
-
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
3.1. Waste Segregation
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and absorbent paper, should be collected in a dedicated, sealed, and clearly labeled hazardous waste bag.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatible.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
3.2. Decontamination
-
All non-disposable equipment and work surfaces should be decontaminated after use.
-
Wipe surfaces with a suitable laboratory disinfectant, followed by 70% ethanol.
Disposal Decision Tree
Caption: Decision tree for the proper disposal of this compound waste.
Disclaimer: This guide is intended for informational purposes only and should not be substituted for a formal risk assessment and institutional safety guidelines. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
